molecular formula C8H9NO5S B135336 2-Methoxy-5-sulfamoylbenzoic acid CAS No. 22117-85-7

2-Methoxy-5-sulfamoylbenzoic acid

Cat. No.: B135336
CAS No.: 22117-85-7
M. Wt: 231.23 g/mol
InChI Key: SQAILWDRVDGLGY-UHFFFAOYSA-N
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Description

2-Methoxy-5-sulfamoylbenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO5S and its molecular weight is 231.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-sulfamoylbenzoic acid
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InChI

InChI=1S/C8H9NO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAILWDRVDGLGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60944759
Record name 2-Methoxy-5-sulfamoylbenzoic acid
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Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22117-85-7
Record name 5-(Aminosulfonyl)-2-methoxybenzoic acid
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Record name 2-Methoxy-5-sulfamoylbenzoic acid
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Record name 2-Methoxy-5-sulfamoylbenzoic acid
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Record name 5-sulphamoyl-o-anisic acid
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Record name 2-METHOXY-5-SULFAMOYLBENZOIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-5-sulfamoylbenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in modern medicinal chemistry, 2-Methoxy-5-sulfamoylbenzoic acid holds a significant position in the synthesis of a range of pharmacologically active molecules. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a detailed exploration of its chemical and physical properties, an in-depth look at its synthesis, and a discussion of its primary applications. The information presented herein is curated to be a practical and authoritative resource, empowering scientists to leverage the full potential of this versatile intermediate.

Chemical Identity and Structure

This compound is a sulfonamide and a benzoic acid derivative. Its structure is characterized by a benzene ring substituted with a methoxy group, a carboxylic acid group, and a sulfamoyl group.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1]
CAS Number 22117-85-7[1][2]
Molecular Formula C₈H₉NO₅S[1][2]
Molecular Weight 231.23 g/mol [1]
Synonyms 5-(Aminosulfonyl)-2-methoxybenzoic acid, 2-Methoxy-5-sulfonamidobenzoic acid, Sulpiride impurity D[1][2]

The spatial arrangement of the functional groups on the benzene ring is crucial for its reactivity and its utility as a synthetic intermediate. The ortho-methoxy group influences the acidity of the carboxylic acid and the reactivity of the aromatic ring, while the sulfamoyl group at the para-position to the methoxy group is a key functional handle for further chemical modifications.

2D structure of this compound

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data

PropertyValueSource
Melting Point 220.0 to 224.0 °C
pKa 3.56 ± 0.10 (Predicted)Chemicalize
Solubility Slightly soluble in DMSO and MethanolVarious Supplier Data
Appearance White to light yellow powder or crystal

The acidic nature of the carboxylic acid group, indicated by its predicted pKa, and its limited solubility in common organic solvents are important considerations for reaction design and purification processes.

Spectroscopic Characterization

Note on Spectroscopic Data: Researchers should be aware that while predicted spectra can be useful, experimental verification is always recommended for unambiguous structure elucidation.

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been the subject of various patents and publications, reflecting its industrial importance. A common synthetic route starts from salicylic acid.

General Synthetic Pathway

The synthesis generally involves the following key transformations:

  • Methylation: The phenolic hydroxyl group of salicylic acid is methylated to form 2-methoxybenzoic acid.

  • Chlorosulfonation: The aromatic ring of 2-methoxybenzoic acid is chlorosulfonated to introduce a chlorosulfonyl group.

  • Amination: The chlorosulfonyl group is then reacted with ammonia to form the sulfamoyl group.

Caption: General synthetic workflow for this compound starting from salicylic acid.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on established chemical principles and patent literature. Note: This protocol is for informational purposes only and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Methylation of Salicylic Acid

  • Dissolve salicylic acid in a suitable solvent (e.g., acetone).

  • Add a base (e.g., potassium carbonate) to deprotonate the phenolic hydroxyl group.

  • Add a methylating agent (e.g., dimethyl sulfate) dropwise at a controlled temperature.

  • Monitor the reaction by TLC until completion.

  • Work up the reaction mixture to isolate 2-methoxybenzoic acid.

Step 2: Chlorosulfonation of 2-Methoxybenzoic Acid

  • Carefully add 2-methoxybenzoic acid to an excess of chlorosulfonic acid at a low temperature (e.g., 0-5 °C).

  • Allow the reaction to proceed at a controlled temperature until the starting material is consumed.

  • Quench the reaction by slowly pouring the mixture onto crushed ice.

  • Filter the resulting precipitate and wash with cold water to obtain the crude 2-methoxy-5-chlorosulfonylbenzoic acid.

Step 3: Amination of 2-Methoxy-5-chlorosulfonylbenzoic Acid

  • Suspend the crude 2-methoxy-5-chlorosulfonylbenzoic acid in a suitable solvent (e.g., aqueous ammonia).

  • Stir the mixture at a controlled temperature. The amination can also be carried out using ammonia gas bubbled through a solution of the starting material.

  • Monitor the reaction for the formation of the sulfonamide.

  • Acidify the reaction mixture to precipitate the final product, this compound.

  • Filter, wash, and dry the product. Recrystallization from a suitable solvent may be necessary for purification.

Applications in Drug Development

The primary and most significant application of this compound is as a key intermediate in the synthesis of the antipsychotic drug sulpiride and its enantiomer, levosulpiride .

Synthesis of Sulpiride

In the synthesis of sulpiride, the carboxylic acid group of this compound is activated and then coupled with (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine.

Caption: Key coupling reaction in the synthesis of Sulpiride.

This amide bond formation is a critical step, and various coupling reagents can be employed to facilitate this transformation efficiently. The resulting molecule, sulpiride, is a selective dopamine D2 receptor antagonist used in the treatment of schizophrenia and other psychiatric disorders.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

Table 3: Hazard Identification

Hazard StatementDescription
H302 Harmful if swallowed[1]
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]

Handling Precautions:

  • Wear protective gloves, clothing, and eye/face protection.

  • Use in a well-ventilated area.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a cornerstone intermediate for the pharmaceutical industry, particularly in the synthesis of sulpiride-based drugs. Its well-defined chemical structure and predictable reactivity make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, a practical look at its synthesis, and its critical role in drug development. A thorough understanding of this molecule is essential for any scientist working in the field of organic and medicinal chemistry.

References

An In-depth Technical Guide on 2-Methoxy-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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CAS Number: 22117-85-7

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-sulfamoylbenzoic acid, a key chemical intermediate in the pharmaceutical industry. The document details its chemical identity, physicochemical properties, synthesis methodologies, and analytical characterization. Furthermore, it elucidates the compound's significant role as a metabolite and a crucial building block in the synthesis of antipsychotic drugs, such as Sulpiride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, actionable information for laboratory and industrial applications.

Chemical Identity and Physicochemical Properties

This compound is a sulfonamide and benzoic acid derivative. Its strategic placement of methoxy, sulfamoyl, and carboxylic acid functional groups on the benzene ring makes it a versatile intermediate for organic synthesis.

IUPAC Name: this compound[1]

Synonyms: 5-(Aminosulfonyl)-2-methoxybenzoic acid, 5-Sulphamoyl-2-Methoxy benzoic acid[2]

Molecular Formula: C₈H₉NO₅S[1][2][3]

Chemical Structure:

Figure 1: Chemical structure of this compound.

The physicochemical properties of this compound are summarized in the table below, providing essential data for handling, storage, and application.

PropertyValueSource
Molecular Weight 231.23 g/mol [1]
CAS Number 22117-85-7[1][2]
Physical State Solid
Purity ≥97.0%
Storage Temperature Room Temperature (Recommended in a cool and dark place, <15°C)

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic route starts from 4-methoxybenzenesulfonamide.

A patented method outlines the following steps:

  • Bromination: 4-methoxybenzenesulfonamide undergoes bromination with bromine in the presence of a reducing agent to yield 3-bromo-4-methoxybenzenesulfonamide.

  • Cyanation: The resulting bromo-compound reacts with cuprous cyanide in a substitution reaction to form 3-cyano-4-methoxybenzenesulfonamide.

  • Alcoholysis: The cyano-derivative is then subjected to alcoholysis with methanol under acidic catalysis to produce 2-methoxy-5-sulfonamide methyl benzoate.

  • Hydrolysis and Acidification: Finally, the methyl benzoate ester is hydrolyzed under alkaline conditions, followed by acidification to yield the target compound, this compound[4].

This method is noted for its mild reaction conditions and operational simplicity[4].

Figure 2: Synthesis workflow of this compound.

Analytical Methodologies

Accurate analytical methods are crucial for the quality control of this compound, especially when it is used as a pharmaceutical intermediate or reference standard. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for purity assessment.

Typical HPLC Conditions: A patent for the synthesis of the methyl ester provides the following HPLC conditions for content determination, which can be adapted for the carboxylic acid:

  • Mobile Phase: 700 mL water and 200 mL methanol

  • Detection Wavelength: 240 nm

  • Flow Rate: 1.0 mL/min

  • Sample Preparation: 0.01 g of the sample diluted to 25 mL with the mobile phase

  • Injection Volume: 5 µL[5]

For structural confirmation and characterization, a comprehensive data package is typically provided, which includes:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance)

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

  • Thermogravimetric Analysis (TGA)[6]

Figure 3: Analytical workflow for quality control.

Applications and Significance in Drug Development

This compound holds significant importance in the pharmaceutical sector, primarily as a key intermediate and a known metabolite.

  • Intermediate for Sulpiride: It is a crucial intermediate in the synthesis of Sulpiride and Levosulpiride, which are antipsychotic drugs used to treat psychiatric disorders like schizophrenia and depression[5][7][8][9]. The methyl ester of the title compound, methyl 2-methoxy-5-sulfamoylbenzoate, is also a key intermediate for these drugs[5][7][9][10][11].

  • Metabolite of Sulpiride: this compound has been identified as a metabolite of the antipsychotic drug, Sulpiride[8].

  • Reference Standard: Due to its role as an impurity and intermediate, it is used as a reference standard for analytical method development, validation, and quality control during the synthesis and formulation stages of related drug products[2][6]. It is specifically listed as Sulpiride EP impurity D[6].

  • Furosemide Synthesis: While not a direct precursor, this compound shares structural similarities with intermediates in the synthesis of Furosemide, a potent diuretic[12][13][14][15]. The core 5-sulfamoylbenzoic acid structure is fundamental to the synthesis of Furosemide and its impurities[12][16][17][18][19][20].

Safety and Handling

Based on aggregated GHS information, this compound is associated with the following hazards:

  • Harmful if swallowed[1]

  • Causes skin irritation[1]

  • Causes serious eye irritation[1]

  • May cause respiratory irritation[1]

Recommended Precautions for Safe Handling:

  • Avoid all personal contact, including inhalation[21].

  • Use in a well-ventilated area[21].

  • Wear protective gloves, protective clothing, and eye/face protection[1][21].

  • Do not eat, drink, or smoke when using this product[1][21].

  • Wash hands thoroughly after handling[1][21].

Storage:

  • Keep containers securely sealed when not in use[21].

  • Store in a cool, dark, and dry place[22].

In case of a spill, it is advised to clean up immediately, avoid breathing dust, and use dry clean-up procedures[21].

References

2-Methoxy-5-sulfamoylbenzoic acid synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxy-5-sulfamoylbenzoic acid: Synthesis, Applications, and Analysis

Introduction

This compound is a highly functionalized aromatic compound of significant interest in the pharmaceutical and fine chemical industries. While not an active pharmaceutical ingredient (API) itself, it serves as a critical building block, or key intermediate, in the synthesis of several important drugs. Its molecular architecture, featuring a carboxylic acid, a methoxy group, and a sulfonamide, provides a versatile scaffold for constructing more complex molecules.

This guide provides a comprehensive overview of this compound, tailored for researchers and drug development professionals. We will delve into its chemical identity, explore validated synthetic routes, discuss its primary application in the synthesis of the antipsychotic drug Sulpiride, and outline key analytical methodologies for its characterization.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for regulatory compliance, safety, and scientific reproducibility. The nomenclature and key properties of the title compound are well-established in chemical literature and databases.

IUPAC Name: The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound [1].

Synonyms: In commercial and research contexts, this compound is known by several other names, which are crucial to recognize when searching literature and supplier catalogs. These include:

  • 5-(Aminosulfonyl)-2-methoxybenzoic acid[1][2]

  • 5-Sulfamoyl-o-anisic acid[1]

  • 2-Methoxy-5-sulfonamidobenzoic acid[2]

  • Sulpiride Impurity D[1][3]

The designation as "Sulpiride Impurity D" in pharmacopeial contexts highlights its close structural relationship to the final drug product and underscores the need for its stringent control during manufacturing[1][3].

Chemical Structure

The structural arrangement of functional groups dictates the molecule's reactivity and physical properties.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes key identifiers and computed physicochemical properties that are essential for laboratory handling, analytical method development, and process chemistry.

PropertyValueSource
CAS Number 22117-85-7[1][4]
Molecular Formula C₈H₉NO₅S[1][4]
Molecular Weight 231.23 g/mol [1]
Appearance White to Light yellow powder/crystal[2]
Melting Point 220.0 to 224.0 °C[2]
Topological Polar Surface Area (TPSA) 106.69 Ų[4]
LogP (octanol-water partition coefficient) 0.0408[4]

Synthesis and Manufacturing Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A patented method provides a clear and modern approach, avoiding some of the harsher reagents of older, traditional routes[5].

The scientific rationale for this synthetic pathway is the sequential and regioselective introduction of the required functional groups onto a simpler, commercially available starting material. The choice of reagents and reaction conditions is critical for minimizing side-product formation.

Synthetic Workflow Diagram

The overall transformation from the starting material to the final product involves four key chemical reactions.

synthesis_workflow start 4-Methoxybenzenesulfonamide step1 Bromination start->step1 intermediate1 3-Bromo-4-methoxy- benzenesulfonamide step1->intermediate1 step2 Cyanation (Substitution) intermediate1->step2 intermediate2 3-Cyano-4-methoxy- benzenesulfonamide step2->intermediate2 step3 Methanolysis intermediate2->step3 intermediate3 2-Methoxy-5-sulfonamide methyl benzoate step3->intermediate3 step4 Hydrolysis intermediate3->step4 product This compound step4->product

Caption: Patented synthesis workflow for this compound[5].

Detailed Experimental Protocol

The following protocol is based on the methodology disclosed in patent CN111100042A[5]. This process is designed to be robust and scalable, with mild reaction conditions.

Step 1: Bromination of 4-Methoxybenzenesulfonamide

  • Rationale: To introduce a bromine atom at the position ortho to the methoxy group, which will be subsequently replaced by a nitrile. The presence of a reducing agent helps to control the reactivity of the bromine.

  • Procedure:

    • Charge 4-methoxybenzenesulfonamide and a suitable reducing agent into a reaction vessel.

    • Add a solvent (e.g., a halogenated hydrocarbon or acetic acid).

    • Cool the mixture and slowly add bromine while maintaining the temperature.

    • Allow the reaction to proceed until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Work up the reaction mixture to isolate the crude 3-bromo-4-methoxybenzenesulfonamide.

Step 2: Cyanation of 3-Bromo-4-methoxybenzenesulfonamide

  • Rationale: A nucleophilic substitution reaction where the bromide is replaced by a cyanide group using cuprous cyanide. This is a common method for introducing a carbon atom that can be further elaborated.

  • Procedure:

    • Combine the 3-bromo-4-methoxybenzenesulfonamide with cuprous cyanide in a high-boiling point polar solvent (e.g., DMF or NMP).

    • Add a catalyst (e.g., a palladium or copper-based catalyst) to facilitate the reaction.

    • Heat the mixture under an inert atmosphere (e.g., nitrogen) for several hours.

    • Upon completion, quench the reaction and perform an extractive workup to isolate 3-cyano-4-methoxybenzenesulfonamide.

Step 3: Methanolysis of the Nitrile

  • Rationale: The nitrile group is converted to a methyl ester via acid-catalyzed reaction with methanol. This step builds the methyl benzoate functionality.

  • Procedure:

    • Dissolve the 3-cyano-4-methoxybenzenesulfonamide in an excess of methanol.

    • Add a strong acid catalyst (e.g., sulfuric acid or HCl gas).

    • Heat the mixture to reflux and maintain for the time required for full conversion of the nitrile to the ester.

    • Cool the reaction and neutralize the acid.

    • Isolate the product, 2-methoxy-5-sulfonamide methyl benzoate, typically by crystallization.

Step 4: Hydrolysis of the Methyl Ester

  • Rationale: The final step involves the saponification (base-catalyzed hydrolysis) of the methyl ester to the desired carboxylic acid. Subsequent acidification protonates the carboxylate to yield the final product.

  • Procedure:

    • Suspend the methyl ester from Step 3 in an aqueous solution of a base (e.g., sodium hydroxide).

    • Heat the mixture to facilitate the hydrolysis.

    • After the reaction is complete, cool the solution.

    • Carefully acidify the mixture with a strong acid (e.g., hydrochloric acid) until the product precipitates.

    • Filter, wash the solid with water to remove salts, and dry to obtain pure this compound.

Application in Pharmaceutical Synthesis

The primary and most well-documented application of this compound is its role as a key intermediate in the production of Sulpiride and its active enantiomer, Levosulpiride[6][7][8]. Sulpiride is an antipsychotic and anti-emetic drug.

The structure of this compound provides the entire substituted benzoyl moiety required for the final drug molecule. The synthesis involves activating the carboxylic acid group and then reacting it with a specific amine side-chain to form an amide bond, which is the final key step in the synthesis of Sulpiride.

application_flow intermediate This compound (Key Intermediate) process Amide Coupling Reaction intermediate->process api Sulpiride / Levosulpiride (Active Pharmaceutical Ingredient) process->api

Caption: Role as a key intermediate in API synthesis.

Analytical Methodologies

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose[2].

A self-validating HPLC protocol must have a clear rationale for the chosen conditions to ensure it is fit for purpose—namely, to separate the main component from potential starting materials, intermediates, and degradation products.

Protocol: Purity Determination by HPLC

  • Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A polar mobile phase is used with a non-polar stationary phase. The components are detected using a UV detector at a wavelength where the analyte has strong absorbance.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., water with a pH-adjusting acid like phosphoric acid) and an organic modifier like methanol or acetonitrile. A typical starting point could be a 70:30 mixture of water:methanol[9]. The exact ratio should be optimized to achieve good separation.

  • Rationale for Mobile Phase: The aqueous buffer controls the ionization state of the acidic and basic functional groups, influencing retention time. Methanol acts as the organic modifier; adjusting its concentration elutes compounds of different polarities.

  • Flow Rate: 1.0 mL/min[9].

  • Detection Wavelength: 240 nm[9].

  • Rationale for Wavelength: Aromatic compounds with conjugated systems, such as this benzoic acid derivative, typically exhibit strong UV absorbance in the 230-280 nm range. 240 nm is chosen to maximize the signal-to-noise ratio for the analyte.

  • Sample Preparation: Accurately weigh about 10 mg of the sample and dissolve it in a suitable diluent (e.g., the mobile phase) to a final concentration of ~0.1 mg/mL. Ensure the sample is fully dissolved.

  • Analysis: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Safety and Handling

According to its Globally Harmonized System (GHS) classification, this compound presents several hazards that necessitate careful handling[1].

  • Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). It may also be harmful if swallowed (H302)[1].

  • Handling Recommendations:

    • Work in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

    • Avoid creating dust when handling the solid material.

    • Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a fine chemical of considerable industrial importance, primarily serving as a non-negotiable precursor in the synthesis of the pharmaceutical Sulpiride. Its well-defined chemical properties and established synthetic pathways make it a reliable building block for drug development professionals. A thorough understanding of its synthesis, analytical control, and safe handling is essential for its effective and safe utilization in a research or manufacturing environment.

References

A Guide to the Spectroscopic Characterization of 2-Methoxy-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the unambiguous identification and quality control of chemical entities is paramount. 2-Methoxy-5-sulfamoylbenzoic acid (CAS No: 22117-85-7), a key intermediate and a known impurity of the antipsychotic drug Sulpiride (designated as Sulpiride EP Impurity D), represents a molecule where precise structural elucidation is critical for regulatory compliance and drug safety.[1][2][3] This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound.

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure of this compound and its spectral output. The methodologies described herein are grounded in established principles to ensure self-validating and reproducible results.

Molecular Structure and Spectroscopic Implications

The foundation of any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is a tri-substituted benzene ring, featuring a carboxylic acid, a methoxy group, and a sulfonamide group. The interplay of these functional groups dictates the chemical environment of each atom and bond, giving rise to a unique spectroscopic fingerprint.

The IUPAC name for this compound is this compound, and its molecular formula is C₈H₉NO₅S, corresponding to a molecular weight of approximately 231.23 g/mol .[3]

Caption: Structure of this compound with key proton groups highlighted.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic, methoxy, carboxylic acid, and sulfonamide protons. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can solubilize the compound and allows for the observation of exchangeable protons from the -COOH and -SO₂NH₂ groups.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Broad Singlet1HCOOHThe acidic proton is highly deshielded and its signal is typically very broad.
~8.2Doublet (d)1HH-6This proton is ortho to the strongly electron-withdrawing COOH group, shifting it significantly downfield. It shows coupling to H-4.
~7.9Doublet of Doublets (dd)1HH-4This proton is ortho to the SO₂NH₂ group and meta to the COOH group. It is coupled to both H-3 and H-6.
~7.3Doublet (d)1HH-3This proton is ortho to the electron-donating OCH₃ group, shifting it upfield relative to the other aromatic protons. It is coupled to H-4.
~7.2Broad Singlet2HSO₂NH₂The two protons of the sulfonamide group are exchangeable and often appear as a broad singlet.
~3.9Singlet3HOCH₃The three equivalent protons of the methoxy group are shielded and appear as a sharp singlet as they have no adjacent protons to couple with.

Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.

The causality behind these assignments lies in the electronic effects of the substituents. The carboxylic acid and sulfonamide groups are electron-withdrawing, deshielding nearby protons (shifting them downfield). Conversely, the methoxy group is electron-donating, shielding adjacent protons (shifting them upfield). The splitting patterns arise from spin-spin coupling between non-equivalent neighboring protons, providing definitive structural connectivity. The availability of full characterization data, including ¹H NMR, from specialized suppliers confirms these expected features.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. As the molecule lacks symmetry, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to the eight unique carbon atoms.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~166C=OThe carbonyl carbon of the carboxylic acid is significantly deshielded.
~158C-2 (C-OCH₃)Aromatic carbon attached to the oxygen of the methoxy group, shifted downfield.
~138C-5 (C-SO₂NH₂)Aromatic carbon attached to the electron-withdrawing sulfonamide group.
~132C-4Aromatic CH carbon adjacent to the sulfonamide group.
~130C-6Aromatic CH carbon adjacent to the carboxylic acid group.
~125C-1 (C-COOH)Quaternary aromatic carbon attached to the carboxylic acid group.
~115C-3Aromatic CH carbon adjacent to the methoxy group, shifted upfield.
~56OCH₃The methoxy carbon is shielded and appears in the typical aliphatic region.

Note: Predicted chemical shifts are estimates.

The availability of advanced NMR data, such as ¹³C NMR, is often included in the Certificate of Analysis for pharmaceutical standards, underscoring its importance for unambiguous identification.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expected Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3400 - 3300N-H StretchSulfonamide (-SO₂NH₂)Medium
3300 - 2500O-H StretchCarboxylic Acid (-COOH)Broad, Strong
~1700C=O StretchCarboxylic Acid (-COOH)Strong
1600, 1480C=C StretchAromatic RingMedium-Weak
~1330, ~1160S=O Asymmetric & Symmetric StretchSulfonamide (-SO₂NH₂)Strong
~1250C-O StretchAryl Ether (-O-CH₃)Strong

The IR spectrum provides a rapid and reliable confirmation of the key functional groups. The very broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The two strong S=O stretching bands are definitive evidence for the sulfonamide group, and the strong C=O stretch confirms the presence of the carboxylic acid. This data is a cornerstone of the characterization package for reference standards.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected.

Predicted Mass Spectrometry Data (ESI+)

m/zIonRationale
232.0274[M+H]⁺Protonated parent molecule (C₈H₁₀NO₅S⁺). The exact mass is a key identifier.[3]
214.0168[M+H - H₂O]⁺Loss of a water molecule from the protonated parent.
186.0219[M+H - H₂O - CO]⁺Subsequent loss of carbon monoxide.
154.0423[M+H - SO₂NH₂]⁺Loss of the sulfamoyl radical followed by hydrogen rearrangement.

Under harsher conditions like Electron Ionization (EI), fragmentation would be more extensive. Key fragments would likely arise from the cleavage of the C-S bond and fragmentation of the benzoic acid moiety, analogous to the known fragmentation of benzoic acid itself.[5]

Standard Operating Procedure for Spectroscopic Analysis

To ensure data integrity and reproducibility, a standardized workflow is essential.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~10-20 mg of This compound B Dissolve in 0.7 mL of appropriate deuterated solvent (e.g., DMSO-d6 for NMR) A->B C Transfer to NMR tube or prepare KBr pellet (IR) / dilute solution (MS) B->C D NMR: Acquire 1H, 13C, COSY, HSQC spectra on a 400 MHz+ spectrometer C->D E IR: Acquire spectrum using FT-IR spectrometer (4000-400 cm-1) C->E F MS: Infuse sample into HRMS (e.g., Q-TOF) with ESI source C->F G Process spectra: Fourier transform, phase correction, baseline correction D->G E->G F->G H Integrate peaks (NMR), pick peaks (IR, MS) G->H I Assign signals based on chemical shifts, coupling, and fragmentation patterns H->I J Compare data against reference standard or theoretical values I->J K K J->K Generate Certificate of Analysis (CoA)

Caption: Standard workflow for spectroscopic characterization.

Methodology:

  • Sample Preparation:

    • NMR: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Vortex to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.

    • IR (KBr Pellet): Mix approximately 1 mg of the sample with 100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

    • MS (Infusion): Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Data Acquisition:

    • NMR: Acquire spectra on a spectrometer with a field strength of at least 400 MHz. Standard experiments should include ¹H, ¹³C, and 2D experiments like COSY and HSQC for complete assignment.

    • IR: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

    • MS: Infuse the prepared solution into a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, using an ESI source in both positive and negative ion modes to obtain accurate mass measurements.

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • For NMR, reference the spectrum (e.g., to the residual DMSO solvent peak at 2.50 ppm), integrate the signals, and assign the peaks based on their chemical shift and multiplicity.

    • For IR, identify the characteristic absorption bands and assign them to the corresponding functional groups.

    • For MS, determine the accurate mass of the parent ion and propose structures for the major fragment ions.

    • The complete dataset must be consistent with the proposed structure of this compound. This self-validating system ensures the highest level of confidence in the compound's identity and purity.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS techniques, provides an unambiguous and robust method for its structural confirmation and quality assessment. Each technique offers complementary information, and together they form a powerful analytical toolkit. The predictable patterns, derived from fundamental chemical principles, align with the characterization data provided with pharmaceutical reference standards, ensuring the integrity of this crucial compound in the drug development pipeline.

References

Solubility Profile of 2-Methoxy-5-sulfamoylbenzoic Acid in Organic Solvents: A Physicochemical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

This guide provides a comprehensive analysis of the solubility characteristics of 2-Methoxy-5-sulfamoylbenzoic acid, a key intermediate and impurity in the synthesis of pharmaceuticals such as Sulpiride. Rather than a simple table of solubility values, this document will equip the research scientist and drug development professional with a deeper understanding of the physicochemical principles governing its solubility, alongside practical, validated methodologies for its empirical determination.

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter, influencing everything from reaction kinetics and purification efficiency to bioavailability and formulation development. A thorough understanding of a compound's solubility in various organic solvents is therefore not just academic, but a fundamental requirement for process optimization and successful drug development.

Physicochemical Properties Governing Solubility

The solubility of this compound is dictated by its molecular structure, which features a combination of polar and non-polar groups. Understanding these features is the first step in predicting its behavior in different solvent systems.

  • Molecular Structure: The molecule contains a benzoic acid moiety, a methoxy group, and a sulfonamide group.

  • Ionizable Groups: It possesses two acidic protons: one on the carboxylic acid group (pKa ~3-4) and a less acidic proton on the sulfonamide group (pKa ~9-10). This makes its solubility highly dependent on the pH of the medium. In organic solvents, the degree of ionization will depend on the solvent's own acidity or basicity.

  • Hydrogen Bonding: The carboxylic acid, sulfonamide (both N-H and S=O), and methoxy groups can all participate in hydrogen bonding, acting as both donors and acceptors. This is a primary driver of its solubility in polar, protic solvents.

  • Polarity and Lipophilicity (LogP): The presence of multiple polar functional groups suggests a relatively low LogP value, indicating a preference for more polar environments. However, the benzene ring provides a degree of lipophilicity.

A summary of its key properties is presented below:

PropertyValue / CharacteristicImplication for Solubility
IUPAC Name This compound-
CAS Number 22120-34-7-
Molecular Formula C₈H₉NO₅S-
Molecular Weight 231.23 g/mol Influences mass-based solubility measurements.
Functional Groups Carboxylic Acid, Sulfonamide, Methoxy, Benzene RingAllows for hydrogen bonding, acid-base interactions, and non-polar interactions.
pKa (Carboxylic Acid) Estimated ~3-4Will be deprotonated (anionic) in basic conditions, significantly increasing aqueous solubility.
pKa (Sulfonamide) Estimated ~9-10Can be deprotonated under stronger basic conditions.
Predicted LogP Varies by prediction model, generally low.Suggests higher affinity for polar solvents over non-polar aliphatic solvents.

Theoretical Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like" and the physicochemical properties outlined above, we can predict the solubility behavior of this compound in different classes of organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected. These solvents can engage in strong hydrogen bonding with the carboxylic acid, sulfonamide, and methoxy groups of the molecule, effectively solvating it.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): Good to moderate solubility is anticipated. Solvents like DMSO and DMF are excellent hydrogen bond acceptors and have high polarity, which will facilitate the dissolution of the compound. Acetonitrile and acetone, being less polar, are expected to be less effective but still viable solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): Poor solubility is predicted. The high polarity and hydrogen bonding capability of this compound are mismatched with the non-polar, van der Waals force-dominant nature of these solvents. The energy required to break the crystal lattice of the solid would not be sufficiently compensated by the weak solute-solvent interactions.

This theoretical assessment provides a strong starting point for solvent selection in synthesis, purification, and formulation.

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions must be confirmed by empirical data. The isothermal shake-flask method is a gold-standard, reliable technique for determining the equilibrium solubility of a compound.

Workflow for Isothermal Shake-Flask Solubility Determination

Caption: Isothermal shake-flask method workflow.

Step-by-Step Experimental Protocol
  • Preparation: Add an excess amount of this compound solid to a series of glass vials, each containing a known volume of a selected organic solvent. An excess is critical to ensure that the resulting solution is saturated.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).

  • Agitation: Agitate the vials for a sufficient duration (typically 24 to 48 hours) to ensure that the system reaches equilibrium. A preliminary time-to-equilibrium study can validate the required duration.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow the excess solid to sediment. Alternatively, centrifugation at the same temperature can be used for faster separation.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

  • Dilution: Accurately dilute the collected sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with standards of known concentration is required for accurate quantification.

  • Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:

    Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Factors Influencing Solubility

Several factors can significantly alter the solubility of this compound.

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally if the process (e.g., crystallization) involves temperature changes.

  • pH and Co-solvents: While less relevant for purely organic solvents, if the solvent system has aqueous or protic components, the pH will be a critical factor. Adjusting the pH to be well above the pKa of the carboxylic acid (>5) will deprotonate it, forming a highly polar carboxylate salt that is significantly more soluble in polar solvents.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy and, consequently, a different solubility. It is crucial to characterize the solid form being used in solubility studies.

Conclusion

The solubility of this compound is a complex interplay of its structural features and the properties of the solvent. A strong theoretical understanding based on its physicochemical properties predicts high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and poor solubility in non-polar media. However, for process development and regulatory purposes, these predictions must be substantiated with precise, empirical data. The isothermal shake-flask method detailed herein provides a robust and reliable framework for generating such data, ensuring the scientific integrity required for advanced drug development and manufacturing.

Biological activity of 2-Methoxy-5-sulfamoylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of 2-Methoxy-5-sulfamoylbenzoic Acid Derivatives

Abstract

This technical guide provides a comprehensive overview of the diverse biological activities of this compound derivatives. These compounds, characterized by a core benzoic acid structure with methoxy and sulfamoyl substitutions, have emerged as a versatile scaffold in medicinal chemistry. This document delves into their anticancer, antimicrobial, and anti-inflammatory properties, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. Detailed methodologies for key assays, along with visual representations of signaling pathways and experimental workflows, are provided to support researchers and drug development professionals in this field.

Introduction to this compound Derivatives

The Core Scaffold: Properties and Significance

This compound is a chemical compound with the molecular formula C8H9NO5S.[1] It features a benzoic acid backbone substituted with a methoxy (-OCH3) group at the 2-position and a sulfamoyl (-SO2NH2) group at the 5-position. This scaffold serves as a crucial intermediate in the synthesis of various pharmaceuticals, including sulfa drugs.[2] The presence of the sulfonamide group is a well-known pharmacophore responsible for a range of biological activities, most notably antibacterial effects through the inhibition of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[3]

Overview of Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery. The therapeutic potential of these compounds extends to oncology, infectious diseases, and inflammatory conditions. Their versatility stems from the ability to modify the core structure at various positions, leading to compounds with tailored affinities for specific biological targets.

Anticancer Activity

The development of novel anticancer agents is a primary focus of modern drug discovery. Derivatives of this compound have shown promise as potent and selective anticancer agents through multiple mechanisms of action.

Mechanism of Action: Targeting Key Cancer Pathways

The phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain this compound derivatives, specifically 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, have been identified as novel PI3K inhibitors.[4] These compounds have demonstrated significant antiproliferative activity against various human cancer cell lines, including A549 (lung carcinoma), HCT-116 (colon carcinoma), U-87 MG (glioblastoma), and KB (oral carcinoma).[4] Their mechanism of action involves the direct inhibition of PI3K, which in turn suppresses the downstream signaling of AKT and mTOR, ultimately leading to reduced tumor growth.[4]

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative 2-Methoxy-5-sulfamoylbenzoic Acid Derivative Derivative->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound derivatives.

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Certain CA isozymes, particularly CA IX, are highly overexpressed in various solid tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis.[5][6] Consequently, CA IX is a validated target for anticancer drug development.

Derivatives of this compound, specifically methyl 2-halo-4-substituted-5-sulfamoyl-benzoates, have been designed as high-affinity and selective inhibitors of CA IX.[6] The primary sulfonamide group on these compounds is a key feature for binding to the zinc ion in the active site of carbonic anhydrases.[6] Variations in substituents on the benzenesulfonamide ring have led to compounds with extremely high binding affinity and selectivity for CA IX over other CA isozymes, which is crucial for minimizing off-target side effects.[6]

Structure-Activity Relationship (SAR) for Anticancer Effects

The anticancer activity of this compound derivatives is highly dependent on their structural features. For PI3K inhibitors, the nature of the substituents at the 2 and 3-positions of the benzoic acid ring, as well as the heterocyclic moiety at the 5-position, plays a crucial role in determining their potency and selectivity.[4]

For carbonic anhydrase inhibitors, modifications to the benzene ring of the 5-sulfamoyl-benzoate scaffold have a significant impact on binding affinity and selectivity for CA IX.[6] The introduction of halogen and other substituents can modulate the electronic and steric properties of the molecule, leading to enhanced interactions with the target enzyme.

Experimental Protocols for Evaluating Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

The inhibitory activity against PI3K can be determined using various commercially available assay kits, which typically measure the phosphorylation of a substrate by the enzyme.

Protocol (General):

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing the PI3K enzyme and its substrate (e.g., PIP2).

  • Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Detection: After a defined incubation period, stop the reaction and detect the amount of product formed (e.g., PIP3) using a specific antibody or a fluorescent probe.

  • Data Analysis: Determine the IC50 value of the compound for PI3K inhibition.

The inhibition of carbonic anhydrase activity can be measured using a stopped-flow spectrophotometer to monitor the CO2 hydration reaction.

Protocol:

  • Enzyme Preparation: Prepare a solution of the purified CA isozyme (e.g., CA IX) in a suitable buffer.

  • Inhibitor Incubation: Incubate the enzyme with various concentrations of the test compound.

  • Reaction Monitoring: Mix the enzyme-inhibitor solution with a CO2-saturated solution in the stopped-flow instrument.

  • pH Change Measurement: Monitor the change in pH over time using a pH indicator. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the inhibition constant (Ki) from the reaction rates at different inhibitor concentrations.

Antimicrobial Activity

The sulfonamide moiety is a well-established pharmacophore in antimicrobial agents. Derivatives of this compound have been investigated for their potential as novel antimicrobial compounds.

Mechanism of Action: Targeting Microbial Pathways

The primary mechanism of action for sulfonamide-based antimicrobials is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folic acid synthesis pathway of bacteria.[3] By mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), these compounds act as competitive inhibitors, thereby disrupting the production of folic acid, which is essential for bacterial growth and replication.

SAR for Antimicrobial Effects

The antimicrobial activity of sulfonamide derivatives is influenced by the nature of the substituents on the sulfonamide nitrogen and the aromatic ring. Modifications that enhance the compound's structural similarity to PABA or improve its binding to the active site of DHPS can lead to increased potency.

Experimental Protocols for Evaluating Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare serial dilutions of the test compounds in a liquid growth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Other Biological Activities

Anti-inflammatory Potential

While direct evidence for the anti-inflammatory activity of this compound derivatives is still emerging, related benzoic acid derivatives have shown significant anti-inflammatory effects. For example, 2-hydroxy-4-methoxy benzoic acid has been shown to attenuate hepatotoxicity through anti-inflammatory and antioxidant mechanisms.[7] This suggests that the 2-methoxybenzoic acid scaffold may contribute to anti-inflammatory properties, which warrants further investigation for its 5-sulfamoyl derivatives.

Inhibition of Other Enzymes

Recent studies have shown that sulfamoylbenzoic acid derivatives can act as inhibitors of other enzymes, such as human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[8] Certain derivatives have demonstrated potent and selective inhibition of different h-NTPDase isoforms, suggesting their potential in treating diseases where these enzymes are implicated.[8]

Synthesis Strategies

The synthesis of this compound derivatives typically involves a multi-step process starting from readily available precursors like salicylic acid. A common synthetic route involves etherification, chlorosulfonation, amination, and finally, modification of the carboxylic acid group.[9]

Synthesis_Workflow Start Salicylic Acid Step1 Etherification (e.g., with Dimethyl Sulfate) Start->Step1 Intermediate1 2-Methoxybenzoic Acid Step1->Intermediate1 Step2 Chlorosulfonation (with Chlorosulfonic Acid) Intermediate1->Step2 Intermediate2 2-Methoxy-5-chlorosulfonyl benzoic Acid Step2->Intermediate2 Step3 Amination (with Ammonia or Amines) Intermediate2->Step3 Intermediate3 2-Methoxy-5-sulfamoyl benzoic Acid Step3->Intermediate3 Step4 Derivatization (e.g., Esterification, Amidation) Intermediate3->Step4 FinalProduct 2-Methoxy-5-sulfamoylbenzoic Acid Derivatives Step4->FinalProduct

Caption: General synthetic workflow for this compound derivatives.

Conclusion and Future Perspectives

This compound derivatives represent a promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents makes them a focal point for future drug discovery and development efforts. Further exploration of their structure-activity relationships, optimization of their pharmacokinetic properties, and investigation into novel biological targets will be crucial for translating their therapeutic potential into clinical applications.

References

The Cornerstone of Modern Therapeutics: A Technical Guide to 2-Methoxy-5-sulfamoylbenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Architect of Diverse Pharmacophores

In the vast landscape of medicinal chemistry, certain molecular scaffolds emerge as exceptionally versatile building blocks, enabling the synthesis of a wide array of therapeutic agents. 2-Methoxy-5-sulfamoylbenzoic acid is one such unassuming yet pivotal molecule. Its unique substitution pattern—a methoxy group ortho to a carboxylic acid and a sulfamoyl group para to the methoxy group—provides a trifecta of functionalities that medicinal chemists have expertly exploited to design drugs targeting a diverse range of biological systems. This technical guide serves as an in-depth exploration of this compound as a foundational element in drug discovery, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, its crucial role in the architecture of key pharmaceuticals, the intricate structure-activity relationships of its derivatives, and detailed protocols for its utilization.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₈H₉NO₅S--INVALID-LINK--[1]
Molecular Weight 231.23 g/mol --INVALID-LINK--[1]
Melting Point 222 °C--INVALID-LINK--[2]
pKa (Predicted) Not available
LogP (Predicted) -0.3--INVALID-LINK--[1]
Topological Polar Surface Area 115 Ų--INVALID-LINK--[1]

Spectroscopic Data (Predicted)

  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the carboxylic acid proton, and the sulfamoyl protons. The aromatic protons would appear as a complex multiplet in the aromatic region, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing sulfamoyl and carboxyl groups. The methoxy protons would present as a sharp singlet around 3.9 ppm. The acidic proton of the carboxylic acid would be a broad singlet at a downfield chemical shift (typically >10 ppm), and the sulfamoyl protons would also appear as a broad singlet.

  • ¹³C NMR (Predicted): The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The aromatic carbons would appear in the 110-160 ppm range, with their specific shifts dictated by the attached functional groups. The methoxy carbon would resonate around 55-60 ppm.

Synthesis of the Core Scaffold

The synthesis of this compound and its derivatives is a well-established process, with several patented methods available. A common and efficient approach involves the multi-step transformation of readily available starting materials.

General Synthetic Workflow

A prevalent synthetic strategy begins with 2-methoxybenzoic acid, which undergoes chlorosulfonylation followed by amination to introduce the sulfamoyl group.

Synthesis Workflow start 2-Methoxybenzoic Acid step1 Chlorosulfonylation (Chlorosulfonic Acid) start->step1 intermediate1 2-Methoxy-5-chlorosulfonylbenzoic Acid step1->intermediate1 step2 Amination (Ammonia) intermediate1->step2 product This compound step2->product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

The methyl ester of this compound is a common intermediate in the synthesis of many active pharmaceutical ingredients.[3] A modern and efficient one-pot synthesis has been developed to avoid the isolation of the often-unstable chlorosulfonylated intermediate.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place 2-methoxybenzoic acid (1 equivalent).

  • Chlorosulfonylation: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with constant stirring. The crude 2-methoxy-5-chlorosulfonylbenzoic acid will precipitate.

  • Amination: Without isolating the intermediate, slowly add a concentrated solution of ammonium hydroxide while maintaining the temperature below 20 °C. Stir the mixture for 1-2 hours.

  • Esterification: Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2. Add methanol and a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours.

  • Workup and Purification: After cooling, pour the reaction mixture into cold water. The solid precipitate of methyl 2-methoxy-5-sulfamoylbenzoate is collected by filtration, washed with cold water until neutral, and dried. Recrystallization from a suitable solvent like methanol can be performed for further purification.

Expected Yield: 75-85% Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

Applications in Medicinal Chemistry: A Scaffold for Diverse Therapeutic Targets

The true value of this compound lies in its adaptability as a scaffold for a variety of therapeutic agents. The carboxylic acid provides a handle for amide bond formation, the sulfamoyl group can be a key pharmacophoric element or a site for further modification, and the methoxy group influences the electronic properties and conformation of the molecule.

Antipsychotics: The Benzamide Family

The most prominent application of this building block is in the synthesis of substituted benzamide antipsychotics, such as sulpiride and amisulpride. These drugs are selective antagonists of dopamine D2 and D3 receptors.

  • Sulpiride: Formed by the condensation of this compound with (1-ethylpyrrolidin-2-yl)methylamine, sulpiride is used in the treatment of schizophrenia.[4]

  • Amisulpride: A structurally related compound, amisulpride is synthesized from a derivative of this compound and is also a potent D2/D3 antagonist used for schizophrenia.[5]

Mechanism of Action: Dopamine D2/D3 Receptor Antagonism

The therapeutic effects of these antipsychotics stem from their ability to modulate dopaminergic neurotransmission. At higher doses, they act as antagonists at postsynaptic D2 and D3 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[5] At lower doses, they are believed to preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release and subsequent improvement in the negative symptoms of schizophrenia (e.g., apathy, anhedonia).

Dopamine_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dopamine_release Dopamine Release dopamine_vesicle->dopamine_release d2_autoreceptor D2/D3 Autoreceptor dopamine_release->d2_autoreceptor Negative Feedback dopamine_synapse Dopamine d2_postsynaptic Postsynaptic D2/D3 Receptor g_protein Gi/o Protein d2_postsynaptic->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp ↓ cAMP adenylyl_cyclase->camp pka ↓ PKA camp->pka downstream Modulation of Neuronal Excitability pka->downstream dopamine_synapse->d2_postsynaptic Binding

Caption: Simplified signaling pathway of dopamine D2/D3 receptors.

Carbonic Anhydrase Inhibitors

The sulfamoyl group is a classic zinc-binding group, making the this compound scaffold an excellent starting point for the design of carbonic anhydrase (CA) inhibitors. These inhibitors have therapeutic applications as diuretics, anti-glaucoma agents, and in cancer therapy.[6][7] By modifying the carboxylic acid and the aromatic ring, researchers have developed potent and selective inhibitors of various CA isozymes. For instance, a series of methyl 5-sulfamoyl-benzoates have been designed as high-affinity and selective inhibitors of carbonic anhydrase IX (CAIX), which is overexpressed in various solid tumors.[4]

Emerging Therapeutic Areas

The versatility of the this compound core extends to other promising therapeutic areas:

  • Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors: The benzamide moiety derived from this scaffold has been explored in the development of non-nucleoside inhibitors of the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[8][9][10][11]

  • Factor Xa Inhibitors: The structural features of this building block have also been incorporated into the design of inhibitors of Factor Xa, a key enzyme in the coagulation cascade, with the potential for developing novel oral anticoagulants.[12]

Structure-Activity Relationship (SAR) Insights

The biological activity of derivatives of this compound is highly dependent on the nature and position of substituents. SAR studies on various classes of compounds derived from this scaffold have provided crucial insights for drug design.

  • The Amide Moiety: The amide bond formed from the carboxylic acid is a critical interaction point in many derivatives. The nature of the amine used for coupling significantly influences potency and selectivity. For instance, in the benzamide antipsychotics, the basic nitrogen in the pyrrolidine ring is crucial for interaction with the dopamine receptors.

  • The Sulfamoyl Group: The sulfonamide group is often a key pharmacophoric feature, particularly in carbonic anhydrase inhibitors where it directly interacts with the zinc ion in the active site. Modifications to the sulfonamide nitrogen can be used to tune the inhibitory potency and selectivity.

  • The Methoxy Group: The 2-methoxy group plays a subtle but important role. It influences the conformation of the molecule by steric and electronic effects, which can be critical for optimal binding to the target protein. It can also impact the pKa of the carboxylic acid and the overall lipophilicity of the molecule.

  • Aromatic Ring Substitutions: Further substitution on the benzene ring can be used to explore additional binding pockets in the target protein and to modulate the physicochemical properties of the molecule. For example, in the development of SARS-CoV protease inhibitors, substitutions on the benzamide ring were found to significantly impact binding affinity.[13]

Conclusion: A Timeless Scaffold in Drug Discovery

This compound has proven to be a remarkably fruitful starting point for the development of a diverse range of therapeutic agents. Its inherent structural features provide a robust platform for medicinal chemists to design molecules with tailored pharmacological profiles. From the well-established benzamide antipsychotics to emerging applications in antiviral and anticoagulant therapies, this versatile building block continues to be a cornerstone of modern drug discovery. The ongoing exploration of new derivatives and a deeper understanding of their structure-activity relationships will undoubtedly lead to the development of novel and improved medicines in the years to come.

References

The Unseen Pillar: A Technical Guide to 2-Methoxy-5-sulfamoylbenzoic Acid, a Cornerstone of Modern Antipsychotics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-Methoxy-5-sulfamoylbenzoic acid, a critical intermediate in the synthesis of substituted benzamide antipsychotics. While not a therapeutic agent itself, its discovery and the refinement of its synthesis were pivotal moments in the development of drugs that have reshaped the management of psychiatric disorders. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its history, synthesis, and physicochemical properties.

The Genesis of a Scaffold: A History Rooted in the Quest for Novel Neuroleptics

The story of this compound is inextricably linked to the broader history of substituted benzamides in pharmacology. The mid-20th century saw a revolution in psychiatry with the advent of phenothiazines, the first effective antipsychotic medications.[1] However, their significant extrapyramidal side effects spurred a relentless search for novel chemical entities with improved safety profiles.

This search led to the exploration of the benzamide scaffold. The first synthetic substituted benzamide, sulpiride, emerged from this line of inquiry, with its initial appearance in the scientific literature in 1967.[2] Sulpiride demonstrated a unique pharmacological profile, acting as a selective antagonist of dopamine D2 and D3 receptors, particularly in the mesolimbic pathway.[3] This selectivity was believed to contribute to its efficacy against the negative symptoms of schizophrenia and its reduced propensity for inducing extrapyramidal symptoms compared to earlier antipsychotics.[4]

The "discovery" of this compound was not a singular event driven by the identification of its own biological activity. Instead, it was a synthetic necessity—a crucial building block meticulously designed and synthesized to enable the construction of the sulpiride molecule. Specifically, it forms the core aromatic structure to which the pharmacologically active side chain is attached through an amide linkage.[2] Its structure, featuring a methoxy, a sulfamoyl, and a carboxylic acid group on a benzene ring, provided the precise electronic and steric properties required for the target molecule's interaction with dopamine receptors.

Synthesis and Elucidation: Crafting a Critical Intermediate

The synthesis of this compound and its esters has been a subject of considerable industrial and academic interest, with various routes developed to optimize yield, purity, and environmental footprint. The most common strategies begin with readily available precursors like salicylic acid or its methyl ester.

The Classical Pathway: Synthesis from Salicylic Acid Derivatives

A prevalent and historically significant route to the methyl ester of this compound, a direct precursor to the acid, starts from salicylic acid or methyl salicylate. This multi-step synthesis is a classic example of aromatic functional group manipulation.

The general synthetic logic proceeds as follows:

Salicylic_Acid_Route Salicylic_Acid Salicylic Acid / Methyl Salicylate Methylation Methylation (Etherification) Salicylic_Acid->Methylation (CH₃)₂SO₄ Chlorosulfonation Chlorosulfonation Methylation->Chlorosulfonation ClSO₃H Amination Amination Chlorosulfonation->Amination NH₄OH Esterification Esterification (if starting from acid) Amination->Esterification Final_Product Methyl 2-Methoxy- 5-sulfamoylbenzoate Amination->Final_Product Directly if starting from methyl salicylate Esterification->Final_Product

Caption: Classical synthesis pathway from salicylic acid derivatives.

The following protocol is a synthesized representation of common procedures found in the patent literature.[5][6][7]

Step 1: Etherification of Methyl Salicylate

  • In a reaction vessel equipped with a stirrer, condenser, and thermometer, dissolve methyl salicylate in a suitable solvent such as toluene.

  • Add a base, typically sodium hydroxide, to form the sodium salt.

  • Heat the mixture to reflux to remove water.

  • Gradually add dimethyl sulfate and continue to reflux for several hours until the reaction is complete, as monitored by TLC or HPLC.

  • After cooling, the reaction mixture is worked up to isolate methyl 2-methoxybenzoate.

Step 2: Chlorosulfonation

  • To the methyl 2-methoxybenzoate, slowly add chlorosulfonic acid at a controlled temperature (typically below 10°C) with vigorous stirring.

  • After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature (e.g., 45-50°C) for a few hours.[5]

  • The reaction is then quenched by carefully pouring it onto ice, causing the product, 2-methoxy-5-(chlorosulfonyl)benzoic acid methyl ester, to precipitate.

Step 3: Amination

  • The crude 2-methoxy-5-(chlorosulfonyl)benzoic acid methyl ester is then reacted with an ammonia source. A common method involves using aqueous ammonium hydroxide.[8]

  • The reaction is typically carried out at a controlled temperature (e.g., 30°C) for several hours.[8]

  • Upon completion, the product, methyl 2-methoxy-5-sulfamoylbenzoate, is isolated by filtration and can be purified by recrystallization from a suitable solvent like methanol.

Alternative Synthetic Strategies

To circumvent some of the harsh conditions and byproducts of the classical route, alternative methods have been developed. One notable approach involves the hydrolysis of a nitrile intermediate.[9]

Nitrile_Hydrolysis_Route Start 4-Methoxybenzenesulfonamide Bromination Bromination Start->Bromination Br₂ Bromo_Intermediate 3-Bromo-4-methoxy- benzenesulfonamide Bromination->Bromo_Intermediate Cyanation Cyanation Bromo_Intermediate->Cyanation CuCN Cyano_Intermediate 3-Cyano-4-methoxy- benzenesulfonamide Cyanation->Cyano_Intermediate Alcoholysis Alcoholysis Cyano_Intermediate->Alcoholysis CH₃OH, H⁺ Ester_Intermediate Methyl 2-Methoxy- 5-sulfamoylbenzoate Alcoholysis->Ester_Intermediate Hydrolysis Alkaline Hydrolysis & Acidification Ester_Intermediate->Hydrolysis 1. NaOH 2. H⁺ Final_Product 2-Methoxy-5- sulfamoylbenzoic acid Hydrolysis->Final_Product

Caption: Synthesis via nitrile hydrolysis.[9]

This pathway is often favored for its milder reaction conditions and potentially higher overall yield.[9]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound and its methyl ester is essential for its handling, purification, and use in subsequent reactions.

Physicochemical Properties
PropertyThis compoundMethyl 2-Methoxy-5-sulfamoylbenzoate
CAS Number 22117-85-7[4]33045-52-2[10][11]
Molecular Formula C₈H₉NO₅S[4]C₉H₁₁NO₅S[11]
Molecular Weight 231.23 g/mol [4]245.25 g/mol [10][11]
Appearance White to light yellow crystalline powder[12]White to off-white solid[2]
Melting Point 220-224 °C[12]175-177 °C[10][11]
pKa (Predicted) 3.56 ± 0.10[12]9.94 ± 0.60[5]
Solubility Slightly soluble in DMSO and Methanol[12]Slightly soluble in DMSO and Methanol[2]
XLogP (Predicted) -0.30.6[13]
Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the sulfamoyl (-SO₂NH₂) protons, and the carboxylic acid proton. The aromatic protons would appear as a complex splitting pattern due to their coupling.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum for Methyl 2-methoxy-5-sulfamoylbenzoate has been reported.[13][14] Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons (with distinct shifts for those attached to the methoxy, sulfamoyl, and carboxyl groups), and the methoxy carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorptions corresponding to the O-H stretch of the carboxylic acid, the N-H stretches of the sulfonamide, the C=O stretch of the carboxyl group, and the asymmetric and symmetric S=O stretches of the sulfamoyl group.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the methoxy group, the carboxylic acid group, and parts of the sulfamoyl group. Predicted mass-to-charge ratios for various adducts are available.

Application in Drug Synthesis: The Gateway to Sulpiride

The primary and most significant application of this compound is its role as the immediate precursor to sulpiride and other related substituted benzamide drugs.[7] The synthesis involves a straightforward amide bond formation between the carboxylic acid group of this compound and the primary amine of (1-ethylpyrrolidin-2-yl)methylamine.

Sulpiride_Synthesis Acid 2-Methoxy-5- sulfamoylbenzoic acid Coupling Amide Coupling Acid->Coupling Amine (1-ethylpyrrolidin-2-yl) methylamine Amine->Coupling Sulpiride Sulpiride Coupling->Sulpiride Formation of Amide Bond

Caption: Final step in the synthesis of Sulpiride.

This reaction is a cornerstone of the manufacturing process for these essential medicines. The purity and quality of the this compound starting material are paramount to ensuring the final drug product's safety and efficacy.

Conclusion and Future Perspectives

This compound stands as a testament to the crucial role of synthetic chemistry in the advancement of medicine. While it lacks its own therapeutic properties, the development of efficient and scalable synthetic routes to this intermediate was a critical enabler for the entire class of substituted benzamide antipsychotics. For drug development professionals, a deep understanding of its synthesis and properties is not merely an academic exercise but a practical necessity for process optimization, impurity profiling, and quality control. As the pharmaceutical industry continues to evolve, the principles learned from the history and synthesis of such foundational molecules will undoubtedly inform the development of the next generation of life-changing therapies.

References

The Architectural Versatility of 2-Methoxy-5-sulfamoylbenzoic Acid: A Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 2-methoxy-5-sulfamoylbenzoic acid core, a privileged scaffold in medicinal chemistry, has historically been recognized as a key intermediate in the synthesis of established pharmaceutical agents. However, recent advancements in drug discovery have unveiled its significant potential as a versatile template for the design and development of novel therapeutics targeting a wide spectrum of diseases. This in-depth technical guide provides a comprehensive overview of the emerging therapeutic applications of novel this compound analogs. We will explore the rationale behind their design, delve into synthetic strategies, and analyze their biological activities across various therapeutic areas, including oncology, inflammation, and metabolic disorders. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate the exploration of this promising chemical space.

Introduction: Beyond a Synthetic Intermediate

For decades, this compound has been a cornerstone in the synthesis of antipsychotic drugs such as sulpiride and amisulpride.[1][2] Its robust and reliable chemical properties have made it a staple in pharmaceutical manufacturing.[3] However, a myopic view of this molecule as a mere building block overlooks the inherent pharmacological potential encoded within its structure. The strategic placement of the methoxy, sulfamoyl, and carboxylic acid groups provides a unique three-dimensional arrangement of hydrogen bond donors and acceptors, aromatic interactions, and acidic character, making it an ideal starting point for the generation of diverse chemical libraries with a wide range of biological activities.

This guide will illuminate the untapped potential of this scaffold, showcasing how medicinal chemists are leveraging its structural features to design novel analogs with potent and selective activities against a variety of therapeutic targets. We will move beyond its traditional applications to explore its role in the development of next-generation therapeutics.

The Medicinal Chemist's Canvas: Strategies for Analog Design

The structural backbone of this compound offers multiple avenues for chemical modification. The primary points of diversification are the carboxylic acid and the sulfonamide moieties.

  • Amide Bond Formation: The carboxylic acid is readily converted to an amide, allowing for the introduction of a vast array of amines. This strategy has been successfully employed to generate libraries of benzamide derivatives with diverse biological activities. The nature of the amine substituent can profoundly influence the compound's physicochemical properties, target affinity, and pharmacokinetic profile.[1]

  • Sulfonamide Modification: The sulfonamide group can also be functionalized. The hydrogen atoms on the nitrogen can be substituted with various alkyl or aryl groups, or the entire sulfamoyl moiety can be replaced with bioisosteres to modulate activity and selectivity.[4]

  • Aromatic Ring Substitution: While less common, modifications to the aromatic ring itself, such as the introduction of additional substituents, can also be explored to fine-tune the electronic and steric properties of the molecule.

The following diagram illustrates the key diversification points on the this compound scaffold.

Diversification_Points Scaffold This compound Core Carboxylic_Acid Carboxylic Acid (R-COOH) Scaffold->Carboxylic_Acid Amide Formation Sulfonamide Sulfonamide (R-SO2NH2) Scaffold->Sulfonamide N-Substitution/ Bioisosteric Replacement Aromatic_Ring Aromatic Ring Scaffold->Aromatic_Ring Ring Substitution

Caption: Key diversification points on the this compound scaffold.

Therapeutic Frontiers: Novel Applications of this compound Analogs

Oncology: A Multi-pronged Attack on Cancer

The this compound scaffold has emerged as a promising platform for the development of novel anticancer agents, with analogs demonstrating activity through various mechanisms.

3.1.1. Inhibition of PI3K/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] Novel sulfonamide methoxypyridine derivatives incorporating the this compound moiety have been synthesized and identified as potent dual PI3K/mTOR inhibitors.[2]

Table 1: In vitro Activity of a Representative PI3K/mTOR Dual Inhibitor [2]

Compound IDPI3Kα IC50 (nM)mTOR IC50 (nM)
11b 1528

3.1.2. Cytotoxic Benzamide Derivatives

Methoxy-substituted benzamide analogs derived from the core scaffold have demonstrated significant cytotoxic activity against various human cancer cell lines.[1] The structure-activity relationship (SAR) studies of these compounds have provided valuable insights for the rational design of more potent anticancer agents.

Table 2: Cytotoxic Activity of Methoxy-Substituted Benzamide Analogs [1]

Compound IDCancer Cell LineIC50 (µM)
Analog 1 A549 (Lung)2.5
Analog 2 MCF-7 (Breast)5.1
Analog 3 HCT116 (Colon)3.8

3.1.3. Inhibition of h-NTPDases

Human nucleoside triphosphate diphosphohydrolases (h-NTPDases) are ectoenzymes that play a crucial role in purinergic signaling and are implicated in cancer progression.[5][6] Sulfamoyl benzamide derivatives have been developed as selective inhibitors of h-NTPDases, representing a novel approach to cancer therapy.[5][6]

Inflammation and Autoimmune Disorders

Chronic inflammation is a key driver of numerous diseases. Analogs of this compound have shown promise in modulating inflammatory pathways.

3.2.1. Anti-Neuroinflammatory Agents

Microglia-mediated neuroinflammation is a critical factor in the pathogenesis of neurodegenerative diseases such as Parkinson's disease.[7] Benzoic acid derivatives have demonstrated the ability to inhibit the production of pro-inflammatory mediators in microglia, suggesting their potential as therapeutic agents for these debilitating conditions.[7]

3.2.2. LPA2 Receptor Agonists for Radioprotection

Lysophosphatidic acid (LPA) is a signaling molecule that can protect cells from radiation-induced apoptosis.[3][8] Novel sulfamoyl benzoic acid (SBA) analogs have been designed as the first specific agonists of the LPA2 receptor, offering a potential strategy to mitigate the harmful effects of radiation exposure.[3][8]

Table 3: Agonist Activity of a Representative LPA2 Receptor Agonist [3]

Compound IDLPA2 EC50 (nM)
11d 0.00506
Diuretic Agents

Building on the known diuretic properties of related sulfamoylbenzoic acid derivatives, novel analogs are being explored for the treatment of hypertension and edema.[4] By modifying the substitution pattern on the aromatic ring and the nature of the sulfamoyl group, researchers aim to develop diuretics with improved efficacy and a better safety profile.[4]

Experimental Protocols: A Guide to Synthesis and Evaluation

General Synthesis of Sulfamoyl Benzamide Derivatives

The following protocol outlines a general procedure for the synthesis of sulfamoyl benzamide derivatives from this compound.

Step 1: Activation of the Carboxylic Acid

  • Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

Step 2: Amide Coupling

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis_Workflow Start 2-Methoxy-5-sulfamoyl- benzoic Acid Activation Carboxylic Acid Activation (EDC, DMAP) Start->Activation Coupling Amide Coupling (Amine) Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Sulfamoyl Benzamide Analog Purification->Product

Caption: General workflow for the synthesis of sulfamoyl benzamide analogs.

In Vitro h-NTPDase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of novel analogs against h-NTPDases.[5]

Materials:

  • Recombinant human NTPDase enzymes (h-NTPDase1, 2, 3, and 8)

  • ATP (substrate)

  • Malachite green reagent

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add assay buffer, substrate (ATP), and the test compound at various concentrations to the wells of a 96-well plate.

  • Initiate the enzymatic reaction by adding the h-NTPDase enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Stop the reaction and measure the released inorganic phosphate by adding the malachite green reagent.

  • Read the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

NTPDase_Assay_Workflow cluster_0 Plate Preparation cluster_1 Enzymatic Reaction cluster_2 Detection & Analysis Buffer Add Assay Buffer Substrate Add ATP (Substrate) Buffer->Substrate Compound Add Test Compound Substrate->Compound Enzyme Add h-NTPDase Enzyme Compound->Enzyme Incubation Incubate at 37°C Enzyme->Incubation Detection Add Malachite Green & Read Absorbance Incubation->Detection Analysis Calculate % Inhibition & IC50 Detection->Analysis

Caption: Workflow for the in vitro h-NTPDase inhibition assay.

Conclusion and Future Directions

The this compound scaffold has transcended its role as a mere synthetic intermediate to become a fertile ground for the discovery of novel therapeutic agents. The analogs derived from this core structure have demonstrated promising activities in oncology, inflammation, and beyond. The inherent "drug-likeness" of the scaffold, combined with the ease of chemical modification, makes it an attractive starting point for drug discovery campaigns.

Future research in this area should focus on:

  • Expansion of Chemical Diversity: Exploring novel and diverse chemical transformations to generate analogs with unique structural features.

  • Target Identification and Validation: Employing chemoproteomics and other advanced techniques to identify the molecular targets of active compounds.

  • In Vivo Efficacy and Pharmacokinetic Studies: Advancing the most promising analogs into preclinical animal models to evaluate their efficacy, safety, and pharmacokinetic properties.

  • Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to guide the rational design of next-generation inhibitors with improved potency and selectivity.

By continuing to explore the rich chemical space surrounding the this compound core, the scientific community is well-positioned to uncover new and effective treatments for a wide range of human diseases.

References

Methodological & Application

Synthesis of 2-Methoxy-5-sulfamoylbenzoic Acid: A Comprehensive Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for the synthesis of 2-Methoxy-5-sulfamoylbenzoic acid, a key intermediate in the manufacturing of various pharmaceuticals. The synthetic route commences from the readily available starting material, salicylic acid. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth protocols, mechanistic insights, and critical safety information.

Introduction

This compound is a crucial building block in medicinal chemistry, most notably in the synthesis of sulpiride, an antipsychotic drug, and other related pharmacologically active compounds. Its structural features, a benzoic acid moiety combined with a methoxy and a sulfonamide group, make it a versatile scaffold for drug design. The synthesis outlined herein is a well-established, three-step process that is both efficient and scalable. This guide will elaborate on each stage of the synthesis, providing not only a step-by-step protocol but also the scientific rationale behind the chosen reagents and conditions.

Overall Synthetic Scheme

The synthesis of this compound from salicylic acid can be conceptually broken down into three primary transformations:

  • Methylation: The phenolic hydroxyl group of salicylic acid is methylated to yield 2-Methoxybenzoic acid.

  • Chlorosulfonation: An electrophilic aromatic substitution reaction introduces a chlorosulfonyl group onto the aromatic ring of 2-Methoxybenzoic acid, forming 5-(chlorosulfonyl)-2-methoxybenzoic acid.

  • Amination (Ammonolysis): The highly reactive sulfonyl chloride is then converted to the desired sulfonamide through reaction with ammonia.

Synthesis_Workflow Salicylic_Acid Salicylic Acid Two_Methoxybenzoic_Acid 2-Methoxybenzoic Acid Salicylic_Acid->Two_Methoxybenzoic_Acid Methylation (Dimethyl Sulfate, NaOH) Chlorosulfonyl_Intermediate 5-(chlorosulfonyl)-2- methoxybenzoic acid Two_Methoxybenzoic_Acid->Chlorosulfonyl_Intermediate Chlorosulfonation (Chlorosulfonic Acid) Final_Product This compound Chlorosulfonyl_Intermediate->Final_Product Amination (Ammonia)

Caption: Overall synthetic workflow from salicylic acid.

Part 1: Detailed Experimental Protocols

Step 1: Synthesis of 2-Methoxybenzoic Acid (Methylation of Salicylic Acid)

The initial step involves the protection of the phenolic hydroxyl group of salicylic acid via methylation. This is a critical transformation as it prevents unwanted side reactions in the subsequent chlorosulfonation step. The Williamson ether synthesis is a classic and effective method for this purpose.

Mechanism: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. Sodium hydroxide deprotonates the acidic phenolic hydroxyl and carboxylic acid groups of salicylic acid to form the corresponding sodium salts. The resulting phenoxide ion is a potent nucleophile that attacks the electrophilic methyl group of dimethyl sulfate, displacing the sulfate leaving group. Subsequent acidification protonates the carboxylate to yield 2-methoxybenzoic acid.

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 1.38 kg (10 mol) of salicylic acid in a solution of 0.8 kg (20 mol) of sodium hydroxide in 4.7 L of water in a 15 L glass reaction kettle equipped with a mechanical stirrer and a cooling system.[1]

  • Cooling: Cool the reaction mixture to 0 °C using a low-temperature circulator.[1]

  • Addition of Methylating Agent: While maintaining the temperature at 0 °C, slowly add 1 L (10.5 mol) of dimethyl sulfate to the reaction mixture with continuous stirring over a period of 30 minutes.[1]

    • Expert Insight: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme caution using appropriate personal protective equipment (PPE), including gloves, a lab coat, and a face shield. The addition should be slow to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, continue stirring at 0 °C for 30 minutes. Then, turn off the cooling and allow the reaction mixture to warm to 35 °C and stir for an additional 30 minutes.[1]

  • Work-up and Isolation: Upon completion of the reaction, cool the mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the 2-methoxybenzoic acid. The solid product is then collected by vacuum filtration, washed with cold water to remove any inorganic salts, and dried.

Table 1: Reagents for the Synthesis of 2-Methoxybenzoic Acid

ReagentMolar Mass ( g/mol )QuantityMolesRole
Salicylic Acid138.121.38 kg10Starting Material
Sodium Hydroxide40.000.8 kg20Base
Dimethyl Sulfate126.131 L10.5Methylating Agent
Step 2: Synthesis of 5-(chlorosulfonyl)-2-methoxybenzoic acid (Chlorosulfonation)

This step introduces the sulfonyl chloride functionality, which is the precursor to the final sulfonamide. The reaction is an electrophilic aromatic substitution where chlorosulfonic acid serves as the electrophile. The methoxy group is an activating, ortho-para directing group, while the carboxylic acid is a deactivating, meta-directing group. The substitution occurs predominantly at the 5-position, which is para to the strongly activating methoxy group.[2]

Safety First: Handling Chlorosulfonic Acid

Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water, releasing toxic hydrogen chloride gas and sulfuric acid.[2] It can cause severe burns to the skin and eyes and is a respiratory irritant.[2]

  • ALWAYS work in a well-ventilated fume hood.

  • Wear appropriate PPE: acid-resistant gloves, a lab coat, chemical safety goggles, and a face shield.

  • Ensure all glassware is thoroughly dried before use to prevent violent reactions.

  • Quenching of the reaction mixture must be done slowly and cautiously by pouring it onto crushed ice.

Protocol:

  • Reaction Setup: In a fume hood, charge a 15 L glass reaction kettle with 4 kg (34.3 mol) of chlorosulfonic acid and begin stirring.[1]

  • Addition of Substrate: Cool the chlorosulfonic acid to 0 °C and slowly add 1.0 kg (6.6 mol) of 2-methoxybenzoic acid in portions, ensuring the temperature is controlled.[1]

  • Reaction Progression: After the addition is complete, turn off the cooling and allow the reaction to warm to 50 °C and hold for 1 hour. Then, increase the temperature to 70 °C and maintain for 2 hours.[1]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. In a separate large container, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic. The product, 5-(chlorosulfonyl)-2-methoxybenzoic acid, will precipitate as a colorless solid.[1]

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization if necessary. The melting point of the product is reported to be in the range of 147.8-148.6 °C.[1]

Table 2: Reagents for the Synthesis of 5-(chlorosulfonyl)-2-methoxybenzoic acid

ReagentMolar Mass ( g/mol )QuantityMolesRole
2-Methoxybenzoic Acid152.151.0 kg6.6Substrate
Chlorosulfonic Acid116.524 kg34.3Reagent and Solvent
Step 3: Synthesis of this compound (Amination)

The final step is the conversion of the sulfonyl chloride to the sulfonamide via ammonolysis. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.

Protocol:

  • Reaction Setup: In a 15 L glass reaction kettle, add 10 L of 28% concentrated ammonia solution (148.4 mol) at room temperature with continuous stirring.[1]

  • Addition of Sulfonyl Chloride: Slowly add 2 kg (9.0 mol) of 5-(chlorosulfonyl)-2-methoxybenzoic acid to the ammonia solution.[1]

  • Reaction Progression: Heat the reaction mixture to 30 °C and maintain for 4 hours.[1]

  • Work-up and Isolation: After the reaction is complete, cool the solution to room temperature. Carefully adjust the pH to 3 by adding 15% hydrochloric acid. This will precipitate the this compound as a white solid.[1]

  • Purification: Stir the mixture for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry. The melting point of the final product is reported to be between 220-224 °C.[3]

Table 3: Reagents for the Synthesis of this compound

ReagentMolar Mass ( g/mol )QuantityMolesRole
5-(chlorosulfonyl)-2-methoxybenzoic acid250.662 kg9.0Substrate
Concentrated Ammonia (28%)17.03 (as NH₃)10 L148.4Aminating Agent
Hydrochloric Acid (15%)36.46As needed-Acidification

Part 2: Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Melting Point: 220-224 °C[3]

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the methoxy group, the aromatic protons, the carboxylic acid proton, and the sulfonamide protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule in their respective chemical environments.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretches of the sulfonamide, the C=O stretch of the carboxylic acid, and the S=O stretches of the sulfonamide group.

Part 3: Mechanistic Rationale and Field-Proven Insights

The choice of reagents and reaction conditions is paramount for a successful and scalable synthesis.

  • Methylation: The use of dimethyl sulfate is highly effective for methylation. However, due to its high toxicity, alternative, less hazardous methylating agents such as methyl iodide or dimethyl carbonate could be considered, although they may require different reaction conditions.

  • Chlorosulfonation: The use of a large excess of chlorosulfonic acid acts as both the reagent and the solvent, driving the reaction to completion.[1] The temperature control during this step is critical to prevent side reactions and ensure the desired regioselectivity.

  • Amination: Using a concentrated solution of ammonia in excess ensures the complete conversion of the sulfonyl chloride to the sulfonamide. The final acidification step is crucial for the isolation of the product, as the sulfonamide is soluble in the basic reaction mixture as its carboxylate salt.

Chlorosulfonation_Mechanism cluster_0 Electrophilic Aromatic Substitution 2-Methoxybenzoic Acid 2-Methoxybenzoic Acid Intermediate Intermediate 2-Methoxybenzoic Acid->Intermediate + ClSO3H 5-(chlorosulfonyl)-2-methoxybenzoic acid 5-(chlorosulfonyl)-2-methoxybenzoic acid Intermediate->5-(chlorosulfonyl)-2-methoxybenzoic acid - H+

Caption: Simplified mechanism of chlorosulfonation.

Conclusion

The synthesis of this compound from salicylic acid is a robust and well-documented process. This guide provides a comprehensive overview of the synthetic route, detailed experimental protocols, and the underlying chemical principles. By adhering to the outlined procedures and safety precautions, researchers and drug development professionals can confidently and efficiently produce this valuable pharmaceutical intermediate.

References

Application Note: A Validated Protocol for the Synthesis of 2-Methoxy-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 2-Methoxy-5-sulfamoylbenzoic acid, a key intermediate in the manufacturing of various pharmaceuticals. The synthesis begins with the chlorosulfonation of 2-methoxybenzoic acid to yield the intermediate, 5-(chlorosulfonyl)-2-methoxybenzoic acid, which is subsequently aminated to produce the final product. This guide emphasizes the chemical principles, safety considerations, and procedural details necessary for a successful and reproducible synthesis. The protocol is designed to be self-validating, with clear benchmarks for yield and purity.

Introduction and Significance

This compound (CAS No: 22117-85-7) is a vital building block in medicinal chemistry.[1][2] It serves as a crucial precursor for the synthesis of diuretics like Furosemide and antipsychotic drugs such as Sulpiride.[3][4][5] The molecular structure, featuring a carboxylic acid, a methoxy group, and a sulfonamide group, provides a versatile scaffold for developing new therapeutic agents.

The synthetic route detailed herein is a well-established pathway known for its efficiency and scalability. It involves two primary chemical transformations: an electrophilic aromatic substitution followed by a nucleophilic substitution. Understanding the causality behind each step is critical for optimizing reaction conditions and ensuring the safety and purity of the final compound.

Compound Properties
IUPAC Name This compound[1]
CAS Number 22117-85-7[1][6]
Molecular Formula C₈H₉NO₅S[1][6]
Molecular Weight 231.23 g/mol [1]
Appearance White to light yellow crystalline powder
Melting Point 220.0 to 224.0 °C

Overall Synthetic Pathway

The synthesis of this compound is achieved in two sequential steps starting from 2-methoxybenzoic acid (o-anisic acid).

Synthesis_Pathway A 2-Methoxybenzoic Acid (o-Anisic Acid) B 5-(chlorosulfonyl)- 2-methoxybenzoic Acid A->B Step 1: Chlorosulfonation Reagent: Chlorosulfonic Acid (ClSO₃H) C This compound (Final Product) B->C Step 2: Amination Reagent: Concentrated Ammonia (NH₃)

Caption: Overall two-step synthesis route.

Part 1: Synthesis of 5-(chlorosulfonyl)-2-methoxybenzoic Acid (Intermediate)

Principle and Mechanistic Insight

This initial step is an electrophilic aromatic substitution. Chlorosulfonic acid serves as the potent electrophile that substitutes a hydrogen atom on the aromatic ring of 2-methoxybenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the substituents already present:

  • Methoxy Group (-OCH₃): A strongly activating, ortho-, para-directing group.

  • Carboxylic Acid Group (-COOH): A deactivating, meta-directing group.

The substitution occurs predominantly at the 5-position, which is para to the highly activating methoxy group and meta to the deactivating carboxylic acid group, leading to the desired intermediate.[7]

Critical Safety Precautions

WARNING: Chlorosulfonic acid is extremely corrosive and reacts violently and exothermically with water, releasing toxic hydrogen chloride (HCl) gas and sulfuric acid.[7]

  • All operations must be conducted within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles.[7]

  • All glassware must be thoroughly dried (e.g., oven-dried) before use to prevent a violent reaction with the chlorosulfonic acid.

  • The quenching of the reaction mixture by pouring it onto ice is highly exothermic and must be performed slowly and cautiously.[7]

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar RatioQuantity
2-Methoxybenzoic AcidC₈H₈O₃152.151.026.8 g
Chlorosulfonic AcidClSO₃H116.52~4.555 mL
DichloroethaneC₂H₄Cl₂98.96Solvent72 mL
Sodium ChlorideNaCl58.44Additive10 g
Crushed Ice/WaterH₂O18.02Quenching300 g

Note: This protocol is adapted from an established procedure.[8]

Step-by-Step Experimental Protocol
  • Reaction Setup: In a fume hood, assemble a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas absorption trap (e.g., a sodium hydroxide solution). Ensure all glassware is completely dry.

  • Initial Charge: Add dichloroethane (72 mL), 2-methoxybenzoic acid (26.8 g), and sodium chloride (10 g) to the flask. Begin stirring to create a slurry.

  • Reagent Addition: Slowly add chlorosulfonic acid (55 mL) dropwise from the dropping funnel over approximately 6 hours. Maintain the internal temperature of the reaction mixture at 20°C using an ice bath.

  • Reaction Progression: After the addition is complete, warm the mixture to 40°C for 1 hour, then increase the temperature to 65-70°C.

  • Reaction Time: Maintain the mixture at 65-70°C for 17 hours with continuous stirring.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. In a separate large beaker (e.g., 1 L), prepare 300 g of crushed ice.

  • Quenching: Carefully and slowly pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.[7]

  • Product Collection: The product, 5-(chlorosulfonyl)-2-methoxybenzoic acid, will precipitate as a colorless solid.[7] Collect the solid via vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold water to remove residual acids. Dry the product under vacuum to a constant weight.

  • Validation: The expected yield of the crude product is approximately 65% (around 28.7 g).[8] The product should be a colorless solid.

Part 2: Synthesis of this compound (Final Product)

Principle and Mechanistic Insight

This second step is a nucleophilic substitution reaction where the highly reactive sulfonyl chloride group (-SO₂Cl) of the intermediate is converted into a sulfonamide (-SO₂NH₂). Concentrated ammonia (NH₃) acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion to form the final product.

Critical Safety Precautions
  • Concentrated ammonia is corrosive and has a pungent, irritating odor. Handle it exclusively within a chemical fume hood.

  • The reaction may be exothermic. Use caution when combining reagents.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar RatioQuantity
5-(chlorosulfonyl)-2-methoxybenzoic AcidC₈H₇ClO₅S250.661.028.7 g
Concentrated Ammonia (28-30%)NH₃17.03Excess~2 L
Hydrochloric Acid (conc.)HCl36.46For acidificationAs needed
Step-by-Step Experimental Protocol
  • Reaction Setup: Place the dried 5-(chlorosulfonyl)-2-methoxybenzoic acid (28.7 g) obtained from Part 1 into a large beaker or flask within a fume hood.

  • Reagent Addition: Carefully add the intermediate in small portions to 2 L of concentrated ammonia solution with stirring.

  • Reaction Conditions: Gently heat the mixture on a steam bath with continued stirring. The reaction progress can be monitored by the dissolution of the solid. Allow the mixture to stand overnight at room temperature.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Slowly acidify the solution by adding concentrated hydrochloric acid until the pH is acidic. This will precipitate the product.

    • Collect the white precipitate by vacuum filtration.

  • Purification:

    • Wash the filter cake thoroughly with cold water.

    • Recrystallize the crude product from ethanol or an ethanol-water mixture to achieve high purity.

  • Drying: Dry the purified crystals in a vacuum oven.

  • Validation & Characterization: The final product is a white crystalline solid. Confirm its identity and purity using standard analytical techniques:

    • Melting Point: Expected range is 220-224°C.

    • HPLC: To determine purity (>97% is typical).

    • ¹H NMR & ¹³C NMR: To confirm the chemical structure.

Experimental Workflow Visualization

Workflow cluster_0 Part 1: Chlorosulfonation cluster_1 Part 2: Amination cluster_2 Characterization Setup1 1. Assemble Dry Glassware in Fume Hood Charge1 2. Charge with o-Anisic Acid, Dichloroethane, NaCl Setup1->Charge1 Add1 3. Add Chlorosulfonic Acid (20°C, 6 hrs) Charge1->Add1 React1 4. Heat Reaction (65-70°C, 17 hrs) Add1->React1 Quench1 5. Cool and Pour onto Crushed Ice React1->Quench1 Isolate1 6. Filter, Wash, and Dry Intermediate Quench1->Isolate1 Setup2 7. Add Intermediate to Conc. Ammonia Isolate1->Setup2 Transfer Intermediate React2 8. Heat on Steam Bath, Stand Overnight Setup2->React2 Acidify2 9. Cool and Acidify with HCl React2->Acidify2 Isolate2 10. Filter and Wash Crude Product Acidify2->Isolate2 Purify2 11. Recrystallize from Ethanol/Water Isolate2->Purify2 Dry2 12. Dry Final Product Under Vacuum Purify2->Dry2 Analysis 13. Perform MP, HPLC, NMR Analysis Dry2->Analysis

Caption: Step-by-step experimental workflow.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Part 1: Low Yield of Intermediate Incomplete reaction.Ensure reaction temperature (65-70°C) and time (17 hrs) are strictly followed.
Moisture in reagents/glassware.Thoroughly dry all glassware and use anhydrous reagents.
Loss during work-up.Ensure complete precipitation by pouring the reaction mixture slowly into ice.
Part 2: Oily Product Instead of Solid Impure intermediate.Ensure the intermediate from Part 1 is thoroughly washed and dried.
Incomplete acidification.Check the pH after adding HCl to ensure it is sufficiently acidic for complete precipitation.
Final Product: Low Purity Incomplete amination.Ensure an excess of ammonia is used and allow sufficient reaction time.
Inefficient purification.Perform a careful recrystallization, potentially using activated carbon to remove colored impurities. Ensure slow cooling for better crystal formation.

References

Application Note: Strategic Use of Substituted Benzoic Acids in the Synthesis of Amisulpride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Amisulpride is a substituted benzamide atypical antipsychotic agent widely used in the treatment of schizophrenia.[1] Its synthesis is a multi-step process culminating in the formation of a critical amide bond. This application note provides a detailed protocol and scientific rationale for the final coupling stage in Amisulpride synthesis, focusing on the strategic use of a key precursor, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. While various benzoic acid derivatives serve as intermediates in related syntheses, this guide will detail the most robust and widely documented pathway. We will explore the causality behind experimental choices, provide a self-validating protocol for researchers, and offer insights into process control and purification.

Introduction: The Central Role of the Benzoic Acid Precursor

The molecular structure of Amisulpride, 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide, features a core benzamide moiety.[2] The formation of this amide linkage is the pivotal final step, connecting the substituted benzoic acid backbone with the N-ethyl-2-aminomethylpyrrolidine side chain. The key precursor for this reaction is 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.

The carboxylic acid group on this precursor is not sufficiently reactive to directly form an amide bond with the amine. Therefore, the synthesis hinges on the in situ activation of the carboxylic acid to a more reactive intermediate, such as an acyl chloride or a mixed anhydride, which can then readily undergo nucleophilic attack by the amine. This note elucidates the principles and practical steps for achieving this efficient transformation.

Synthetic Pathway Overview

The final step in Amisulpride synthesis is a nucleophilic acyl substitution reaction. The carboxylic acid of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid is first activated, followed by coupling with N-ethyl-2-aminomethylpyrrolidine. A common and effective method involves the use of ethyl chloroformate in the presence of a tertiary amine base like triethylamine (TEA) to form a mixed anhydride intermediate.

G A 2-Methoxy-4-amino- 5-ethylsulfonyl benzoic acid C Amisulpride A->C Amide Bond Formation B N-Ethyl-2-aminomethyl -pyrrolidine B->C reagents + Ethyl Chloroformate + Triethylamine (TEA) reagents->A

Caption: Overall reaction scheme for Amisulpride synthesis.

Materials and Reagents

Proper preparation and handling of materials are critical for success, reproducibility, and safety. All reagents should be of high purity (≥98%).

Reagent/MaterialCAS NumberMolecular FormulaNotes
2-Methoxy-4-amino-5-ethylsulfonyl benzoic acidN/AC₁₀H₁₃NO₅SKey starting material. Must be dry.
N-ethyl-2-aminomethylpyrrolidine26116-12-1C₇H₁₆N₂The amine side-chain. Highly nucleophilic.
Ethyl Chloroformate541-41-3C₃H₅ClO₂Activating agent. Moisture sensitive and corrosive. Handle in a fume hood.
Triethylamine (TEA)121-44-8C₆H₁₅NBase catalyst and acid scavenger. Must be anhydrous.
Acetone67-64-1C₃H₆OAnhydrous grade reaction and crystallization solvent.
Activated Carbon7440-44-0CDecolorizing agent for purification.
Anhydrous Magnesium Sulfate7487-88-9MgSO₄Drying agent.

Detailed Experimental Protocol

This protocol describes the synthesis of Amisulpride on a laboratory scale. The causality for key steps is provided to allow for informed process optimization.

Step 1: Activation of the Carboxylic Acid
  • Objective: To convert the unreactive carboxylic acid into a highly reactive mixed anhydride intermediate.

  • Causality: Ethyl chloroformate reacts with the carboxylate salt (formed by the benzoic acid and TEA) to create a mixed anhydride. This anhydride has a much more electrophilic carbonyl carbon, making it susceptible to nucleophilic attack by the amine in the next step.

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent premature hydrolysis of the activating agent.

  • Charge the flask with 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid (1.0 eq) and anhydrous acetone (approx. 10 volumes).

  • Begin stirring and cool the suspension to 0-5°C using an ice-water bath. Maintaining a low temperature is crucial to prevent side reactions and degradation of the mixed anhydride.[2]

  • Add triethylamine (1.1 eq) dropwise to the suspension. The TEA acts as a base to deprotonate the carboxylic acid, forming a triethylammonium carboxylate salt.

  • In the dropping funnel, prepare a solution of ethyl chloroformate (1.05 eq) in a small amount of anhydrous acetone.

  • Add the ethyl chloroformate solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below 5°C.[2]

  • Stir the resulting mixture at 0-5°C for 60 minutes to ensure complete formation of the mixed anhydride.

Step 2: Amide Coupling Reaction
  • Objective: To form the final amide bond by reacting the activated intermediate with the amine side-chain.

  • Causality: The primary amine of N-ethyl-2-aminomethylpyrrolidine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the mixed anhydride. The tetrahedral intermediate then collapses, eliminating the ethoxycarbonyl group and forming the stable amide bond of Amisulpride.

Procedure:

  • While the mixture from Step 1 continues to stir at 0-5°C, add N-ethyl-2-aminomethylpyrrolidine (1.2 eq) dropwise via a syringe or dropping funnel. This addition should be slow to control the exothermic reaction.

  • After the addition is complete, allow the reaction temperature to gradually rise to room temperature (25-30°C).[2]

  • Continue stirring the reaction mass for approximately 2-4 hours.[1] Reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 3: Work-up and Purification
  • Objective: To isolate the crude Amisulpride and purify it to remove unreacted starting materials, byproducts (e.g., triethylammonium salts), and color impurities.

  • Causality: Crystallization is an effective purification technique that relies on the differential solubility of the product and impurities in a given solvent system. Amisulpride is sparingly soluble in cold acetone but more soluble in hot acetone, allowing for separation from more soluble impurities.

Procedure:

  • Upon reaction completion, filter the reaction mixture to remove the precipitated triethylammonium hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • For purification, transfer the crude Amisulpride (1 kg) to a clean flask and add acetone (approx. 6 liters).[1]

  • Heat the mixture to 50-55°C until a clear solution is obtained.[2]

  • Prepare a slurry of activated carbon (0.1 kg) in acetone (1 liter) and add it to the hot solution to decolorize it.[1]

  • Stir the mixture at 50-55°C for 60 minutes, then filter it while hot through a celite bed to remove the carbon.[2]

  • Concentrate the filtrate and then cool it slowly to 0-5°C to induce crystallization.

  • Stir the resulting slurry for 1-2 hours at this temperature to maximize the yield of the precipitate.

  • Filter the purified solid, wash it with a small amount of cold acetone, and dry it under vacuum at 50-60°C. A typical yield is in the range of 75-80% with a purity of ≥99%.[1]

Experimental Process Workflow

The entire process, from initial setup to the final product, follows a logical sequence of operations designed to ensure efficiency and purity.

Caption: Step-by-step workflow for Amisulpride synthesis.

Characterization and Quality Control

The identity and purity of the synthesized Amisulpride should be confirmed using standard analytical techniques. Controlling impurities is a critical aspect of drug development.[3]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any process-related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): To verify the molecular weight of Amisulpride (369.48 g/mol ).[3]

  • Melting Point: The reported melting point is approximately 125-133°C.[2]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Premature hydrolysis of the mixed anhydride. 3. Product loss during crystallization.1. Increase reaction time or temperature slightly; monitor by TLC/HPLC. 2. Ensure all reagents and solvents are anhydrous. 3. Ensure complete precipitation by cooling for a sufficient time; use minimal cold solvent for washing.
Low Purity 1. Inefficient purification. 2. Side reactions due to high temperature.1. Repeat the recrystallization step. 2. Strictly maintain the temperature at 0-5°C during the activation and coupling steps.
Product is Colored Presence of chromophoric impurities.Use an appropriate amount of activated carbon during recrystallization and ensure it is filtered out completely while the solution is hot.

Conclusion

The synthesis of Amisulpride via the activation of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid is a robust and high-yielding method. Success is predicated on careful control of key reaction parameters, particularly temperature and the exclusion of moisture. By understanding the chemical principles behind each step—from the necessity of carboxylic acid activation to the logic of the purification process—researchers can reliably produce high-purity Amisulpride suitable for further development and study.

References

Application Notes & Protocols: 2-Methoxy-5-sulfamoylbenzoic acid as a Key Intermediate for Sulpiride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of the antipsychotic agent Sulpiride. The focus is on the strategic use of 2-Methoxy-5-sulfamoylbenzoic acid as a pivotal intermediate. We will explore the synthesis of this key intermediate, its physicochemical properties, and detail the subsequent coupling reaction to yield Sulpiride. The protocols provided are designed to be robust and reproducible, with an emphasis on the underlying chemical principles, process optimization, and analytical validation to ensure scientific integrity.

Introduction: The Strategic Importance of Sulpiride and its Synthesis

Sulpiride is a substituted benzamide antipsychotic drug used in the treatment of psychiatric disorders like schizophrenia and depression.[1] Its therapeutic efficacy is derived from its selective antagonism of dopamine D2 receptors.[1] The synthesis of Sulpiride hinges on the efficient formation of an amide bond between two key fragments: this compound and (S)-2-(Aminomethyl)-1-ethylpyrrolidine.

The industrial viability and scalability of Sulpiride production are critically dependent on the purity, yield, and cost-effectiveness of the synthesis of its core intermediates. This compound (also referred to as Sulpiride impurity D) represents the foundational scaffold, containing the methoxy and sulfamoyl groups essential for the final drug's activity.[2] A well-controlled synthesis of this intermediate is paramount for ensuring the high purity and yield of the final Active Pharmaceutical Ingredient (API).

Physicochemical Properties of Key Reactants

A thorough understanding of the properties of the starting materials is fundamental to successful synthesis, ensuring proper handling, stoichiometry, and reaction conditions.

CompoundStructureFormulaM.W. ( g/mol )AppearanceKey Properties
This compound this compound structureC₈H₉NO₅S231.23[2]White crystalline powderThe carboxylic acid group is the site of activation for amide bond formation.
(S)-2-(Aminomethyl)-1-ethylpyrrolidine (S)-2-(Aminomethyl)-1-ethylpyrrolidine structureC₇H₁₆N₂128.22[3]Colorless to pale yellow liquid[4]The primary amine is the nucleophile in the amide coupling reaction.[3][4]

Synthesis of the Key Intermediate: this compound

While commercially available, understanding the synthesis of the key intermediate provides deeper process knowledge. Traditional routes often start from salicylic acid and involve multiple steps like methylation, chlorosulfonation, amination, and esterification, which can be lengthy and generate significant waste.[5][6]

More modern, streamlined approaches have been developed. A notable method involves the hydrolysis of the corresponding methyl ester, 2-methoxy-5-sulfamoylbenzoate.

Protocol 3.1: Hydrolysis of Methyl 2-Methoxy-5-sulfamoylbenzoate

This protocol describes the final step in one of the common syntheses of the title intermediate.

Principle: A methyl ester is hydrolyzed under basic conditions to yield the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate and the sulfamoyl amine, yielding the desired benzoic acid derivative.

Materials:

  • Methyl 2-methoxy-5-sulfamoylbenzoate

  • 5% Sodium Hydroxide (NaOH) solution

  • 5% Hydrochloric Acid (HCl) solution

  • Methanol (for recrystallization)

Procedure:

  • Charge a suitable reaction vessel with 245g (1.0 mol) of Methyl 2-methoxy-5-sulfamoylbenzoate and 2310g of 5% sodium hydroxide solution.[7]

  • Stir the mixture at a temperature not exceeding 40°C for approximately 11 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.[7]

  • Once the reaction is complete, carefully adjust the pH of the solution to 1 using 5% dilute hydrochloric acid. This will cause the product to precipitate.[7]

  • Filter the resulting solid precipitate.

  • Wash the filter cake thoroughly with water to remove inorganic salts.

  • Dry the crude product. For further purification, recrystallize from methanol to yield this compound as a white solid.[7] A yield of approximately 84.2% can be expected.[7]

Core Synthesis: Amide Coupling to Form Sulpiride

The formation of the amide bond between the carboxylic acid of the intermediate and the primary amine of the pyrrolidine derivative is the central transformation in Sulpiride synthesis. Several methods exist, primarily differing in how the carboxylic acid is "activated" to facilitate the reaction. A common industrial approach involves the direct amidation of the methyl ester of the acid, bypassing the free acid itself.

Workflow for Sulpiride Synthesis

Sulpiride Synthesis Workflow cluster_0 Reactants cluster_1 Reaction cluster_2 Purification Intermediate Methyl 2-methoxy- 5-sulfamoylbenzoate ReactionVessel Amide Formation (Heat, N2 atmosphere) Intermediate->ReactionVessel Amine (S)-2-(Aminomethyl)- 1-ethylpyrrolidine Amine->ReactionVessel Cooling Cooling & Precipitation ReactionVessel->Cooling Ethanol Addition Filtration Filtration Cooling->Filtration Drying Vacuum Drying Filtration->Drying Product Sulpiride API Drying->Product

Caption: Synthetic workflow from key intermediate to Sulpiride API.

Protocol 4.1: Direct Amidation from Methyl Ester

Principle: This method involves a direct nucleophilic acyl substitution where the amine displaces the methoxy group of the ester at elevated temperatures. This approach avoids the need for coupling agents and is often used in industrial settings.[5]

Materials:

  • Methyl 2-methoxy-5-sulfamoylbenzoate

  • (S)-2-(Aminomethyl)-1-ethylpyrrolidine

  • Ethanol

  • Nitrogen gas supply

Procedure:

  • In a reaction vessel equipped with a stirrer and nitrogen inlet, add 49g of Methyl 2-methoxy-5-sulfamoylbenzoate and 26.5g of (S)-1-ethyl-2-aminomethylpyrrolidine.[5]

  • Blanket the reaction mixture with nitrogen to prevent oxidation.[5]

  • Heat the mixture to 90-100°C and maintain this temperature for approximately 5 hours.[5]

  • Monitor the reaction by HPLC. Once the starting ester is consumed, cool the reaction mixture to 80°C.[5][8]

  • Add 50g of ethanol and stir under reflux for about 10 minutes to facilitate purification.[5][8]

  • Cool the mixture to 5°C and stir for 2 hours to allow for complete crystallization of the product.[5]

  • Collect the solid product by filtration.

  • Wash the filter cake with cold ethanol.

  • Dry the product at 65°C to obtain Sulpiride.[5] Yields of around 93.8% with a purity of 99.2% can be achieved with this method.[5]

Protocol 4.2: Carboxylic Acid Activation using a Coupling Agent

Principle: For smaller-scale or laboratory syntheses, using the free carboxylic acid (this compound) with a coupling agent can be advantageous. Coupling reagents activate the carboxylic acid to form a highly reactive intermediate, which then readily reacts with the amine. This method often proceeds at room temperature and can offer high yields, though at a higher reagent cost.

Materials:

  • This compound

  • (S)-2-(Aminomethyl)-1-ethylpyrrolidine

  • Succinimidyl diphenylphosphate (SDPP) or other suitable coupling agent (e.g., HBTU, HATU)[9][10]

  • Triethylamine (TEA)

  • Acetonitrile

Procedure:

  • Dissolve 462 mg (0.002 mol) of this compound and 256 mg (0.002 mol) of (S)-2-(aminomethyl)-1-ethylpyrrolidine in 10 ml of acetonitrile.[9]

  • To this solution, add 694 mg (0.002 mol) of SDPP and 202 mg (0.002 mol) of triethylamine.[9] The triethylamine acts as a base to neutralize the acid formed during the reaction.

  • Stir the mixture overnight at room temperature.[9]

  • As the reaction proceeds, the Sulpiride product will crystallize out of the solution.[9]

  • Collect the crystalline material by filtration.

  • Wash the product sequentially with acetonitrile and then ethanol to remove any unreacted starting materials and byproducts.[9]

Quality Control and Analytical Validation

Ensuring the purity and identity of the final Sulpiride product is critical. A combination of chromatographic and spectroscopic methods should be employed.

ParameterMethodTypical Conditions & Expected Results
Identity UV-Vis SpectrophotometryThe absorption spectrum should be compared to a reference standard, with similar intensities at the same wavelengths.[11]
Purity & Assay High-Performance Liquid Chromatography (HPLC)A common method uses a C18 column with a mobile phase of methanol and water.[5] Detection is typically performed at 240 nm.[12] Purity should typically be >99%.
Melting Point Melting Point Apparatus175 - 182°C (with decomposition).[11]
Loss on Drying Thermogravimetric AnalysisNot more than 0.5% (1 g, 105°C, 3 hours).[11]
Related Substances Thin-Layer Chromatography (TLC)Used to detect impurities. The principal spot should correspond to a Sulpiride reference standard.[12]

Troubleshooting and Scientific Insights

  • Low Yield in Amidation (Protocol 4.1): Insufficient reaction time or temperature can lead to incomplete conversion. Ensure the temperature is maintained consistently. The quality of the starting methyl ester is also crucial; impurities can inhibit the reaction.

  • Color Formation: The appearance of color during the reaction may indicate side reactions or degradation. Maintaining a strict inert (nitrogen) atmosphere is critical to prevent oxidative degradation, especially at elevated temperatures.

  • Racemization: While the chiral center is not directly involved in the coupling reaction, harsh conditions (e.g., excessively high temperatures or prolonged reaction times with certain coupling agents) could potentially lead to racemization. It is prudent to verify the enantiomeric purity of the final product, especially during process development.

  • Choice of Coupling Agent (Protocol 4.2): The selection of a coupling agent is a balance between reactivity, cost, and ease of byproduct removal. Phosphonium-based reagents like PyBOP are often more efficient but can be more expensive than carbodiimides like DCC.[10] However, DCC produces a dicyclohexylurea byproduct that is often difficult to remove.[13] Onium salt-based reagents (HBTU, HATU) are highly effective and their byproducts are generally water-soluble, simplifying purification.[10]

Conclusion

The synthesis of Sulpiride via the this compound intermediate (or its methyl ester) is a well-established and efficient process. The choice between direct high-temperature amidation and coupling agent-mediated synthesis depends on the scale of production, cost considerations, and available equipment. By carefully controlling reaction parameters and implementing robust analytical checks, researchers and manufacturers can consistently produce high-purity Sulpiride API. This guide provides the foundational protocols and scientific rationale to empower professionals in the successful execution and optimization of this critical pharmaceutical synthesis.

References

A Robust, Stability-Indicating HPLC-UV Method for the Determination of 2-Methoxy-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a highly specific, precise, and accurate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of 2-Methoxy-5-sulfamoylbenzoic acid. This compound is a critical intermediate in pharmaceutical synthesis and a known metabolite of the antipsychotic drug Sulpiride, making its accurate quantification essential for quality control and research.[1][2] The described reversed-phase method is developed and validated to be stability-indicating in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4] The protocol provides a comprehensive framework for researchers and drug development professionals, covering method principles, detailed experimental procedures, and a full validation protocol, ensuring reliable and reproducible results.

Introduction and Scientific Principle

The integrity of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug manufacturing. This compound serves as a key building block in various synthetic pathways.[2] A reliable analytical method is crucial to monitor its purity, quantify its presence in reaction mixtures, and assess its stability under various conditions. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool in the pharmaceutical industry due to its high resolution and sensitivity.[5]

This method leverages the principles of reversed-phase chromatography (RP-HPLC), where the analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. This compound is an acidic molecule due to its carboxylic acid group (predicted pKa ≈ 3.56).[6] To ensure optimal retention and symmetrical peak shape, the mobile phase pH is controlled to be at least two units below the analyte's pKa, thereby suppressing the ionization of the carboxyl group.[7] Quantification is achieved by monitoring the UV absorbance at the analyte's maximum absorption wavelength (λmax), where the response is directly proportional to the concentration.

Materials and Methodology

Reagents, Standards, and Equipment
  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Type I, 18.2 MΩ·cm), Phosphoric Acid (85%, Analytical Grade), this compound Reference Standard (>98% purity).

  • Equipment:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

    • Analytical Balance (4-decimal place).

    • Class A Volumetric Flasks and Pipettes.

    • pH Meter.

    • Sonicator.

    • Syringe filters (0.45 µm, PTFE or Nylon).

Optimized Chromatographic Conditions

A summary of the finalized instrumental parameters for the analysis is presented in Table 1.

ParameterCondition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Elution Mode Isocratic: 60:40 (A:B, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Choices:

  • Column: A C18 column is a versatile and robust choice for retaining moderately polar aromatic compounds.[8]

  • Mobile Phase: A phosphate-based buffer is chosen for its excellent buffering capacity in the low pH range required to suppress the analyte's ionization. Acetonitrile provides good elution strength and a low UV cutoff.[9]

  • Wavelength: The detection wavelength of 240 nm is selected based on the UV absorbance maxima for similar chemical structures, ensuring high sensitivity.[10]

Experimental Protocols

Solution Preparation
  • Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of 85% phosphoric acid to 1000 mL of Type I water. Mix thoroughly. Filter and degas before use.

  • Diluent: Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve the desired concentrations for the calibration curve (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Sample Solution (Target Concentration 100 µg/mL): Accurately weigh a quantity of the sample powder equivalent to about 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes, allow to cool to room temperature, and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC Analysis Workflow

The general sequence for performing the analysis is outlined below. System suitability must be confirmed before proceeding with sample analysis.

start Start Analysis prepare_solutions Prepare Mobile Phase, Diluent, Standards, & Samples start->prepare_solutions equip_setup Equilibrate HPLC System (Pump, Column Temp, Detector) prepare_solutions->equip_setup sst_inject Inject System Suitability Standard (5x) equip_setup->sst_inject sst_check Check SST Criteria (Tailing, Plates, %RSD) sst_inject->sst_check cal_inject Inject Blank & Calibration Standards (e.g., 10-150 µg/mL) sst_check->cal_inject Pass fail Troubleshoot & Re-equilibrate sst_check->fail Fail sample_inject Inject Sample Solutions cal_inject->sample_inject process_data Process Chromatographic Data (Integrate Peaks) sample_inject->process_data calculate Calculate Concentration using Calibration Curve process_data->calculate report Generate Report calculate->report fail->equip_setup

Caption: Overall HPLC-UV Analysis Workflow.

System Suitability Test (SST)

Before starting any analysis, the system's performance must be verified. This is achieved by making five replicate injections of a working standard (e.g., 100 µg/mL). The acceptance criteria in Table 2 must be met.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation Protocol (ICH Q2(R2))

A comprehensive validation was performed to demonstrate that the analytical procedure is fit for its intended purpose.[11]

cluster_specificity Specificity cluster_quant Quantitative Tests cluster_limits Limits & Robustness specificity Analyze Blank, Placebo, & Analyte Standard forced_degradation Forced Degradation (Acid, Base, H₂O₂, Heat, Light) specificity->forced_degradation linearity Linearity & Range (5 levels, r² > 0.999) specificity->linearity accuracy Accuracy / Recovery (3 levels, 98-102%) linearity->accuracy lod_loq LOD & LOQ (S/N Ratio or Slope Method) linearity->lod_loq precision Precision (%RSD < 2%) - Repeatability - Intermediate Precision accuracy->precision robustness Robustness (Vary pH, Flow, Temp, %B) lod_loq->robustness validation_end Validated Method robustness->validation_end validation_start Method Validation Start validation_start->specificity

Caption: Logical Flow for Method Validation.

Specificity and Forced Degradation

Specificity was established by demonstrating that there was no interference from the diluent or potential impurities at the retention time of the analyte. To prove the method is stability-indicating, forced degradation studies were conducted.[12] A target degradation of 5-20% is recommended to ensure that relevant degradation products are formed without generating secondary, irrelevant products.[13]

  • Acid Hydrolysis: Sample solution was treated with 0.1 M HCl at 60°C.

  • Base Hydrolysis: Sample solution was treated with 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Sample solution was treated with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Solid drug substance was exposed to 80°C.

  • Photolytic Degradation: Solid drug substance was exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light as per ICH Q1B guidelines.

In all cases, the degradation product peaks were well-resolved from the main analyte peak (resolution > 2.0). Peak purity analysis using a PDA detector confirmed the spectral homogeneity of the this compound peak in the presence of its degradants.

Linearity and Range

The linearity was evaluated by analyzing five standard solutions across a range of 10% to 150% of the target analytical concentration (10-150 µg/mL). The resulting calibration curve demonstrated excellent linearity.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Range 10 - 150 µg/mL-
Equation y = 45210x + 1250-
Accuracy (Recovery)

Accuracy was determined by spiking a placebo matrix with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate and the percent recovery was calculated.

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80% (80 µg/mL)99.5%0.8%98.0 - 102.0% Recovery
100% (100 µg/mL)100.3%0.5%with %RSD ≤ 2.0%
120% (120 µg/mL)100.8%0.6%
Precision
  • Repeatability (Intra-assay): Six separate sample preparations were analyzed on the same day by the same analyst. The %RSD was found to be 0.7% , demonstrating excellent repeatability.

  • Intermediate Precision: The analysis was repeated on a different day by a second analyst using a different HPLC system. The %RSD between the two datasets was 1.1% , confirming the method's ruggedness.

The acceptance criterion for precision (%RSD) is typically not more than 2.0%.[14]

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise (S/N) ratio.

  • LOD: 2.5 µg/mL (S/N ≈ 3:1)

  • LOQ: 8.0 µg/mL (S/N ≈ 10:1) The LOQ was confirmed to have acceptable precision and accuracy.

Robustness

The method's robustness was tested by introducing small, deliberate variations to the chromatographic conditions.

  • Flow Rate (±0.1 mL/min)

  • Column Temperature (±5 °C)

  • Mobile Phase pH (±0.2 units)

  • Mobile Phase Organic Composition (±2%)

In all varied conditions, the system suitability parameters remained within the acceptance criteria, and the quantitative results did not show a significant change, proving the method is robust for routine use.

Conclusion

The HPLC-UV method described in this application note is rapid, specific, accurate, precise, and robust for the quantitative determination of this compound. The validation results confirm that the method is suitable for its intended purpose and adheres to the stringent requirements of the ICH guidelines. Its stability-indicating nature makes it particularly valuable for quality control, stability studies, and process monitoring in pharmaceutical development and manufacturing.

References

Using deuterated 2-Methoxy-5-sulfamoylbenzoic acid as an internal standard

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Leveraging Deuterated 2-Methoxy-5-sulfamoylbenzoic Acid as an Internal Standard for High-Fidelity Bioanalysis

Audience: Researchers, scientists, and drug development professionals.

Authored By: A Senior Application Scientist

Abstract

The quantification of analytes in complex biological matrices is a cornerstone of drug development and clinical research. The inherent variability in sample preparation and instrument response necessitates the use of an internal standard (IS) to ensure accuracy and precision.[1][2] Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in mass spectrometry-based bioanalysis due to their ability to effectively compensate for matrix effects and other sources of analytical variability.[3] This application note provides a comprehensive guide to the use of deuterated this compound as an internal standard, detailing the underlying principles, a step-by-step protocol for its implementation in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, and best practices for data interpretation in alignment with regulatory expectations.

The Imperative for a Robust Internal Standard

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls (QCs), before sample processing.[1][3] Its primary role is to normalize the response of the analyte of interest, correcting for variations that can occur at multiple stages of the analytical process, such as:

  • Sample Extraction: Inconsistencies in the recovery of the analyte from the biological matrix.

  • Matrix Effects: Suppression or enhancement of the analyte's ionization in the mass spectrometer's source due to co-eluting endogenous components.

  • Instrumental Variability: Fluctuations in injection volume and detector response.[4]

The ideal internal standard exhibits physicochemical properties nearly identical to the analyte, ensuring it behaves similarly throughout the entire analytical procedure.[1]

Why Deuterated this compound? The Power of Stable Isotope Labeling

Stable isotope-labeled (SIL) compounds, where one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)), are the preferred choice for internal standards in LC-MS/MS assays.[3][5][6] Deuterated this compound offers several distinct advantages over structural analogs:

  • Co-elution: It typically co-elutes with the non-labeled analyte, ensuring that both compounds experience the same matrix effects at the same time.

  • Similar Extraction Recovery: Its near-identical chemical structure results in comparable extraction efficiency from the biological matrix.

  • Mass Differentiation: The mass difference between the deuterated and non-deuterated forms allows for their distinct detection by the mass spectrometer without cross-talk, provided the mass shift is sufficient.

It is crucial to position the deuterium labels on non-exchangeable sites within the molecule to prevent their loss and replacement with protons from the solvent or matrix.[6] For this compound, the methoxy group (O-CD₃) is an excellent position for deuteration, providing a +3 Da mass shift and metabolic stability.

Physicochemical Properties
PropertyThis compoundDeuterated this compound (d₃)
Molecular Formula C₈H₉NO₅S[7]C₈H₆D₃NO₅S
Monoisotopic Mass 231.02 g/mol [7]234.04 g/mol
Key MS/MS Transition (Hypothetical) Q1: 232.0 -> Q3: 152.0Q1: 235.0 -> Q3: 155.0

Experimental Protocol: A Validated Approach

This section outlines a detailed protocol for the use of deuterated this compound as an internal standard for the quantification of its non-labeled counterpart in human plasma.

Materials and Reagents
  • This compound (Analyte)

  • Deuterated (d₃) this compound (Internal Standard)

  • Human Plasma (with appropriate anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of deuterated this compound in 10 mL of methanol.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting small molecules from plasma.

  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample is_add Add 10 µL IS Working Solution plasma->is_add Spike with IS ppt Add 200 µL Cold Acetonitrile is_add->ppt Precipitate Proteins vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis G cluster_validation Bioanalytical Method Validation Logic cluster_sample Biological Sample IS Deuterated Internal Standard Variability Sources of Variability (Extraction, Matrix Effects, Injection) IS->Variability Correction Normalization IS->Correction Provides Correction Factor Analyte Analyte Analyte->Variability Variability->Correction Result Accurate & Precise Quantification Correction->Result

References

A Robust HPLC-UV Method for the Analysis of 2-Methoxy-5-sulfamoylbenzoic acid: Development and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the development of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methoxy-5-sulfamoylbenzoic acid. This compound is a key impurity and metabolite of the antipsychotic drug Sulpiride, making its accurate determination critical for quality control and pharmacokinetic studies.[1] The method utilizes a C18 column with a simple isocratic mobile phase and UV detection, providing a reliable and efficient analytical solution for researchers in pharmaceutical development and quality assurance. The rationale behind the selection of chromatographic parameters is discussed, and a comprehensive protocol for method implementation and validation is provided.

Introduction: The Analytical Imperative

This compound is a molecule of significant interest in the pharmaceutical industry. It is primarily known as impurity D of Sulpiride, an antipsychotic and anti-emetic drug.[2][3] Regulatory requirements mandate the stringent control of impurities in active pharmaceutical ingredients (APIs) and finished drug products. Therefore, a validated analytical method for the accurate quantification of this compound is essential for ensuring the safety and efficacy of Sulpiride-based therapies.

This guide provides a comprehensive framework for developing and implementing such a method, grounded in the physicochemical properties of the analyte and established chromatographic principles. It is designed to be a practical resource for scientists engaged in quality control, stability testing, and related research areas.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the foundation of logical method development. The key characteristics of this compound are summarized below.

PropertyValueSource
Chemical Structure PubChem[2]
IUPAC Name This compoundPubChem[2]
Molecular Formula C₈H₉NO₅SPubChem[2]
Molecular Weight 231.23 g/mol PubChem[2][3]
pKa (Predicted) 3.56 ± 0.10 (for the carboxylic acid)ChemicalBook[4]
Solubility Slightly soluble in DMSO and MethanolChemicalBook[4]
Physical State White to light yellow solid/powderTCI[5]
UV Absorption Exhibits UV absorbance due to the substituted benzene ring chromophore. A detection wavelength of 240 nm is effective for its methyl ester derivative.[6][7]Various

Method Development Rationale: A Logic-Driven Approach

The selection of an analytical technique is dictated by the analyte's structure and the objectives of the analysis.

Why RP-HPLC?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for several compelling reasons:

  • Polarity: The molecule possesses both non-polar (the methoxy-substituted benzene ring) and polar functional groups (carboxylic acid, sulfonamide). This amphiphilic nature makes it an ideal candidate for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • UV Absorbance: The aromatic ring acts as a chromophore, allowing for sensitive and specific detection using a standard UV-Vis spectrophotometric detector, which is widely available in analytical laboratories.

  • Versatility: HPLC methods are highly versatile and can be adapted for quantifying the analyte in various matrices, from bulk drug substances to complex biological fluids, with appropriate sample preparation.[8]

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected as the initial choice. Its long alkyl chains provide sufficient hydrophobic interaction with the benzene ring of the analyte, ensuring adequate retention.

  • Mobile Phase pH: The analyte has a carboxylic acid group with a predicted pKa of ~3.56.[4] To ensure good peak shape and reproducible retention, the pH of the mobile phase must be controlled. By setting the mobile phase pH to be at least one unit below the pKa (e.g., pH ~2.5), the carboxylic acid will be in its protonated, non-ionized form. This suppresses silanol interactions and prevents peak tailing. Phosphoric acid is a suitable and common choice for this purpose in non-MS applications.[9]

  • Organic Modifier: Acetonitrile is chosen over methanol as the organic modifier. It generally provides better peak shape and lower backpressure. The ratio of the aqueous buffer to acetonitrile is optimized to achieve a reasonable retention time (typically 3-10 minutes) and good resolution from any potential impurities.

  • Detection Wavelength: Based on data for the structurally similar methyl ester, a UV detection wavelength of 240 nm is a logical starting point, as it is expected to provide good sensitivity.[6][7] A full UV scan of the analyte in the mobile phase should be performed to determine the absorbance maximum (λmax) for optimal sensitivity.

Experimental Workflow and Protocols

The overall analytical workflow is designed for clarity, reproducibility, and ease of implementation.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing P1 Mobile Phase Preparation A1 HPLC System Equilibration P1->A1 P2 Standard Solution Preparation A2 System Suitability Test (SST) P2->A2 P3 Sample Solution Preparation A3 Sample Injection & Data Acquisition P3->A3 A1->A2 Ensure Stable Baseline A2->A3 If SST Passes D1 Peak Integration & Identification A3->D1 D2 Quantification (Calibration Curve) D1->D2 D3 Report Generation D2->D3

Caption: High-level workflow for the HPLC analysis of this compound.

Required Instrumentation and Materials
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

    • Chromatography Data System (CDS) software.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator.

  • Chemicals & Reagents:

    • This compound reference standard (>98% purity).[10]

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Phosphoric Acid (85%, analytical grade).

  • Consumables:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • HPLC vials with caps.

    • Syringe filters (0.45 µm, PTFE or nylon).

Protocol: Standard and Sample Preparation

Mobile Phase Preparation (0.1% Phosphoric Acid in Water:Acetonitrile)

  • Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly. This is your aqueous component (Aqueous A).

  • The final mobile phase composition should be optimized. A good starting point is 70:30 (v/v) Aqueous A : Acetonitrile .

  • Filter the mobile phase through a 0.45 µm filter and degas by sonication for 15-20 minutes.

Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix well.

Working Standard Solutions (for Linearity)

  • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used to construct the calibration curve.

Sample Preparation (Example: Bulk Drug Substance)

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Prepare the sample solution following the same procedure as the Standard Stock Solution to achieve a target concentration within the calibration range (e.g., 25 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Protocol: Chromatographic Conditions
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 0.1% Phosphoric Acid in Water : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector Wavelength 240 nm
Run Time 10 minutes
System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. This is a self-validating step to ensure the reliability of the results.

  • Inject a working standard (e.g., 25 µg/mL) five or six times.

  • Calculate the parameters below. The system is ready for analysis only if all criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation Framework

A fully developed method must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH). Validation demonstrates that the method is suitable for its intended purpose.

G center Validated Analytical Method spec Specificity center->spec lin Linearity & Range center->lin acc Accuracy center->acc prec Precision (Repeatability & Intermediate) center->prec rob Robustness center->rob lod LOD lin->lod derived from loq LOQ lin->loq derived from

Caption: Interrelationship of key parameters for analytical method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).

  • Linearity: Demonstrated by analyzing a series of standards over a defined range (e.g., 1-50 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by spiking a blank matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120% of the target concentration). Recovery should be within 98-102%.

  • Precision: Assessed at two levels:

    • Repeatability (Intra-day): Analysis of multiple samples on the same day.

    • Intermediate Precision (Inter-day): Analysis performed by different analysts on different days. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% change in mobile phase organic content, ±2°C in column temperature, ±0.1 mL/min in flow rate).

Conclusion

This application note provides a well-defined and scientifically justified RP-HPLC-UV method for the determination of this compound. The protocol is built upon the fundamental physicochemical properties of the analyte and follows established principles of chromatographic science. By incorporating system suitability tests and adhering to a rigorous validation framework, this method can be confidently implemented in regulated environments for quality control and research, ensuring the reliable analysis of a critical pharmaceutical compound.

References

Preparation of 2-Methoxy-5-sulfamoylbenzoic Acid Reference Standard: An Application Note and Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of 2-Methoxy-5-sulfamoylbenzoic acid (C₈H₉NO₅S), a crucial compound in pharmaceutical research and development.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth protocol that emphasizes scientific integrity, experimental causality, and the establishment of a self-validating system for producing a high-purity reference standard. The procedures detailed herein are designed to yield a final product with a purity of ≥99.5%, suitable for use as a primary reference material in analytical assays and quality control processes.

Introduction and Scientific Rationale

This compound is a key intermediate and a significant impurity in the synthesis of various pharmaceuticals. Its availability as a well-characterized, high-purity reference standard is paramount for the accurate quantification of active pharmaceutical ingredients (APIs), the validation of analytical methods, and the quality control of final drug products. The structural integrity and purity of a reference standard directly impact the reliability and reproducibility of analytical data, forming the bedrock of regulatory submissions and pharmaceutical quality assurance.

This guide eschews a generic template in favor of a logically structured narrative that follows the entire lifecycle of reference standard preparation, from synthetic strategy to final certification. The chosen synthetic pathway involves a two-step process: the synthesis of the intermediate, methyl 2-methoxy-5-sulfamoylbenzoate, followed by its selective hydrolysis to the desired carboxylic acid. This route is favored for its efficiency and the high purity of the intermediate that can be achieved, which is a critical determinant for the quality of the final reference standard.

The subsequent purification and characterization protocols are designed to be exhaustive, ensuring that the final material meets the stringent requirements for a chemical reference substance as outlined by major pharmacopeias and regulatory bodies.

Synthetic and Purification Strategy

The overall workflow for the preparation of the this compound reference standard is a sequential process encompassing synthesis, purification, and comprehensive characterization.

Workflow cluster_synthesis Synthesis Phase cluster_purification Purification & Isolation cluster_characterization Characterization & Certification start Starting Materials: 2-Methoxy-5-chlorobenzoic acid methyl ester Sodium aminosulfinate reaction1 Step 1: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate start->reaction1 CuBr catalyst, THF solvent hydrolysis Step 2: Alkaline Hydrolysis reaction1->hydrolysis Crude Intermediate acidification Acidification & Precipitation hydrolysis->acidification NaOH(aq) recrystallization Recrystallization (Methanol/Water) acidification->recrystallization HCl(aq) drying Vacuum Drying recrystallization->drying final_product Final Product: This compound Reference Standard drying->final_product analytical Full Analytical Characterization final_product->analytical QC Testing coa Certificate of Analysis Generation analytical->coa Data Review

Caption: Overall workflow for the preparation and certification of the reference standard.

Step 1: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate (Intermediate)

The synthesis of the methyl ester intermediate is a critical first step, as its purity has a direct impact on the quality of the final product. The chosen method is a copper-catalyzed reaction between methyl 2-methoxy-5-chlorobenzoate and sodium aminosulfinate.[2][3] This approach is advantageous due to its high yield and relatively clean reaction profile.

Protocol:

  • Reaction Setup: In a 1000 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 300 mL of tetrahydrofuran (THF).

  • Addition of Reactants: To the THF, add 50 g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate, 26.8 g (0.26 mol) of sodium aminosulfinate, and 3.6 g (0.025 mol) of cuprous bromide (CuBr).

  • Reaction Conditions: The reaction mixture is heated to 45°C and maintained at this temperature with stirring for 14 hours under a nitrogen atmosphere.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled slightly, and 2 grams of activated carbon are added. The mixture is then filtered while hot to remove the catalyst and activated carbon. The filtrate is concentrated under reduced pressure to dryness. The resulting solid is dried in a vacuum oven at 60°C to yield methyl 2-methoxy-5-sulfamoylbenzoate as a white crystalline powder.

ParameterValue
Starting Material Methyl 2-methoxy-5-chlorobenzoate
Reagents Sodium aminosulfinate, Cuprous Bromide
Solvent Tetrahydrofuran (THF)
Temperature 45°C
Reaction Time 14 hours
Expected Yield ~95%
Purity (HPLC) >99.5%
Step 2: Hydrolysis to this compound

The hydrolysis of the methyl ester to the final carboxylic acid is achieved under alkaline conditions, followed by acidification to precipitate the product.

Protocol:

  • Reaction Setup: In a 2000 mL beaker equipped with a magnetic stirrer, dissolve 245 g (1.0 mol) of methyl 2-methoxy-5-sulfamoylbenzoate in 1848 g of a 5% sodium hydroxide solution.

  • Reaction Conditions: Stir the mixture at a temperature not exceeding 40°C for 10 hours.

  • Acidification and Precipitation: After the reaction is complete, cool the solution and adjust the pH to 1 by the slow addition of a 5% dilute hydrochloric acid solution with continuous stirring. This will cause the precipitation of the product.

  • Isolation: The precipitate is collected by filtration, washed with deionized water until the washings are neutral, and then dried.

Purification by Recrystallization

To achieve the high purity required for a reference standard, the crude product is purified by recrystallization.

Protocol:

  • Dissolution: The dried crude product is dissolved in a minimal amount of boiling methanol.

  • Crystallization: The hot solution is filtered to remove any insoluble impurities. Deionized water is then added dropwise to the hot filtrate until a slight turbidity persists. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to complete the crystallization.

  • Collection and Drying: The recrystallized product is collected by filtration, washed with a small amount of cold methanol-water (1:1), and dried under vacuum at 60°C to a constant weight.

Characterization and Quality Control

A comprehensive characterization of the final product is essential to establish its identity, purity, and suitability as a reference standard. The following analytical techniques should be employed:

Characterization cluster_identity Identity Confirmation cluster_purity Purity Assessment nmr 1H and 13C NMR ms Mass Spectrometry ftir FT-IR Spectroscopy hplc HPLC titration Titrimetric Assay elemental Elemental Analysis kf Karl Fischer (Water Content) ReferenceStandard 2-Methoxy-5-sulfamoylbenzoic Acid Reference Standard ReferenceStandard->nmr Structural Elucidation ReferenceStandard->ms Structural Elucidation ReferenceStandard->ftir Structural Elucidation ReferenceStandard->hplc Quantitative Analysis ReferenceStandard->titration Quantitative Analysis ReferenceStandard->elemental Quantitative Analysis ReferenceStandard->kf Quantitative Analysis

Caption: Analytical techniques for the characterization of the reference standard.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The ¹H NMR spectrum should be recorded on a high-field instrument (e.g., 400 MHz or higher) in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should confirm the presence of all expected protons with the correct chemical shifts, multiplicities, and integrations.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

  • FT-IR Spectroscopy: The FT-IR spectrum should show characteristic absorption bands for the functional groups present, such as the carboxylic acid O-H and C=O stretches, the sulfonamide N-H and S=O stretches, and the aromatic C-H and C=C vibrations.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

Purity Determination
  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method should be used to determine the chromatographic purity of the reference standard. The method should be capable of separating the main component from any potential impurities.

  • Titrimetric Assay: A potentiometric or indicator-based acid-base titration can be used to determine the assay value of the carboxylic acid.

  • Elemental Analysis: The elemental composition (C, H, N, S) should be determined and compared to the theoretical values.

  • Water Content: The water content should be determined by Karl Fischer titration.

Analytical TechniquePurposeAcceptance Criteria
¹H and ¹³C NMR Structural ConfirmationSpectrum consistent with the proposed structure
FT-IR Functional Group IdentificationCharacteristic absorption bands present
Mass Spectrometry Molecular Weight ConfirmationMeasured m/z consistent with theoretical value
HPLC Chromatographic Purity≥99.5%
Titrimetric Assay Assay99.5% - 100.5% (on the anhydrous basis)
Elemental Analysis Elemental CompositionWithin ±0.4% of theoretical values
Karl Fischer Water ContentReport value

Potential Impurities

A thorough understanding of potential impurities is crucial for the development of appropriate analytical methods for their detection and control. Potential impurities in the final product may include:

  • Unreacted Starting Materials: Residual methyl 2-methoxy-5-sulfamoylbenzoate.

  • By-products of Synthesis: Impurities arising from side reactions during the synthesis of the intermediate.

  • Degradation Products: Products of hydrolysis or other degradation pathways.

  • Residual Solvents: Methanol, THF, or other solvents used in the synthesis and purification.

Conclusion

The preparation of a high-purity reference standard for this compound is a meticulous process that requires careful execution of synthetic and purification steps, followed by comprehensive analytical characterization. The protocols and analytical methods detailed in this guide provide a robust framework for researchers and scientists to produce a reliable and well-characterized reference material. Adherence to these guidelines will ensure the quality and accuracy of analytical data generated using this reference standard, thereby supporting the development of safe and effective pharmaceutical products.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methoxy-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Methoxy-5-sulfamoylbenzoic acid is a critical intermediate in the synthesis of several pharmaceuticals, most notably the antipsychotic drug Sulpiride.[1][2][3] The conventional synthesis route involves the chlorosulfonation of 2-methoxybenzoic acid, followed by amination.[4][5] While established, this pathway presents several challenges that can significantly impact reaction yield and product purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols, enhance yield, and ensure high product quality.

Core Synthesis Pathway

The most common and industrially relevant synthesis of this compound is a two-step process starting from 2-methoxybenzoic acid.

  • Step 1: Chlorosulfonation: 2-methoxybenzoic acid is reacted with an excess of chlorosulfonic acid to form the intermediate, 5-(chlorosulfonyl)-2-methoxybenzoic acid.

  • Step 2: Amination: The resulting sulfonyl chloride is then reacted with an ammonia source to yield the final product, this compound.

Synthesis_Pathway cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination 2_MBA 2-Methoxybenzoic Acid Intermediate 5-(chlorosulfonyl)- 2-methoxybenzoic acid 2_MBA->Intermediate Electrophilic Aromatic Substitution CSA Chlorosulfonic Acid (ClSO3H) Ammonia Aqueous Ammonia (NH4OH) Final_Product 2-Methoxy-5-sulfamoylbenzoic Acid Intermediate_ref 5-(chlorosulfonyl)- 2-methoxybenzoic acid Intermediate_ref->Final_Product Nucleophilic Acyl Substitution

Caption: Overall two-step synthesis of this compound.

Troubleshooting Guide & Diagnostics

This section addresses common issues encountered during the synthesis. Each entry details the potential causes and provides actionable solutions to improve your experimental outcomes.

Problem 1: Low Yield in the Chlorosulfonation Step

Question: My yield of 5-(chlorosulfonyl)-2-methoxybenzoic acid is consistently below 70%. What are the primary causes and how can I optimize this step?

Answer: Low yield in the first step is a frequent challenge. The causes can be traced to several critical reaction parameters.

Causality & Solutions:

  • Incomplete Reaction: The electrophilic aromatic substitution requires sufficient time and activation energy.

    • Solution: Ensure the molar ratio of chlorosulfonic acid to 2-methoxybenzoic acid is adequate. A ratio of 4:1 to 5:1 is often optimal, as the excess chlorosulfonic acid also serves as the solvent.[5] Gradually increase the reaction temperature to 60-70°C and hold for 2-3 hours to drive the reaction to completion.[6] Monitor progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.

  • Moisture Contamination: Chlorosulfonic acid reacts violently with water, generating sulfuric acid and HCl gas.[7] This not only poses a safety hazard but also consumes the reagent, reducing its effective concentration.

    • Solution: All glassware must be oven-dried or flame-dried before use. The reaction should be conducted under a dry atmosphere (e.g., nitrogen or argon). Use a high-purity, anhydrous grade of 2-methoxybenzoic acid.

  • Improper Temperature Control: The reaction is exothermic. An initial temperature that is too high can lead to side reactions, while a temperature that is too low can result in an incomplete reaction.

    • Solution: Add the 2-methoxybenzoic acid portion-wise to the chlorosulfonic acid at a low temperature (0-5°C) to control the initial exotherm. Once the addition is complete, allow the reaction to warm to room temperature slowly before heating to 60-70°C.[6]

  • Sub-optimal Work-up Procedure: The product is isolated by quenching the reaction mixture in ice water. If not done correctly, product can be lost or hydrolyzed.

    • Solution: The quench must be performed slowly and carefully by pouring the reaction mixture onto a large excess of crushed ice with vigorous stirring.[6][7] This ensures rapid cooling and precipitation of the sulfonyl chloride, minimizing its hydrolysis back to the sulfonic acid.

ParameterStandard ConditionOptimized ConditionRationale
Molar Ratio (ClSO₃H:Substrate) 3:15:1Ensures complete reaction; excess reagent acts as solvent.[5]
Addition Temperature Room Temperature0-5°CControls initial exotherm and prevents degradation.
Reaction Temperature 40-50°C60-70°CProvides sufficient energy for complete substitution.[6]
Reaction Time 1 hour2-3 hours (TLC monitored)Ensures reaction goes to completion.
Problem 2: Formation of Impurities During Chlorosulfonation

Question: My HPLC analysis shows a significant impurity peak alongside my desired 5-(chlorosulfonyl)-2-methoxybenzoic acid. What is this byproduct and how can I prevent its formation?

Answer: The primary impurity is often the disulfonated byproduct, 2-methoxy-3,5-bis(chlorosulfonyl)benzoic acid. The methoxy group is a strong ortho-, para-director, and under harsh conditions, a second chlorosulfonation can occur at the ortho position (C3).[7]

Causality & Solutions:

  • Excessive Reaction Temperature or Time: Prolonged heating or temperatures above 80°C significantly increase the rate of the second sulfonation.

    • Solution: Strictly control the reaction temperature, not exceeding 70°C. Monitor the reaction closely with HPLC or TLC and stop the reaction as soon as the starting material is consumed. An optimized reaction time is typically 2-3 hours at 60-70°C.[6]

  • High Reagent Stoichiometry: While an excess of chlorosulfonic acid is necessary, a very large excess (e.g., >7 equivalents) can favor disubstitution.

    • Solution: Maintain the molar ratio of chlorosulfonic acid to substrate at or below 5:1. This provides a balance between achieving a high yield for the desired monosulfonation and minimizing the disulfonated byproduct.

Troubleshooting_Chlorosulfonation Start Chlorosulfonation Yield Low? Impurity High Impurity Levels? Start->Impurity No Sol_Yield_1 Increase ClSO3H ratio to 5:1. Increase temp to 60-70°C. Start->Sol_Yield_1 Yes Sol_Impurity_1 Strictly control temp ≤ 70°C. Do not overheat. Impurity->Sol_Impurity_1 Yes End Proceed to Amination Impurity->End No Sol_Yield_2 Ensure anhydrous conditions. Dry all glassware and reagents. Sol_Yield_1->Sol_Yield_2 Sol_Yield_3 Control quench by adding reaction mix to ice slowly. Sol_Yield_2->Sol_Yield_3 Sol_Yield_3->End Sol_Impurity_2 Monitor reaction closely (TLC/HPLC). Stop when starting material is gone. Sol_Impurity_1->Sol_Impurity_2 Sol_Impurity_2->End

Caption: Decision tree for troubleshooting the chlorosulfonation step.

Problem 3: Low Conversion and Hydrolysis in the Amination Step

Question: The conversion of the sulfonyl chloride to the final sulfonamide product is inefficient. What factors are critical for a high-yield amination?

Answer: The amination step is a nucleophilic substitution where the sulfonyl chloride intermediate is highly susceptible to hydrolysis. Optimizing conditions to favor amination over hydrolysis is key.

Causality & Solutions:

  • Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride is highly reactive and will readily hydrolyze back to the inactive sulfonic acid in the presence of water, especially under neutral or acidic pH.

    • Solution: Perform the reaction under basic conditions. Add the isolated (and preferably dry) 5-(chlorosulfonyl)-2-methoxybenzoic acid to a cold (0-5°C) concentrated solution of aqueous ammonia (e.g., 28-30%). The high concentration of the ammonia nucleophile and the low temperature favor amination and suppress the rate of hydrolysis.[6]

  • Insufficient Ammonia: An inadequate amount of ammonia will lead to an incomplete reaction.

    • Solution: Use a large excess of aqueous ammonia. This not only drives the reaction to completion but also ensures the reaction medium remains basic, neutralizing the HCl byproduct and protecting the desired product.

  • Precipitation Issues During Isolation: The final product is isolated by acidifying the reaction mixture, which protonates the carboxylate group, causing the neutral molecule to precipitate.

    • Solution: After the reaction is complete (monitor by TLC/HPLC), cool the mixture in an ice bath. Slowly add concentrated hydrochloric acid (HCl) until the pH is ~2-3.[8] Adding the acid too quickly can cause excessive foaming and localized heating. Allow the mixture to stir in the cold for at least 30 minutes to ensure complete precipitation before filtering.

Frequently Asked Questions (FAQs)

  • Q1: What are the most critical safety precautions when handling chlorosulfonic acid?

    • A1: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[7] Always work in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves (butyl rubber or Viton), a flame-retardant lab coat, and chemical splash goggles with a face shield. Have a compatible neutralizing agent (like sodium bicarbonate) and a spill kit ready. The reaction quench is highly exothermic and must be done with extreme caution.[7]

  • Q2: How can I best monitor the progress of each reaction step?

    • A2:

      • TLC: A simple and effective method. For the chlorosulfonation step, use a mobile phase like 7:3 Hexane:Ethyl Acetate with a drop of acetic acid. The product will have a lower Rf than the starting material. For the amination step, a more polar system like 1:1 Ethyl Acetate:Methanol can be used. Visualize spots under a UV lamp (254 nm).

      • HPLC: For quantitative analysis, High-Performance Liquid Chromatography is ideal. A C18 column with a mobile phase of methanol and water (e.g., 70:30) with UV detection at 254 nm provides excellent separation of starting materials, intermediates, and products.[3][5][6]

  • Q3: Can I use an alternative to aqueous ammonia for the amination step?

    • A3: While aqueous ammonia is most common due to its low cost and effectiveness, other methods exist. Bubbling anhydrous ammonia gas through an aprotic solvent (like THF or Dichloromethane) containing the sulfonyl chloride is an option that avoids water altogether, minimizing hydrolysis. However, this requires specialized equipment for handling gaseous ammonia.

Benchmark Experimental Protocol

This protocol provides a starting point for optimization. Researchers should adjust quantities and conditions based on their specific equipment and analytical results.

Step 1: Synthesis of 5-(chlorosulfonyl)-2-methoxybenzoic acid

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and drying tube, add chlorosulfonic acid (41 mL, 0.6 mol, 5 eq).

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add 2-methoxybenzoic acid (18.2 g, 0.12 mol, 1 eq) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • After addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture in an oil bath to 65°C and maintain for 2.5 hours. Monitor by TLC until the starting material is no longer visible.

  • Cool the mixture to room temperature. In a separate large beaker, prepare 500 g of crushed ice.

  • Under vigorous stirring in a fume hood, slowly and carefully pour the reaction mixture onto the crushed ice.

  • The product will precipitate as a white solid. Continue stirring for 30 minutes.

  • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the solid in a vacuum oven at 50°C to a constant weight. The expected yield is 25-28 g (83-93%).

Step 2: Synthesis of this compound

  • In a 500 mL beaker, add concentrated aqueous ammonia (28%, 150 mL) and cool in an ice bath to 0-5°C.

  • Slowly add the dry 5-(chlorosulfonyl)-2-methoxybenzoic acid (25.0 g, 0.1 mol) from Step 1 in portions, keeping the temperature below 15°C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture back down to 0-5°C.

  • Slowly acidify the mixture by adding concentrated HCl dropwise until the pH of the solution is 2-3. A thick white precipitate will form.

  • Stir the slurry in the ice bath for an additional 30 minutes.

  • Collect the product by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60-70°C. The expected yield is 20-22 g (87-95%).

References

Common impurities formed during 2-Methoxy-5-sulfamoylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Methoxy-5-sulfamoylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this key pharmaceutical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.

FAQ 1: My final product shows a persistent impurity peak close to the main product in the HPLC analysis. What could it be?

This is a common observation and can be attributed to several factors. The most likely candidates for a closely eluting impurity are isomeric byproducts formed during the chlorosulfonation of 2-methoxybenzoic acid.

Causality and Troubleshooting:

The chlorosulfonation of 2-methoxybenzoic acid is an electrophilic aromatic substitution reaction. The methoxy group is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. The primary product is the desired 5-chloro­sulfonyl-2-methoxybenzoic acid. However, minor isomeric impurities can form.

  • Potential Isomeric Impurities:

    • 3-(chlorosulfonyl)-2-methoxybenzoic acid: Formation at the position ortho to the methoxy group.

    • 4-(chlorosulfonyl)-2-methoxybenzoic acid: While less likely due to steric hindrance and the directing effects, its formation cannot be entirely ruled out.

Troubleshooting Steps:

  • Reaction Temperature Control: Carefully control the temperature during the addition of chlorosulfonic acid. Excursions above the recommended temperature can lead to a less selective reaction and an increase in isomeric impurities.

  • Solvent Effects: The choice of solvent can influence the isomer ratio. Non-polar solvents are generally preferred for this reaction.

  • Purification: If isomeric impurities are present, a careful recrystallization or chromatographic purification of the intermediate or the final product may be necessary.

Analytical Protocol: HPLC Method for Isomer Separation

A well-developed HPLC method is crucial for resolving these closely related compounds.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileGradient elution may be required for optimal separation.
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Column Temperature 30 °C
FAQ 2: I am observing a significant amount of a more polar impurity in my crude product. What is its likely identity and how can I prevent its formation?

A more polar impurity is often the result of hydrolysis of the reactive sulfonyl chloride intermediate.

Causality and Troubleshooting:

The intermediate, 5-(chlorosulfonyl)-2-methoxybenzoic acid, is highly susceptible to hydrolysis, especially in the presence of moisture. This reaction leads to the formation of 2-methoxy-5-sulfonic acid-benzoic acid.

dot

Caption: Hydrolysis of the sulfonyl chloride intermediate.

Troubleshooting Steps:

  • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Solvent Purity: Use anhydrous solvents for the reaction and workup.

  • Prompt Amination: Proceed with the amination step as soon as possible after the synthesis of the sulfonyl chloride intermediate to minimize the time it is exposed to potential sources of moisture.

FAQ 3: My amination reaction is sluggish and gives a low yield. What are the critical parameters to consider?

Incomplete amination can result in the carryover of the 5-(chlorosulfonyl)-2-methoxybenzoic acid intermediate and a lower yield of the desired product.

Causality and Troubleshooting:

The amination of the sulfonyl chloride is a nucleophilic substitution reaction. The efficiency of this step is dependent on several factors.

Troubleshooting Steps:

  • Ammonia Source and Concentration: The choice of ammonia source (e.g., aqueous ammonia, ammonia gas in a solvent) and its concentration are critical. Using a sufficient excess of the aminating agent is necessary to drive the reaction to completion.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts. An optimal temperature, typically around room temperature, should be maintained.

  • Reaction Time: Allow sufficient time for the reaction to go to completion. Monitoring the reaction progress by TLC or HPLC is recommended.

  • Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if a biphasic system is used.

dot

Caption: Workflow for the amination step.

FAQ 4: How can I confirm the identity of the impurities in my sample?

The definitive identification of impurities requires a combination of chromatographic and spectroscopic techniques.

Analytical Workflow for Impurity Identification:

  • High-Performance Liquid Chromatography (HPLC): Develop a robust HPLC method to separate the main component from all potential impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Couple the HPLC system to a mass spectrometer to obtain the molecular weight of each separated impurity. This is a powerful tool for preliminary identification.

  • Isolation and Nuclear Magnetic Resonance (NMR) Spectroscopy: For unknown impurities, preparative HPLC or column chromatography can be used for isolation. Subsequent analysis by ¹H and ¹³C NMR will provide structural elucidation.

Analytical TechniquePurpose
HPLC Separation and quantification of impurities.
LC-MS Determination of molecular weight of impurities.
NMR Structural elucidation of unknown impurities.

Summary of Common Impurities

Impurity NameStructureFormation PathwayTroubleshooting
2-Methoxybenzoic acid C₈H₈O₃Incomplete chlorosulfonationIncrease reaction time or temperature of chlorosulfonation.
5-(chlorosulfonyl)-2-methoxybenzoic acid C₈H₇ClO₅SIncomplete aminationUse excess ammonia, optimize reaction time and temperature.
2-methoxy-5-sulfonic acid-benzoic acid C₈H₈O₆SHydrolysis of the sulfonyl chloride intermediateMaintain strict anhydrous conditions.
Isomeric Impurities C₈H₇ClO₅SNon-selective chlorosulfonationControl reaction temperature and choose appropriate solvent.

Technical Support Center: Purification and Recrystallization of 2-Methoxy-5-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 2-Methoxy-5-sulfamoylbenzoic acid (CAS No: 22117-85-7) via recrystallization. It combines a detailed, field-proven experimental protocol with an in-depth troubleshooting guide and frequently asked questions (FAQs). The content is designed to explain the causality behind experimental choices, ensuring both procedural success and a deeper understanding of the purification principles involved.

Foundational Knowledge: Understanding the Molecule

This compound is a key intermediate in the synthesis of various pharmaceuticals, including the antipsychotic drug Sulpiride.[1][2] Its molecular structure contains three critical functional groups that dictate its chemical behavior, particularly its solubility: a carboxylic acid, a methoxy group, and a sulfonamide group.

PropertyValueSource
Molecular Formula C₈H₉NO₅S[3][4]
Molecular Weight 231.23 g/mol [3][5]
Appearance White to off-white solid/powder[6]
pKa (Predicted) 3.56 ± 0.10
Solubility Slightly soluble in DMSO and Methanol

The presence of the acidic carboxylic acid and the polar sulfonamide group makes the molecule's solubility highly dependent on pH and the polarity of the solvent. Purification is critical to remove unreacted starting materials, by-products from synthesis (such as chlorinated precursors or isomers), and other process-related impurities that can compromise the efficacy and safety of the final active pharmaceutical ingredient (API).[7][8][9]

Chemical Structure and Functional Groups

The interplay between these groups is key to designing a successful purification strategy.

Caption: Key functional groups of the target molecule.

Experimental Protocol: Recrystallization Workflow

This protocol employs a mixed-solvent system, typically aqueous ethanol or aqueous methanol, which provides an excellent polarity gradient for purifying moderately polar compounds like this compound. The principle relies on the compound being highly soluble in the hot solvent mixture but poorly soluble upon cooling.[10][11]

Materials and Equipment
  • Crude this compound

  • Ethanol (or Methanol), reagent grade

  • Deionized water

  • Activated carbon (decolorizing charcoal), if needed

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filtration flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

  • Vacuum oven or desiccator

Step-by-Step Methodology
  • Solvent Selection & Initial Dissolution:

    • Place 1.0 g of the crude acid into a 50 mL Erlenmeyer flask.

    • Add approximately 10 mL of ethanol (or methanol) and a stir bar.

    • Gently heat the mixture on a hot plate with stirring. The goal is to dissolve the compound in a near-minimum amount of the alcohol solvent.

    • Once the solid is mostly dissolved, begin adding hot deionized water dropwise until the solution becomes faintly cloudy (the point of saturation).

    • Add a few more drops of the alcohol solvent until the solution becomes clear again. This ensures you have created a saturated solution at an elevated temperature.[12][13]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat source and allow it to cool slightly.

    • Add a very small amount (tip of a spatula) of activated carbon. Caution: Never add charcoal to a boiling solution, as violent frothing may occur.

    • Return the flask to the hot plate and gently boil for 2-5 minutes. The carbon will adsorb colored impurities.[14]

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Pre-heat a second Erlenmeyer flask and a glass funnel on the hot plate. Place a fluted filter paper in the funnel.

    • Quickly filter the hot solution into the clean, pre-heated flask. This step must be performed rapidly to prevent premature crystallization in the funnel.[14]

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass.

    • Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Slow cooling is paramount for the formation of large, pure crystals, as it allows impurities to remain in the solution (mother liquor) rather than being trapped in the crystal lattice.[15]

    • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for 15-20 minutes to maximize the yield by further decreasing the compound's solubility.

  • Isolation and Washing:

    • Set up a Büchner funnel with filter paper for vacuum filtration. Wet the filter paper with a small amount of ice-cold water to ensure a good seal.

    • Turn on the vacuum and pour the cold crystal slurry into the funnel.

    • Wash the collected crystals with a small portion (2-3 mL) of ice-cold deionized water to rinse away any remaining mother liquor. Using a cold solvent minimizes the loss of the purified product.[12]

  • Drying:

    • Allow the crystals to dry on the filter paper under vacuum for 10-15 minutes.

    • Transfer the purified solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60°C) or in a desiccator.

Recrystallization Workflow Diagram

G A 1. Dissolution Dissolve crude product in minimum hot solvent B 2. Hot Filtration (Optional) Remove insoluble impurities and/or activated carbon A->B If needed C 3. Slow Cooling Allow solution to cool to room temperature undisturbed A->C If no filtration B->C D 4. Ice Bath Cooling Maximize crystal formation C->D E 5. Vacuum Filtration Isolate pure crystals from mother liquor D->E F 6. Washing & Drying Rinse with cold solvent and dry to constant weight E->F

Caption: The sequential workflow for purification by recrystallization.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound won't fully dissolve, even after adding a significant amount of hot solvent. What should I do?

A: This situation typically arises from one of two causes:

  • Insoluble Impurities: The undissolved material may not be your target compound but rather an insoluble impurity. If you have added enough solvent that you believe your product should be dissolved, proceed to the hot filtration step to remove the particulate matter.[14]

  • Incorrect Solvent: The chosen solvent system may be inappropriate. While aqueous alcohol is a strong starting point, you may need to adjust the ratio. Try increasing the proportion of the more powerful solvent (the alcohol). If this fails, a different solvent system, such as aqueous acetic acid, might be necessary.[10]

Q2: The solution has cooled, but no crystals have formed. How can I induce crystallization?

A: This is a classic case of a supersaturated solution, where the solute remains dissolved below its normal saturation point.[16] Here are several techniques to induce crystallization, in order of preference:

  • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[15]

  • Seed Crystal: If available, add a single, tiny crystal of the pure compound to the solution. This "seed" provides a perfect template for other molecules to crystallize upon.[15][16]

  • Reduce Solvent Volume: You may have used too much solvent.[16] Gently heat the solution to evaporate a portion of the solvent, then attempt to cool it again.

  • Deep Cooling: Place the flask in a salt/ice bath or freezer for a short period. However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Q3: Instead of crystals, an oil has formed at the bottom of my flask. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the solution becomes saturated at a temperature above the melting point of the solute. The compound effectively "melts" instead of crystallizing.[16]

  • Solution: Reheat the mixture until the oil fully redissolves. Add a small amount of additional solvent (the "good" solvent, e.g., ethanol) to decrease the saturation point.[15] Then, allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it on a cooling hotplate to slow the rate of temperature drop, which favors the formation of crystals over oil.[16]

Q4: My final yield is very low. What are the most common causes of product loss?

A: A low yield (e.g., <50%) can be disappointing but is often correctable. Common culprits include:

  • Excess Solvent: Using too much solvent is the most frequent cause of low yield, as a significant amount of your product will remain dissolved in the mother liquor even after cooling.[15][16]

  • Premature Crystallization: If the hot filtration step is performed too slowly or with inadequately heated glassware, the product can crystallize on the filter paper and be lost.[14]

  • Incomplete Transfer: Physical losses during the transfer of solids and solutions between flasks can add up. Ensure you rinse glassware with the mother liquor to recover all material.

  • Excessive Washing: Washing the final crystals with too much solvent, or with a solvent that is not ice-cold, can redissolve a portion of your purified product.

Q5: After recrystallization, my product is still colored or appears impure. What went wrong?

A: If your final product is not the expected white crystalline solid, consider the following:

  • Colored Impurities: The initial crude material may contain highly colored impurities that were not fully removed. A second recrystallization, this time incorporating the activated carbon step, is recommended.[14] Activated carbon has a high surface area that effectively adsorbs large, conjugated molecules often responsible for color.

  • Co-crystallization: If an impurity has a very similar structure and solubility profile to your target compound, it may crystallize alongside it. In this case, recrystallization may not be sufficient. You may need to consider an alternative purification technique, such as column chromatography.

  • Purity Check: Always verify the purity of your final product. Measuring the melting point is a classic and effective method. A pure compound will have a sharp, narrow melting range, whereas an impure sample will melt over a broad range and at a lower temperature.[12] High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.[9]

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • This compound may cause skin and serious eye irritation, and respiratory irritation. Handle it in a well-ventilated area or a fume hood.[3]

  • Organic solvents like ethanol and methanol are flammable. Keep them away from open flames and use a hot plate, not a Bunsen burner, for heating.

  • Handle hot glassware with appropriate clamps or heat-resistant gloves.

References

Troubleshooting guide for the synthesis of 2-Methoxy-5-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Methoxy-5-sulfamoylbenzoic Acid

A Guide for Research, Development, and Manufacturing Professionals

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of this compound (CAS No: 22117-85-7), a key intermediate in pharmaceutical synthesis.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address challenges at each critical stage of the synthesis. Our goal is to empower you with the scientific rationale behind each procedural step, ensuring a robust and reproducible process.

Synthesis Overview & Core Chemistry

The most common and industrially relevant synthesis of this compound proceeds via a two-step electrophilic aromatic substitution sequence starting from 2-methoxybenzoic acid (o-anisic acid).

  • Step 1: Chlorosulfonation: 2-methoxybenzoic acid is reacted with an excess of chlorosulfonic acid to install a chlorosulfonyl group (-SO₂Cl) on the aromatic ring. This is a classic electrophilic aromatic substitution (EAS) reaction.[3] The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group, while the carboxylic acid (-COOH) is a deactivating, meta-directing group.[3] The regiochemical outcome is governed by the powerful directing effect of the methoxy group, leading to substitution primarily at the para position (position 5).[3]

  • Step 2: Ammonolysis/Amination: The resulting 5-(chlorosulfonyl)-2-methoxybenzoic acid intermediate is then reacted with an ammonia source (e.g., aqueous ammonia) to convert the reactive sulfonyl chloride into the desired sulfonamide (-SO₂NH₂).

This guide will address potential issues encountered during these two critical transformations and the subsequent product isolation.

Troubleshooting Guide: A Problem-Solving Approach

This section is formatted as a series of questions you might ask when encountering a problem in the lab.

Section 2.1: Issues in Chlorosulfonation (Step 1)

Question 1: My chlorosulfonation reaction is sluggish, incomplete, or shows no conversion. What are the likely causes?

This is a common issue often traced back to reagent quality or reaction conditions.

  • Causality - Reagent Purity: Chlorosulfonic acid is extremely reactive and hygroscopic. It reacts violently with water to produce sulfuric acid and HCl gas.[3] Any moisture contamination in your starting material (2-methoxybenzoic acid) or glassware will consume the chlorosulfonic acid, reducing its effective concentration and preventing the desired reaction.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., >100°C for several hours) and cool under a desiccator or inert atmosphere (N₂ or Argon) before use.[3]

    • Verify Reagent Quality: Use a fresh, unopened bottle of chlorosulfonic acid if possible. If the bottle has been opened previously, the reagent may be partially hydrolyzed.

    • Check Starting Material: Ensure your 2-methoxybenzoic acid is dry. If necessary, dry it in a vacuum oven before use.

    • Temperature Control: The reaction is typically performed at controlled temperatures, for instance, between 55-60°C.[4] Insufficient temperature may lead to a slow reaction rate, while excessive temperatures can increase the formation of undesired byproducts.

Question 2: The reaction mixture turned dark brown or black during the chlorosulfonation step. Is this normal?

Significant darkening can indicate charring or side reactions, which may be caused by:

  • Causality - Uncontrolled Exotherm: The addition of the solid 2-methoxybenzoic acid to chlorosulfonic acid, or the heating of the mixture, can be highly exothermic. If the temperature rises too quickly, it can lead to degradation of the organic material.

  • Troubleshooting Steps:

    • Controlled Addition: Add the 2-methoxybenzoic acid portion-wise to the chlorosulfonic acid at a low temperature (e.g., 0-5°C in an ice bath) to manage the initial exotherm.

    • Gradual Heating: Once the addition is complete, warm the reaction mixture slowly and carefully to the target temperature (e.g., 55-60°C).[4]

    • Molar Ratio: While an excess of chlorosulfonic acid is necessary to drive the reaction, a very large excess combined with high temperatures can promote side reactions. A molar ratio of approximately 1:4 or 1:5 of the benzoic acid to chlorosulfonic acid is often optimal.[4][5]

Question 3: During the work-up, my yield of the 5-(chlorosulfonyl)-2-methoxybenzoic acid intermediate is very low after quenching on ice.

Low yield at this stage often points to issues with the quenching and isolation procedure.

  • Causality - Hydrolysis of Sulfonyl Chloride: The intermediate, 5-(chlorosulfonyl)-2-methoxybenzoic acid, is highly reactive. The sulfonyl chloride group (-SO₂Cl) can be hydrolyzed back to a sulfonic acid (-SO₃H) by water, especially at elevated temperatures. If the quenching process is too slow or the mixture becomes warm, you will lose your desired intermediate.

  • Troubleshooting Steps:

    • Efficient Quenching: Pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.[3][4] This ensures the temperature stays near 0°C, minimizing hydrolysis of the sulfonyl chloride and controlling the violent exothermic reaction.[3]

    • Prompt Filtration: Do not let the precipitated product sit in the acidic aqueous mixture for an extended period. Collect the solid product by vacuum filtration as soon as the precipitation is complete.[3]

    • Thorough Washing (with cold water): Wash the collected solid with ice-cold water to remove residual acids. Using room temperature or warm water will increase product loss through both dissolution and hydrolysis.

Section 2.2: Issues in Ammonolysis (Step 2)

Question 4: The conversion of the sulfonyl chloride to the sulfonamide is incomplete, and I see starting material in my final product. Why?

Incomplete conversion is typically due to insufficient nucleophile, poor mixing, or temperature issues.

  • Causality - Reaction Conditions: The reaction of the sulfonyl chloride with ammonia requires a sufficient excess of the ammonia nucleophile to ensure the reaction goes to completion. The temperature must also be controlled, as adding the sulfonyl chloride intermediate to concentrated ammonia solution is exothermic.

  • Troubleshooting Steps:

    • Sufficient Excess of Ammonia: Use a significant molar excess of aqueous ammonia. This ensures that there is enough nucleophile to react with all the sulfonyl chloride and to neutralize the HCl byproduct generated during the reaction.

    • Temperature Control: Add the 5-(chlorosulfonyl)-2-methoxybenzoic acid intermediate portion-wise to the chilled (e.g., 0-10°C) ammonia solution to control the exotherm.

    • Reaction Time & Temperature: After the addition, allow the reaction to stir and slowly warm to room temperature. A typical reaction time might be 2-3 hours to ensure completion.[4] Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

Question 5: My final product is difficult to purify and appears to be contaminated with a byproduct that is more polar than my desired product on a TLC plate. What could this be?

This is a classic sign of the hydrolysis byproduct from the previous step.

  • Causality - Presence of Sulfonic Acid: If the 5-(chlorosulfonyl)-2-methoxybenzoic acid intermediate was partially hydrolyzed to 2-methoxy-5-sulfonic acid benzoic acid during the Step 1 work-up, this impurity will carry through the synthesis. The sulfonic acid group is highly polar and will not react with ammonia under these conditions.

  • Troubleshooting Steps:

    • Optimize Step 1 Work-up: The best solution is preventative. Revisit the quenching and isolation protocol for Step 1 to minimize hydrolysis (See Question 3).

    • Purification by pH Adjustment: The desired product is an acid, but the sulfonic acid byproduct is a much stronger acid. Careful purification can be achieved by dissolving the crude product in a basic solution (e.g., dilute NaOH) and then carefully re-precipitating the desired product by slowly adding acid (e.g., dilute HCl) to adjust the pH. The different pKa values of the carboxylic acid and sulfonic acid groups may allow for fractional precipitation.

Synthesis Workflow & Troubleshooting Logic

The following diagrams illustrate the overall synthesis pathway and a decision-making process for a common issue like low product yield.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Ammonolysis A 2-Methoxybenzoic Acid B Add to Chlorosulfonic Acid (0-5°C) A->B C Heat Reaction (e.g., 55-60°C) B->C D Quench on Ice C->D E Filter & Wash Intermediate D->E F Intermediate (Sulfonyl Chloride) E->F Proceed if QC is passed G Add to Aqueous Ammonia (0-10°C) F->G H Stir (e.g., 2-3h at RT) G->H I Acidify to Precipitate H->I J Filter, Wash & Dry Product I->J K K J->K This compound

Caption: Overall synthetic workflow for this compound.

G Start Problem: Low Final Yield Check_Step1 Was Step 1 Intermediate yield low? Start->Check_Step1 Check_Step2 Was Step 2 conversion poor? Check_Step1->Check_Step2 No Moisture Moisture in reagents/glassware? Check_Step1->Moisture Yes Ammonia Sufficient excess of NH3? Check_Step2->Ammonia Yes Sol_Purify Solution: Review acidification and precipitation pH. Check solubility. Check_Step2->Sol_Purify No Quench Quenching procedure correct? Moisture->Quench No Sol_Moisture Solution: Ensure anhydrous conditions. Use fresh reagents. Moisture->Sol_Moisture Yes Quench->Check_Step2 Yes Sol_Quench Solution: Quench slowly on excess ice with good stirring. Quench->Sol_Quench No Sol_Ammonia Solution: Increase excess of aqueous ammonia. Check temp. Ammonia->Sol_Ammonia No Ammonia->Sol_Purify Yes

Caption: Troubleshooting decision tree for low product yield.

Key Experimental Parameters & Data

The following table summarizes typical reaction parameters. Note that these should be optimized for your specific laboratory setup and scale.

ParameterStep 1: ChlorosulfonationStep 2: AmmonolysisRationale / Key Insight
Key Reagents 2-methoxybenzoic acid, Chlorosulfonic acid5-(chlorosulfonyl)-2-methoxybenzoic acid, Aqueous NH₃Purity of reagents is critical for success, especially for the moisture-sensitive chlorosulfonic acid.[3]
Molar Ratio ~1 : 4-5 (Substrate : Reagent)~1 : 10+ (Substrate : NH₃)An excess of chlorosulfonic acid drives the EAS reaction. A large excess of ammonia ensures complete conversion of the sulfonyl chloride.[4][5]
Temperature 0°C (addition), then 50-60°C (reaction)0-10°C (addition), then RT (reaction)Initial cooling for both steps is crucial to control exothermic reactions. Subsequent heating in Step 1 accelerates the EAS.
Typical Yield >90% (for intermediate)>75% (from intermediate)Yields are highly dependent on optimized conditions and careful work-up to prevent hydrolysis.[5]
Work-up Quench on ice, filter coldAcidification (e.g., with HCl) to pH ~2-3Quenching must be fast and cold to prevent hydrolysis of the sulfonyl chloride.[3] Acidification in Step 2 precipitates the final acidic product.

Detailed Experimental Protocol Example

This protocol is provided as an illustrative example. All procedures involving corrosive materials must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).[3]

Step 1: Synthesis of 5-(chlorosulfonyl)-2-methoxybenzoic acid

  • Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • Charge the flask with chlorosulfonic acid (e.g., 4.0 eq). Cool the flask to 0-5°C using an ice-water bath.

  • Add 2-methoxybenzoic acid (1.0 eq) portion-wise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and slowly heat the mixture to 55-60°C. Maintain this temperature for 2-3 hours.[4]

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a slurry of crushed ice and water.

  • With vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice.[3]

  • The product will precipitate as a white solid. Stir the slurry for 15-20 minutes.

  • Collect the solid by vacuum filtration. Wash the filter cake thoroughly with ice-cold water until the filtrate is neutral to pH paper.

  • Dry the intermediate product under vacuum.

Step 2: Synthesis of this compound

  • In a flask equipped with a stirrer, place concentrated aqueous ammonia (e.g., 10 eq) and cool to 0-10°C in an ice bath.

  • Slowly add the dry 5-(chlorosulfonyl)-2-methoxybenzoic acid (1.0 eq) from Step 1 in portions, keeping the temperature below 15°C.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Cool the mixture again in an ice bath and slowly acidify by adding concentrated HCl until the pH is approximately 2-3.

  • The final product will precipitate. Stir for 30 minutes in the ice bath to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of 2-Methoxy-5-sulfamoylbenzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-5-sulfamoylbenzoic acid is a key starting material and intermediate in the synthesis of various pharmaceuticals, most notably for certain diuretics and antidiabetic agents. Its deceptively simple structure belies the significant chemical challenges associated with its synthesis, particularly during scale-up from the laboratory to pilot plant or commercial production. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to support researchers, chemists, and process engineers in overcoming these hurdles. Our focus is on providing not just solutions, but a foundational understanding of the reaction mechanisms and critical process parameters that govern success.

Synthetic Pathway Overview

The most common and economically viable route to this compound involves a two-step process starting from 2-methoxybenzoic acid. The first step is an electrophilic aromatic substitution (chlorosulfonation) using chlorosulfonic acid, followed by amination (ammonolysis) of the resulting sulfonyl chloride intermediate.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination 2-Methoxybenzoic Acid 2-Methoxybenzoic Acid Intermediate 2-Methoxy-5-(chlorosulfonyl)benzoic acid 2-Methoxybenzoic Acid->Intermediate  Chlorosulfonic Acid (ClSO3H)  Low Temperature (0-10 °C) Final_Product This compound Intermediate->Final_Product  Aqueous Ammonia (NH4OH)  Controlled pH & Temperature Reagents1 Chlorosulfonic Acid Reagents1->2-Methoxybenzoic Acid Reagents2 Aqueous Ammonia Reagents2->Intermediate

Caption: General two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chlorosulfonation step?

The primary challenge is controlling the reaction's high exothermicity and preventing the formation of isomeric impurities and sulfone byproducts. The reaction is notoriously aggressive, and poor temperature control can lead to a runaway reaction and a significantly compromised product profile.

Q2: Why is the choice of amination agent important?

Aqueous ammonia is typically used for its reactivity and cost-effectiveness. However, its concentration, the reaction temperature, and the rate of addition are critical. Using anhydrous ammonia in an organic solvent is an alternative but presents significant handling challenges on a larger scale due to its volatility and toxicity.

Q3: What are the critical safety precautions for this synthesis?

Both steps involve hazardous materials and conditions.

  • Chlorosulfonation: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic HCl gas. The reaction must be conducted in a moisture-free environment with robust temperature control and emergency quenching plans in place.

  • Amination: The quench of the sulfonyl chloride intermediate and the use of aqueous ammonia can be highly exothermic. Proper venting and cooling are essential.

Q4: Can I use thionyl chloride instead of chlorosulfonic acid?

While thionyl chloride is a chlorinating agent, it is not suitable for the initial sulfonation step. Chlorosulfonic acid serves as both the solvent and the electrophilic sulfonating agent. Thionyl chloride in the presence of a Lewis acid could potentially be used to convert a sulfonic acid to a sulfonyl chloride, but that would require an additional step.

Troubleshooting Guide: From Lab to Plant

This section addresses specific issues encountered during synthesis and scale-up, providing explanations and actionable solutions.

Part 1: The Chlorosulfonation Stage

Q: My reaction has stalled, and I see a low conversion of the starting 2-methoxybenzoic acid. What went wrong?

A: Incomplete conversion is almost always tied to the quality of the chlorosulfonic acid or the presence of moisture.

  • Causality: Chlorosulfonic acid readily hydrolyzes upon contact with atmospheric moisture to form sulfuric acid and HCl. Sulfuric acid is a much weaker sulfonating agent, leading to a sluggish or incomplete reaction.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use a fresh, unopened container of chlorosulfonic acid. If the acid is old or has been opened multiple times, its potency is likely compromised.

    • Ensure Dry Glassware & Inert Atmosphere: All reactors and addition funnels must be thoroughly dried (oven-dried or flame-dried under vacuum). The reaction should be run under a positive pressure of an inert gas like nitrogen or argon to prevent moisture ingress.

    • Check Raw Material Purity: Ensure the 2-methoxybenzoic acid is dry and free of contaminants that could react with the chlorosulfonic acid.

Q: I'm observing a high level of a dark, tarry byproduct and my yield is low. What is the cause?

A: This is a classic sign of poor temperature control during the addition of 2-methoxybenzoic acid to the chlorosulfonic acid.

  • Causality: The chlorosulfonation of activated aromatic rings is highly exothermic. Localized "hot spots" can lead to uncontrolled side reactions, including polysulfonation and oxidative degradation, which produce colored, often intractable byproducts.

  • Preventative Measures & Solutions:

    • Aggressive Cooling: Ensure your reactor's cooling system is adequate for the scale. For lab scale, an ice-salt or dry ice-acetone bath is recommended. For pilot scale, a glycol-chilled jacketed reactor is necessary.

    • Slow, Sub-surface Addition: Add the 2-methoxybenzoic acid portion-wise or as a slow, continuous feed below the surface of the stirred chlorosulfonic acid. This promotes rapid heat dissipation and prevents accumulation of unreacted starting material.

    • Efficient Stirring: Use a robust overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure the reaction mass is homogenous and heat is transferred efficiently to the reactor walls.

G Input Low Yield & Tarry Byproducts Decision1 Was reaction temperature maintained at 0-5 °C? Input->Decision1 Path1 Poor Temperature Control Decision1->Path1 No Decision2 Was addition rate of starting material slow? Decision1->Decision2 Yes Solution1 Solution: - Improve reactor cooling - Slow, sub-surface addition - Increase stirring efficiency Path1->Solution1 Path2 Rapid Addition Decision2->Path2 No End Problem Resolved/ Re-evaluate Decision2->End Yes (Investigate other sources) Path2->Solution1

Caption: Troubleshooting flowchart for low yield in chlorosulfonation.

Part 2: The Amination & Work-up Stage

Q: During the work-up, I'm struggling with a difficult-to-filter solid after quenching the reaction mixture on ice. What can I do?

A: The physical form of the intermediate, 2-methoxy-5-(chlorosulfonyl)benzoic acid, upon quenching is highly dependent on the quench procedure. A "shock" quench often leads to very fine, amorphous particles that clog filter media.

  • Causality: Rapidly dumping the reaction mixture into a large volume of ice-water causes instantaneous precipitation, preventing the formation of a crystalline, easily filterable solid. The sulfonyl chloride is also prone to hydrolysis back to the sulfonic acid if the quench is too slow or the temperature rises.

  • Optimized Quench Protocol:

    • Reverse Addition: Instead of adding the reaction mixture to ice, slowly and carefully add the ice/ice-water to the reaction mixture with vigorous stirring, maintaining the temperature below 10 °C.

    • Controlled Rate: The rate of addition should be controlled to manage the exotherm from the quench and the hydrolysis of excess chlorosulfonic acid.

    • Aging Time: After the quench is complete, allow the slurry to stir for 30-60 minutes at low temperature. This "aging" period can promote particle growth and improve filterability.

Q: My final product purity is low, with a significant amount of an impurity that I suspect is the corresponding sulfonic acid. How can I avoid this?

A: This indicates hydrolysis of the sulfonyl chloride intermediate, which can happen during the quench, isolation, or amination steps.

  • Causality: The sulfonyl chloride group (-SO₂Cl) is highly reactive towards water, especially at elevated pH or temperature, leading to the formation of the sulfonic acid (-SO₃H). This impurity can be difficult to remove from the final product due to similar solubility profiles.

  • Troubleshooting & Prevention:

    • Efficient Amination: Ensure the amination reaction is driven to completion. Use a sufficient excess of aqueous ammonia and allow adequate reaction time. Monitor the reaction by TLC or HPLC to confirm the disappearance of the sulfonyl chloride intermediate.

    • Temperature Control During Amination: While the reaction with ammonia is fast, it is also exothermic. Maintain the temperature below 20-25 °C to minimize the competing hydrolysis reaction.

    • pH Control During Isolation: During the final acidification step to precipitate the product, avoid overly acidic conditions (pH < 1) for extended periods, as this can also promote desulfonation or other side reactions. Aim for a final pH of 2-3 for complete precipitation.

ParameterRecommended RangeRationale
Chlorosulfonation Temp. 0 - 10 °CMinimizes byproduct formation and controls exotherm.
Amination Temp. 10 - 25 °CBalances reaction rate against hydrolysis of the intermediate.
Quench Temp. < 10 °CPrevents hydrolysis of the sulfonyl chloride to sulfonic acid.
Final Isolation pH 2 - 3Ensures complete protonation and precipitation of the carboxylic acid.
Table 1: Critical Process Parameters for Synthesis.
Part 3: Scale-Up & Purification

Q: We are scaling up the process and are concerned about the quench of a large volume of chlorosulfonic acid. What are the key considerations?

A: This is one of the most critical and hazardous steps during scale-up. The primary concerns are managing the massive exotherm and the evolution of large quantities of HCl gas.

  • Scale-Up Strategy:

    • Reactor Material: Use a glass-lined or other highly corrosion-resistant reactor.

    • Scrubbing System: The reactor must be vented to a caustic scrubber system capable of neutralizing the large volume of HCl gas that will be generated.

    • Controlled Quench: The quench must be done via a controlled addition of the reaction mass to a well-agitated, chilled vessel of water/ice, or vice-versa using a metering pump. The rate of addition is dictated by the capacity of the reactor's cooling system and the scrubber.

    • Thermal Hazard Analysis: Perform a thorough thermal hazard analysis (e.g., using reaction calorimetry) to understand the heat of reaction and heat of quench to properly engineer the cooling and safety systems.

Q: What is the most effective method for purifying the final product on a large scale?

A: Recrystallization is the most common and effective method. The choice of solvent is critical for achieving high purity and recovery.

  • Solvent Selection:

    • Aqueous Ethanol/Methanol: A mixture of water and ethanol or methanol is often a good choice. The product is typically dissolved in a minimal amount of hot alcohol, and water is added until the cloud point is reached, followed by slow cooling.

    • Acetic Acid/Water: Acetic acid can also be an effective solvent, but its removal on a large scale can be challenging.

  • Recrystallization Protocol:

    • Dissolve the crude product in the chosen solvent system at an elevated temperature (e.g., 70-80 °C).

    • Perform a hot filtration if insoluble impurities are present.

    • Allow the solution to cool slowly and without agitation initially to promote the formation of large, pure crystals.

    • Once crystallization begins, gentle agitation can be applied.

    • Cool to a low temperature (0-5 °C) to maximize recovery.

    • Isolate by filtration and wash the filter cake with a cold solvent mixture to remove residual soluble impurities.

Detailed Experimental Protocol (Lab Scale Reference)

Step 1: Chlorosulfonation of 2-Methoxybenzoic Acid

  • Equip a 500 mL, three-necked, round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet connected to a gas bubbler/scrubber.

  • Charge the flask with chlorosulfonic acid (150 mL, 2.25 mol) and cool the flask in an ice-salt bath to 0 °C.

  • Slowly add 2-methoxybenzoic acid (50 g, 0.328 mol) in small portions over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours.

Step 2: Quench and Amination

  • In a separate 2 L beaker equipped with a robust mechanical stirrer, prepare a mixture of crushed ice (500 g) and water (200 mL).

  • Slowly and carefully, pour the reaction mixture from Step 1 onto the stirred ice-water slurry. The rate of addition should be controlled to keep the quench temperature below 15 °C.

  • The precipitated solid (2-methoxy-5-(chlorosulfonyl)benzoic acid) is filtered and washed with cold water. Do not allow the intermediate to dry completely as it can be unstable.

  • Immediately transfer the wet cake to a beaker and add it portion-wise to a stirred solution of 28% aqueous ammonia (300 mL) cooled in an ice bath.

  • Stir the resulting solution for 1 hour, allowing it to warm to room temperature.

Step 3: Isolation and Purification

  • Filter the reaction mixture to remove any insoluble byproducts.

  • Cool the clear filtrate in an ice bath and slowly acidify to pH 2-3 by adding concentrated hydrochloric acid.

  • A thick white precipitate will form. Stir the slurry at 0-5 °C for 30 minutes.

  • Filter the solid product, wash the cake with cold water until the washings are neutral, and dry in a vacuum oven at 60-70 °C.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

Technical Support Center: Addressing Ion Suppression in LC-MS Analysis of 2-Methoxy-5-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of 2-Methoxy-5-sulfamoylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for a common and critical challenge: ion suppression. By understanding the underlying causes and implementing systematic strategies, you can enhance the accuracy, sensitivity, and reliability of your analytical data.

Understanding Ion Suppression: The "Matrix Effect"

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample other than the analyte of interest.[1] The phenomenon known as the "matrix effect" occurs when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2] This interference can either decrease the analyte signal, a phenomenon called ion suppression , or, less commonly, increase it (ion enhancement).[3]

Ion suppression is a significant concern in bioanalysis as it can negatively impact the accuracy, precision, and detection capabilities of a method.[4] The electrospray ionization (ESI) source, commonly used for polar molecules like this compound, is particularly susceptible.[5] The mechanism is often attributed to competition for charge or space on the surface of ESI droplets, or changes in droplet properties like viscosity and surface tension, which hinder the analyte's transition into the gas phase.[4][6]

Frequently Asked Questions (FAQs)

This section addresses specific issues users may encounter during the LC-MS analysis of this compound.

Q1: My signal for this compound is unexpectedly low and inconsistent, especially in biological samples. Could this be ion suppression?

A1: Yes, low and variable signal intensity, particularly when analyzing complex matrices like plasma or urine, is a classic symptom of ion suppression.[7] this compound is a polar molecule, and in typical reversed-phase chromatography, it may elute in the earlier part of the chromatogram. This region is often contaminated with other polar endogenous compounds, such as phospholipids and salts, which are notorious for causing ion suppression.[8]

To confirm if ion suppression is the culprit, a post-column infusion experiment is highly recommended. This involves continuously infusing a standard solution of your analyte into the LC eluent after the analytical column and before the MS source.[9] When a blank, extracted matrix sample is then injected, any dips in the constant analyte signal directly correspond to regions of ion suppression in your chromatogram.

Q2: What are the most effective sample preparation techniques to reduce matrix effects for this analyte?

A2: The goal of sample preparation is to remove as many interfering matrix components as possible while maximizing the recovery of this compound. The choice of technique depends on the sample matrix and the required level of sensitivity.[10]

Sample Preparation TechniquePrincipleProsCons
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, and inexpensive.Non-selective; may not remove phospholipids and other small molecules, often leading to significant matrix effects.[11]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT.Recovery of polar analytes like this compound can be challenging and may require optimization of solvent polarity and pH.
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent, followed by elution.Highly selective, providing the cleanest extracts and significantly reducing matrix effects.[12]More time-consuming and costly than PPT and LLE.

For a polar compound like this compound, a polar-modified reversed-phase or a mixed-mode cation exchange SPE sorbent would be a suitable choice for effective cleanup.[13]

Q3: Can I overcome ion suppression by simply modifying my chromatographic method?

A3: Absolutely. Chromatographic separation is a powerful tool to mitigate ion suppression.[3] The primary strategy is to shift the retention time of this compound away from the "suppression zones" identified in your post-column infusion experiment.[9]

  • Gradient Optimization: Adjusting the mobile phase gradient can help separate the analyte from co-eluting interferences.

  • Alternative Chromatography: Given the polar nature of the analyte, consider using Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC is an excellent alternative to reversed-phase chromatography for retaining and separating polar compounds, often leading to improved sensitivity and reduced interference from less polar matrix components.[14][15]

  • Increase Resolution: Employing columns with smaller particle sizes (e.g., UPLC/UHPLC technology) can significantly increase peak resolution, providing better separation of the analyte from matrix components.[8][12]

Q4: How should I optimize the mass spectrometer source settings to minimize ion suppression?

A4: While source optimization cannot eliminate interfering compounds, it can maximize the analyte signal and improve robustness.[16]

  • Nebulizer Gas Flow: This gas assists in droplet formation. An optimal flow rate will produce a stable spray.

  • Drying Gas Temperature and Flow: These parameters are crucial for solvent evaporation. Efficient desolvation is key for good ionization, but excessive temperatures can cause thermal degradation of the analyte.[17]

  • Capillary Voltage: This voltage is applied to the ESI needle to generate the spray. It should be optimized to achieve a stable and maximal signal for your analyte. Setting the voltage too high can lead to unstable spray or in-source fragmentation.[17][18]

A systematic approach, such as a design of experiments (DoE), can be highly effective for optimizing these interdependent parameters.[18]

Q5: I'm still observing some signal suppression. Can I compensate for it?

A5: Yes. The use of a suitable internal standard (IS) is the most effective way to compensate for unavoidable matrix effects.[10] An ideal IS for quantitative analysis is a stable isotope-labeled (SIL) version of the analyte (e.g., with ¹³C or ²H). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression.[10] By monitoring the ratio of the analyte to the IS, you can achieve accurate and precise quantification even in the presence of signal suppression.

Systematic Troubleshooting Workflow

When faced with suspected ion suppression, a logical and systematic approach is crucial. The following workflow provides a step-by-step guide to diagnosing and resolving the issue.

IonSuppressionWorkflow A Problem: Low/Variable Signal B Step 1: Diagnose the Issue Post-Column Infusion Experiment A->B C Ion Suppression Confirmed? B->C D Step 2: Enhance Sample Preparation - Protein Precipitation - Liquid-Liquid Extraction - Solid-Phase Extraction (Recommended) C->D Yes I Investigate Other Issues: - Instrument Contamination - Analyte Stability - Standard Preparation C->I No E Step 3: Optimize Chromatography - Adjust Gradient - Switch to HILIC - Use High-Resolution Column D->E F Step 4: Optimize MS Source - Gas Flows - Temperatures - Voltages E->F G Step 5: Compensate with IS Use Stable Isotope-Labeled Internal Standard F->G H Problem Resolved G->H

Caption: A systematic workflow for troubleshooting ion suppression.

Key Experimental Protocols

Protocol 1: Post-Column Infusion Experiment
  • Prepare a standard solution of this compound at a concentration that provides a strong, stable signal (e.g., 100-500 ng/mL in mobile phase).

  • Set up the infusion: Use a syringe pump to deliver the standard solution at a low flow rate (e.g., 10 µL/min) to a T-junction placed between the LC column outlet and the MS inlet.

  • Equilibrate the system: Start the LC flow with your analytical method's initial conditions. Monitor the signal for your analyte until a stable baseline is achieved.

  • Inject a blank matrix extract: Prepare a blank sample (e.g., plasma, urine) using your current sample preparation method. Inject this extract onto the column.

  • Analyze the data: Monitor the analyte's signal. Any significant drop in the baseline indicates a region of ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for Polar Analytes

This is a general protocol using a mixed-mode cation exchange cartridge.

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

  • Equilibration: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge.

  • Sample Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of the acidic buffer to remove unretained interferences, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove moderately polar interferences.

  • Elution: Elute the analyte with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

By implementing these strategies and following a logical troubleshooting workflow, you can effectively address ion suppression and ensure the generation of high-quality, reliable data in your analysis of this compound.

References

Improving peak shape and resolution in HPLC analysis of 2-Methoxy-5-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 2-Methoxy-5-sulfamoylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their chromatographic methods for this compound. Here, we delve into the scientific principles governing peak shape and resolution, providing practical, field-tested solutions to common challenges.

Understanding the Analyte: this compound

Before troubleshooting, it is crucial to understand the physicochemical properties of this compound. This molecule possesses two key ionizable groups: a carboxylic acid and a sulfonamide.

  • Carboxylic Acid Group: With a predicted pKa similar to benzoic acid (around 4.2), this group will be ionized (negatively charged) at pH values above its pKa and non-ionized (neutral) at pH values below it.[1][2]

  • Sulfonamide Group: The sulfonamide proton is weakly acidic, with a pKa typically in the range of 7-10.[3][4]

The ionization state of these groups is highly dependent on the mobile phase pH and plays a pivotal role in retention, selectivity, and peak shape in reversed-phase HPLC.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the HPLC analysis of this compound, providing a systematic approach to diagnosis and resolution.

Problem 1: Peak Tailing

Peak tailing is a common issue, especially with compounds containing acidic functional groups, and can compromise peak integration and resolution.[5]

Q: Why is my this compound peak tailing, and how can I fix it?

A: Peak tailing for this analyte is often a result of secondary interactions between the ionized analyte and the stationary phase, or other method-related factors.

Primary Cause: Secondary Silanol Interactions

  • Mechanism: In reversed-phase HPLC, silica-based stationary phases (like C18 or C8) can have residual, unreacted silanol groups (Si-OH) on their surface.[6] At mobile phase pH values above their pKa (around 3.8-4.2), these silanol groups become ionized (Si-O⁻) and can interact electrostatically with any positively charged species or through hydrogen bonding with polar functional groups of the analyte.[7] While our analyte is acidic, these sites can still lead to undesirable interactions that cause peak tailing.[8]

  • Troubleshooting Workflow:

    G start Peak Tailing Observed step1 Step 1: Adjust Mobile Phase pH Lower pH to 2.5-3.5 to suppress silanol ionization. start->step1 step2 Step 2: Use a High-Purity, End-Capped Column Minimizes available silanol groups. step1->step2 If tailing persists step3 Step 3: Increase Buffer Concentration Try 25-50 mM to better mask residual silanols. step2->step3 If tailing persists step4 Step 4: Evaluate Sample Overload Dilute the sample and reinject. step3->step4 If tailing persists end Symmetrical Peak Achieved step4->end If peak shape improves fail Persistent Tailing: Consider alternative stationary phase (e.g., polymer-based) step4->fail If tailing persists

    Caption: Troubleshooting workflow for peak tailing.

Experimental Protocols:

  • Protocol 1: Mobile Phase pH Adjustment

    • Prepare a mobile phase with a buffer (e.g., 20 mM potassium phosphate) and adjust the pH of the aqueous portion to 2.8 using phosphoric acid before adding the organic modifier (e.g., acetonitrile or methanol).

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject the sample and evaluate the peak shape. A lower pH will keep the silanol groups protonated and reduce unwanted interactions.[9]

  • Protocol 2: Checking for Column Overload

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) in the mobile phase.

    • Inject the original and diluted samples.

    • If the peak shape improves significantly with dilution, the original sample concentration was too high, leading to column overload.[9]

Other Potential Causes of Peak Tailing:

CauseExplanationSolution
Column Contamination Accumulation of strongly retained matrix components on the column inlet frit or packing material can create active sites for secondary interactions.[10]Use a guard column and replace it regularly. If a guard column is not in use, try back-flushing the column (disconnect from the detector first).[5]
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[11]Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum.
Sample Solvent Mismatch Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.Ideally, dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Problem 2: Poor Resolution

Inadequate separation between the analyte peak and other components (impurities, degradants, or other active ingredients) can lead to inaccurate quantification.

Q: How can I improve the resolution between this compound and a closely eluting peak?

A: Resolution in HPLC is a function of column efficiency, selectivity, and retention factor. Adjusting these parameters can significantly improve peak separation.

Key Strategies to Enhance Resolution:

ParameterStrategyScientific Rationale
Selectivity (α) Change Mobile Phase pH: Adjusting the pH will alter the ionization state of the acidic analyte and potentially other ionizable compounds in the sample, leading to differential changes in retention times.[12]Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the elution order and improve separation due to different solvent-analyte interactions.
Efficiency (N) Use a Longer Column: A longer column provides more theoretical plates, resulting in narrower peaks.Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) offer higher efficiency and better resolution.[13]
Retention Factor (k') Decrease Mobile Phase Strength: Reducing the percentage of the organic solvent will increase the retention time of all components, potentially providing more time for separation to occur.Use Gradient Elution: A shallow gradient can help to separate closely eluting peaks, especially in complex samples.

Troubleshooting Decision Tree for Poor Resolution:

G start Poor Resolution step1 Is retention time adequate (k' > 2)? start->step1 step2 Decrease organic solvent percentage to increase retention. step1->step2 No step3 Optimize Selectivity (α) step1->step3 Yes step2->step3 step4 Adjust mobile phase pH. (e.g., from 2.8 to 4.0) step3->step4 step5 Change organic modifier (e.g., ACN to MeOH) step4->step5 If resolution is still poor step6 Increase Efficiency (N) step5->step6 If resolution is still poor step7 Use a longer column or a column with smaller particles. step6->step7 end Resolution Improved step7->end

Caption: Decision tree for improving HPLC resolution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the analysis of this compound?

A1: A good starting point for method development would be a reversed-phase method. Based on methods for similar compounds, the following conditions can be used:[14][15][16]

ParameterRecommended Starting Condition
Column C18 or C8, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a shallow gradient, e.g., 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm or 278 nm
Injection Volume 10 µL

Q2: How critical is the mobile phase pH for this analysis?

A2: The mobile phase pH is extremely critical. The analyte has a carboxylic acid group with a pKa around 4.2. Operating near this pKa can lead to split or broad peaks because the analyte will exist in both ionized and non-ionized forms.[12] For robust and reproducible results, it is recommended to set the mobile phase pH at least 1.5-2 pH units away from the analyte's pKa. For this compound, a mobile phase pH of ≤ 2.8 is a good starting point to ensure the carboxylic acid is fully protonated.[7]

Q3: What type of buffer should I use?

A3: The choice of buffer depends on the desired pH and the detection method.

  • For UV Detection: Phosphate buffers are excellent for controlling pH in the range of 2.1 to 3.1 and 6.2 to 8.2. Acetate buffers are suitable for pH ranges of 3.8 to 5.8. A buffer concentration of 20-50 mM is typically sufficient.

  • For Mass Spectrometry (MS) Detection: Use volatile buffers like formic acid, acetic acid, or ammonium formate to avoid fouling the MS source.[14]

Q4: Can I use a C8 column instead of a C18 for this analysis?

A4: Yes, a C8 column can be a good alternative. C8 columns are less hydrophobic than C18 columns, which will result in shorter retention times for this compound. This can be advantageous for reducing analysis time. If you are analyzing for more polar impurities, a C8 column might provide better retention and resolution for these compounds.[13]

Q5: My sample is not readily soluble. What is the best solvent to use for sample preparation?

A5: this compound has limited solubility in common HPLC solvents. It is slightly soluble in methanol and DMSO. For sample preparation, it is best to dissolve the sample in a small amount of a compatible organic solvent (like methanol or acetonitrile) and then dilute it with the mobile phase to the final concentration. Avoid using strong, non-polar solvents if possible, as this can lead to peak distortion if the sample solvent is much stronger than the mobile phase.

References

Stability issues of 2-Methoxy-5-sulfamoylbenzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support resource for 2-Methoxy-5-sulfamoylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. As an important intermediate and a molecule with functional groups susceptible to environmental factors, understanding its behavior is critical for reproducible and reliable experimental outcomes. This document provides in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial questions regarding the handling and stability of this compound solutions.

Q1: What are the primary stability concerns when working with this compound in solution?

The three main stability challenges are pH-dependent solubility and degradation, susceptibility to hydrolysis, and photodegradation. The molecule contains both a carboxylic acid and a sulfonamide group, making it sensitive to the pH of the solution.[1] Furthermore, like many complex organic molecules, it can degrade upon prolonged exposure to light, particularly UV radiation.[2][3]

Q2: How does pH affect the stability and solubility of this compound?

The pH of the solvent system is the most critical factor. As a molecule with an acidic carboxylic group, its aqueous solubility is significantly lower at acidic pH and increases in neutral to alkaline conditions as the carboxylate salt is formed. However, extreme pH conditions (both strongly acidic and strongly alkaline) can catalyze the hydrolysis of the sulfonamide group, leading to chemical degradation.[4][5] Therefore, a moderately alkaline pH is often optimal for balancing solubility and stability.

Q3: Is this compound sensitive to light?

Yes. Although specific photostability data for this exact molecule is not extensively published, its structural analog, Furosemide, is well-known to be photosensitive.[6][7] Exposure to light, especially UV light, can lead to degradation, often accompanied by a yellowing of the solution.[8] It is imperative to protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Q4: What are the recommended storage conditions for stock solutions?

For short-term storage (up to 72 hours), solutions prepared in a suitable buffer (e.g., pH 7-9) should be stored refrigerated at 2-8°C and protected from light. For long-term storage, it is advisable to aliquot and freeze solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Part 2: In-Depth Troubleshooting Guide

This section addresses specific experimental problems in a detailed question-and-answer format, providing diagnostic workflows and preventative solutions.

Issue 1: Precipitate Forms in My Aqueous Solution

Q: I dissolved this compound in an aqueous buffer, but a precipitate formed either immediately or upon standing. What is happening and how can I fix it?

A: Probable Cause & Scientific Rationale

This is almost certainly a pH-dependent solubility issue. The molecule has two ionizable protons: one on the carboxylic acid group (estimated pKa ~3-4) and a much less acidic one on the sulfonamide group.

  • At low pH (below its pKa): The carboxylic acid is protonated (-COOH), making the molecule significantly less polar and thus less soluble in water.

  • At higher pH (above its pKa): The carboxylic acid deprotonates to form a carboxylate salt (-COO⁻), which is much more soluble in aqueous media.

Precipitation occurs when the pH of the solution drops close to or below the pKa of the carboxylic acid, causing the compound to convert back to its less soluble, neutral form. This can happen if an acidic buffer is used or if CO₂ from the atmosphere dissolves into an unbuffered or weakly buffered solution, lowering its pH.

Visualizing pH-Dependent Ionization States

G Figure 1: Ionization States of this compound cluster_acid Low pH (< pKa) cluster_neutral Neutral/Alkaline pH (> pKa) Acid Neutral Form (Low Solubility) -COOH -SO₂NH₂ Base Anionic Form (High Solubility) -COO⁻ -SO₂NH₂ Acid->Base Increase pH Base->Acid Decrease pH

Caption: Predominant molecular forms at different pH values.

Diagnostic & Preventative Workflow

  • Verify Solution pH: Use a calibrated pH meter to check the final pH of your solution. If a precipitate is present, the pH is likely too low.

  • Select an Appropriate Buffer: Do not use pure water for stock solutions. Prepare your solutions in a buffer system with adequate capacity to maintain the desired pH. A phosphate or borate buffer in the pH range of 7.0 to 9.0 is a good starting point.

  • Alkaline Solubilization Protocol:

    • Start by dissolving the compound in a small amount of a dilute alkaline solution, such as 0.1 N NaOH, to ensure complete deprotonation and dissolution.[4]

    • Once fully dissolved, slowly add your desired buffer to reach the target final volume and pH.

    • Continuously monitor the pH during this process to avoid overshooting and causing degradation at very high pH.

  • Filter Sterilization: After preparation, filter the solution through a 0.22 µm syringe filter to remove any undissolved micro-particulates.

Issue 2: Assay Shows Decreasing Concentration of the Parent Compound Over Time

Q: I'm analyzing my solution via HPLC and see the peak for this compound decreasing, with new, unidentified peaks appearing. What degradation is occurring?

A: Probable Cause & Scientific Rationale

This indicates chemical degradation, most likely through hydrolysis of the sulfonamide bond, especially if the solution is stored under acidic conditions. The sulfonamide (R-SO₂-NH₂) functional group, while generally more stable than an amide, can undergo hydrolysis to yield a sulfonic acid (R-SO₃H) and an amine (NH₃).[5][9] This reaction is often catalyzed by acid.[4]

The structural similarity to Furosemide is highly informative here. Furosemide is known to hydrolyze in acidic media to produce 4-chloro-5-sulfamoylanthranilic acid.[4] By analogy, this compound could potentially hydrolyze at the sulfonamide bond, although cleavage at other sites cannot be ruled out without further investigation.

Visualizing Proposed Hydrolytic Degradation

G Figure 2: Potential Hydrolytic Degradation Pathway Parent This compound C₈H₉NO₅S Degradant 2-Methoxy-5-sulfonic acid benzoic acid + NH₃ Parent->Degradant Hydrolysis (e.g., H₃O⁺)

Caption: A plausible acid-catalyzed hydrolysis route.

Diagnostic & Preventative Workflow

To confirm and mitigate this degradation, a systematic stability study is required. This involves intentionally stressing the molecule under various conditions to understand its liabilities.

  • Conduct a Forced Degradation Study: This is a cornerstone of stability assessment.[10] It will help you identify potential degradants and develop an analytical method that can resolve them from the parent compound. See Protocol 1 for a detailed methodology.

  • Develop a Stability-Indicating HPLC Method: Your analytical method must be able to separate the parent peak from all degradation product peaks. Use the samples from your forced degradation study to ensure this. A typical starting point for an HPLC method can be found in synthesis literature.[11]

  • pH Optimization: Analyze the stability of the compound across a range of pH values (e.g., pH 3, 5, 7, 9). Use the data to identify the pH at which the compound is most stable. For many sulfonamide-containing drugs, stability is greatest in neutral to slightly alkaline conditions.[5]

  • Control Temperature: Store solutions at 2-8°C. Degradation reactions are kinetic processes; lower temperatures will slow the rate of hydrolysis.

Part 3: Key Experimental Protocols

These protocols provide standardized, step-by-step methodologies for critical experiments related to stability assessment.

Protocol 1: Standardized Forced Degradation Study

This protocol is designed to identify the degradation pathways of this compound and is essential for developing a stability-indicating analytical method.[10][12]

Objective: To generate potential degradation products under hydrolytic, oxidative, and photolytic stress.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Calibrated pH meter, heating block/water bath, photostability chamber (with UV/Vis lamps)

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 2 hours.

    • Cool to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 2 hours.

    • Cool to room temperature and neutralize with an equivalent amount of 0.1 N HCl.

    • Dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase for analysis.

  • Photolytic Degradation:

    • Place 2 mL of the stock solution in a clear glass vial.

    • Expose to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • Simultaneously, run a dark control sample (wrapped in foil) to differentiate between photolytic and thermal degradation.

    • Dilute with mobile phase for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV or HPLC-MS method. Compare the chromatograms to identify new peaks and the percentage degradation of the parent compound.

Visualizing the Forced Degradation Workflow

G Figure 3: Workflow for Forced Degradation Studies cluster_stress Stress Conditions Start Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Alkaline Hydrolysis (0.1N NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Photo Photolysis (ICH Q1B) Start->Photo Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis End Identify Degradants & Assess Method Specificity Analysis->End

Caption: Systematic approach to investigating compound stability.

Protocol 2: Recommended HPLC-UV Method for Purity Analysis

This protocol provides a starting point for a reverse-phase HPLC method to quantify this compound and its potential degradation products. Method optimization will be required.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 90% A / 10% B, ramp to 10% A / 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm[11]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Part 4: Data Summary & Reference Tables

Table 1: Physicochemical Properties
PropertyValueSource
Chemical FormulaC₈H₉NO₅S[13]
Molecular Weight231.23 g/mol [13]
IUPAC NameThis compound[13]
AppearanceWhite to light yellow powder/crystal
pKa (Carboxylic Acid)~3-4 (Estimated)General Chemical Principles
CAS Number22117-85-7[13]
Table 2: Summary of Stability & Degradation Behavior
Stress ConditionStability ProfilePrimary Degradation MechanismKey Recommendation
Acidic (pH < 4) Unstable. Potential for rapid degradation. Very low aqueous solubility.Acid-catalyzed hydrolysis of the sulfonamide group.Avoid acidic conditions for solutions. Use for forced degradation studies only.[4]
Neutral (pH 6-8) Moderately Stable. Good balance of solubility and stability.Slow hydrolysis is possible over extended periods.Ideal for short-term experimental use. Buffer solutions and refrigerate.
Alkaline (pH > 8) Generally Stable. High aqueous solubility.Base-catalyzed hydrolysis is possible at very high pH and elevated temperatures.Optimal for stock solution preparation and storage. Avoid pH > 11.[2]
Oxidative (H₂O₂) Susceptible. Potential for oxidation at various sites on the aromatic ring.Oxidation.Protect from strong oxidizing agents.
Photolytic (UV/Vis) Unstable. Prone to degradation upon light exposure.Photodegradation, potentially leading to colored degradants.Always protect solutions from light using amber vials or foil.[6][7]

References

Degradation pathways of 2-Methoxy-5-sulfamoylbenzoic acid under stress conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Degradation of 2-Methoxy-5-sulfamoylbenzoic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stress-induced degradation of this compound. As direct, comprehensive degradation studies on this specific intermediate are not extensively published, this guide leverages established scientific principles and data from the structurally analogous and well-studied drug, Furosemide, to provide robust, scientifically grounded advice. This compound shares the core benzoic acid and sulfamoyl functional groups with Furosemide, making Furosemide's degradation pathways a highly relevant and predictive model.

This document is designed to be a practical resource for designing, executing, and troubleshooting forced degradation studies, ensuring the scientific integrity and success of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Initial Setup for a Forced Degradation Study

Question: I am tasked with evaluating the stability of a new drug substance batch where this compound is a potential impurity. What are the critical first steps and considerations for designing a robust forced degradation study?

Answer: A well-designed forced degradation study is fundamental to understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. Before exposing the compound to stress conditions, a logical, stepwise approach is crucial to ensure the data generated is meaningful and reproducible.

Causality Behind the Protocol: The primary goal is to induce degradation to a limited extent (typically 5-20%) to ensure that the degradation products are formed from the parent molecule and not from secondary degradation of the initial products. Using unstressed and blank samples as controls is essential to differentiate between degradation products and any artifacts from the solvent or matrix.

Key Considerations:

  • Purity Confirmation: Begin with a high-purity sample of this compound. Characterize it using a suitable analytical technique, such as HPLC-UV, to establish a baseline purity profile and retention time.

  • Solubility Assessment: Determine the solubility of the compound in various solvents (e.g., water, methanol, acetonitrile) to select an appropriate solvent for the study that will not interfere with the analysis.

  • Control Samples: Always prepare and analyze three types of control samples alongside your stressed samples:

    • Unstressed Sample: The compound dissolved in the chosen solvent and kept under normal conditions. This helps to account for any instability in the analytical solution itself.

    • Blank Sample (Solvent): The solvent subjected to the same stress conditions as the active sample. This identifies any interfering peaks from the solvent or container.

    • Blank Sample (Matrix): If working with a formulated product, the formulation excipients without the active ingredient subjected to the stress conditions.

Experimental Workflow: Initial Setup

G cluster_prep Phase 1: Preparation cluster_setup Phase 2: Study Setup cluster_stress Phase 3: Stress Application A Obtain High-Purity This compound B Characterize Purity & RT (e.g., HPLC-UV) A->B C Perform Solubility Screening B->C D Prepare Stock Solution in Appropriate Solvent C->D E Aliquot for Each Stress Condition D->E F Prepare Control Samples (Unstressed, Blanks) D->F G Apply Stress Conditions (Acid, Base, Oxidative, etc.) E->G

Caption: Initial workflow for setting up a forced degradation study.

FAQ 2: Troubleshooting Hydrolytic Degradation

Question: My analysis shows significant degradation of this compound under both acidic (0.1N HCl) and basic (0.1N NaOH) conditions, even at room temperature. What is the likely degradation pathway, and how can I confirm the identity of the degradants?

Answer: High susceptibility to acid and base hydrolysis is expected for this molecule, primarily due to the sulfamoyl group (-SO₂NH₂). This behavior is well-documented for the structurally similar Furosemide, which shows extensive degradation in acidic and basic media.[1][2]

Plausible Degradation Mechanism: The primary site of hydrolytic attack is the sulfamoyl group. Under acidic or basic conditions, this group can be hydrolyzed to a sulfonic acid group (-SO₃H).

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrogen of the sulfamoyl group is protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the sulfur atom, leading to the cleavage of the S-N bond.

The primary degradation product is therefore expected to be 2-Methoxy-5-sulfonic acid-benzoic acid .

Troubleshooting & Identification:

  • Co-injection: If a reference standard for the suspected degradant is available, a co-injection with the stressed sample can provide strong evidence of its identity. A single, symmetrical peak would confirm the presence of the degradant.

  • LC-MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. You should look for a mass corresponding to the sulfonic acid derivative.

  • Kinetic Monitoring: To avoid excessive degradation, monitor the reaction at multiple time points (e.g., 2, 4, 8, 24 hours). This will help you identify the primary degradant before it potentially degrades further.

Predicted Hydrolytic Degradation Pathway

G Parent This compound Degradant 2-Methoxy-5-(sulfonic acid)benzoic acid Parent->Degradant H₃O⁺ or OH⁻ (Hydrolysis)

Caption: Predicted hydrolytic degradation pathway.

Protocol: Hydrolytic Stress Testing

  • Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 1.0N HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 2, 6, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 1.0N NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 1.0N NaOH.[3]

    • Keep the solution at room temperature.

    • Withdraw aliquots at 30 minutes, 1 hour, and 4 hours.[1]

    • Neutralize the aliquots with an equivalent amount of 1.0N HCl before HPLC analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method, comparing them to the unstressed and blank controls.

FAQ 3: Investigating Oxidative Degradation

Question: After exposing my sample to 30% hydrogen peroxide (H₂O₂), the chromatogram shows a significant decrease in the parent peak and the emergence of several new, smaller peaks. What are the potential oxidative degradation products?

Answer: Oxidative degradation can be complex, often yielding multiple products. For this compound, the aromatic ring and the methoxy group are potential sites for oxidative attack. Studies on Furosemide have shown it to be susceptible to oxidative degradation, forming several byproducts.[2][4]

Plausible Degradation Mechanisms:

  • Hydroxylation of the Aromatic Ring: The electron-donating methoxy group can activate the aromatic ring, making it susceptible to electrophilic attack by hydroxyl radicals generated from H₂O₂. This can lead to the formation of various hydroxylated isomers.

  • Demethylation of the Methoxy Group: The methoxy group (-OCH₃) can be oxidized to a hydroxyl group (-OH), releasing formaldehyde or formic acid as a byproduct. This would result in the formation of 2-Hydroxy-5-sulfamoylbenzoic acid .

  • Degradation of the Sulfamoyl Group: While less common than hydrolysis, strong oxidative conditions could potentially lead to cleavage or modification of the sulfamoyl moiety.

Troubleshooting & Identification:

  • Control the Reaction: Oxidative reactions with high concentrations of H₂O₂ can be rapid and aggressive. Consider using a lower concentration (e.g., 3-6% H₂O₂) or conducting the experiment at a lower temperature to slow down the reaction and better resolve the formation of intermediates.[3]

  • Use LC-MS/MS: Tandem mass spectrometry (MS/MS) is invaluable for structural elucidation. By fragmenting the parent ion and the degradant ions, you can identify characteristic fragments that reveal where the modification (e.g., addition of an oxygen atom) has occurred.

  • Antioxidant Quenching: To confirm that the degradation is indeed oxidative, try adding an antioxidant (like sodium bisulfite) to a parallel experiment. A significant reduction in degradation would support an oxidative pathway.

Protocol: Oxidative Stress Testing

  • Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.

  • Oxidation:

    • Mix 5 mL of the stock solution with 5 mL of 30% v/v H₂O₂.[2]

    • Heat the solution at 70°C for approximately 10-30 minutes.[3] Monitor closely as the reaction can be fast.

    • Cool the solution to room temperature.

  • Analysis: Inject the solution directly into the HPLC system. Ensure the analytical method can resolve the parent compound from polar, hydroxylated degradants. A gradient elution method is often required.

FAQ 4: Addressing Photolytic Instability

Question: My this compound solution turns yellow and shows nearly complete degradation after exposure to UV light in the lab. What is happening, and how can I properly quantify this photostability?

Answer: The observed color change and rapid degradation are classic signs of photolytic instability. Aromatic compounds, especially those with electron-donating groups like methoxy and sulfamoyl groups, can absorb UV radiation and undergo photochemical reactions. Furosemide is known to be highly photosensitive, degrading rapidly upon exposure to light.[5][6]

Plausible Degradation Mechanism: Photodegradation often proceeds via radical mechanisms or photochemical rearrangements. For a molecule like this, potential pathways include:

  • Cleavage of the C-S Bond: The bond between the aromatic ring and the sulfamoyl group can be a weak point. UV energy can induce homolytic cleavage, leading to the formation of 2-Methoxybenzoic acid and other radical species.

  • Ring Modifications: Complex rearrangements and reactions can occur on the aromatic ring itself, leading to a variety of colored polymeric products, which could explain the yellowing of your solution.

Troubleshooting & Quantification:

  • Controlled Illumination: To get reproducible and quantifiable data, you must use a calibrated photostability chamber that delivers a specific, controlled dose of light (both UV and visible), as specified by ICH Q1B guidelines. Simply leaving a sample on a lab bench is not a controlled experiment.

  • Dark Control: Always include a "dark control" sample, wrapped completely in aluminum foil, placed inside the photostability chamber alongside the exposed sample. This allows you to differentiate between photolytic and thermal degradation.[6]

  • Solid vs. Solution State: Test the stability of the compound in both the solid state and in solution, as photolytic degradation can be highly dependent on the physical state.[3]

Predicted Photolytic Degradation Pathway

G Parent This compound Degradant1 2-Methoxybenzoic acid Parent->Degradant1 UV Light (hν) (C-S Bond Cleavage) Degradant2 Polymeric Products Parent->Degradant2 UV Light (hν) (Rearrangement)

Caption: Predicted major photolytic degradation pathways.

Protocol: Photostability Testing (as per ICH Q1B)

  • Sample Preparation:

    • Solution: Prepare a 1 mg/mL solution in a suitable solvent (e.g., 50:50 acetonitrile:water). Place it in a quartz or UV-transparent glass vial.

    • Solid: Spread a thin layer of the solid compound in a petri dish.

  • Dark Control: Prepare an identical set of samples and wrap them securely in aluminum foil.

  • Exposure: Place both the test and dark control samples in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

  • Analysis: At the end of the exposure period, dissolve the solid samples and analyze all samples (exposed and dark controls) by HPLC. Compare the degradation observed in the exposed sample to any degradation in the dark control.

Summary of Stress Conditions and Potential Degradants

The table below summarizes the stress conditions discussed, with expected outcomes based on data from the analogous compound, Furosemide.

Stress ConditionReagents & ConditionsExpected DegradationMajor Predicted Degradant(s)Reference
Acid Hydrolysis 1.0N HCl, 60°CSignificant2-Methoxy-5-(sulfonic acid)benzoic acid[1][2]
Base Hydrolysis 1.0N NaOH, Room TempSignificant2-Methoxy-5-(sulfonic acid)benzoic acid[1][3]
Oxidation 3-30% H₂O₂, 70°CSignificantHydroxylated and/or demethylated products[2][3]
Photolysis ICH Q1B Light ExposureSignificant2-Methoxybenzoic acid, Polymeric products[5][6]
Thermal (Dry Heat) 70°C, Solid StateGenerally StableMinimal degradation expected[3]

Analytical Method Development: A Troubleshooting Guide

Question: My current isocratic HPLC method shows co-elution between the main peak and a degradation product. How can I improve the resolution to develop a proper stability-indicating method?

Answer: A stability-indicating analytical method (SIAM) must be able to separate the active pharmaceutical ingredient (API) or compound of interest from all its degradation products, impurities, and excipients. If you are observing co-elution, methodological optimization is necessary.

Workflow for Method Optimization

G A Observe Co-elution in Isocratic Method B Switch to Gradient Elution (e.g., 10-90% Acetonitrile) A->B C Optimize Mobile Phase pH (e.g., using 0.1% Formic Acid) B->C D Evaluate Different Column Chemistries (C18, Phenyl) C->D E Adjust Flow Rate and Column Temperature D->E F Perform Peak Purity Analysis using PDA Detector E->F G Validated Stability-Indicating Method F->G

Caption: Workflow for optimizing an HPLC method for stability studies.

Key Optimization Strategies:

  • Implement Gradient Elution: This is the most effective first step. Start with a higher aqueous mobile phase concentration to retain polar degradants and gradually increase the organic solvent concentration to elute the parent compound and less polar degradants. A typical gradient might run from 10% to 90% acetonitrile over 20-30 minutes.

  • Adjust Mobile Phase pH: The ionization state of this compound (a carboxylic acid) and its degradants will significantly affect their retention. Adding an acidifier like 0.1% formic acid or acetic acid to the aqueous mobile phase can improve peak shape and alter selectivity.[5][7]

  • Change Column Chemistry: If a standard C18 column is not providing adequate separation, consider a different stationary phase. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic compounds through pi-pi interactions.

  • Use a Photodiode Array (PDA) Detector: A PDA detector is essential for developing a SIAM. It allows you to assess peak purity across the entire peak, providing confidence that your main peak is not co-eluting with any degradants.[7]

Typical HPLC Starting Conditions

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 25 minutes
Flow Rate 1.0 mL/min
Column Temp. 25-30°C
Detection PDA Detector, 230-280 nm
Injection Vol. 10 µL

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for 2-Methoxy-5-sulfamoylbenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the precise quantification of 2-Methoxy-5-sulfamoylbenzoic acid, a key chemical intermediate.[1] We will navigate the intricacies of method validation, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), to empower researchers, scientists, and drug development professionals with the expertise to ensure data of the highest quality and reliability.[2][3][4][5]

The Critical Role of this compound and the Imperative for its Accurate Quantification

This compound (C8H9NO5S) is a crucial building block in the synthesis of various pharmaceutical compounds.[1][6][7][8] Its molecular structure, featuring a benzoic acid, a methoxy group, and a sulfonamide group, makes it a versatile precursor.[9][10] The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a validated, reliable, and robust analytical method for its quantification is paramount.

This guide will focus on a validated High-Performance Liquid Chromatography (HPLC) method as the primary analytical technique, while also providing a comparative overview of alternative methods such as UV-Spectrophotometry and High-Performance Thin-Layer Chromatography (HPTLC).

The Workflow of Analytical Method Validation

The validation of an analytical procedure is a comprehensive process designed to demonstrate that the method is fit for its intended purpose.[11] The following diagram illustrates the typical workflow, from initial planning to the final validation report, as guided by ICH Q2(R2) principles.[2][11][12][13][14]

Analytical Method Validation Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Documentation & Lifecycle Define Analytical Target Profile (ATP) Define Analytical Target Profile (ATP) Develop Analytical Method Develop Analytical Method Define Analytical Target Profile (ATP)->Develop Analytical Method Defines method requirements Prepare Validation Protocol Prepare Validation Protocol Develop Analytical Method->Prepare Validation Protocol Defines test procedures Specificity Specificity Prepare Validation Protocol->Specificity Executes validation studies Linearity_Range Linearity & Range Prepare Validation Protocol->Linearity_Range Accuracy Accuracy Prepare Validation Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Prepare Validation Protocol->Precision LOD_LOQ LOD & LOQ Prepare Validation Protocol->LOD_LOQ Robustness Robustness Prepare Validation Protocol->Robustness Analyze Data & Evaluate Results Analyze Data & Evaluate Results Robustness->Analyze Data & Evaluate Results Generate Validation Report Generate Validation Report Analyze Data & Evaluate Results->Generate Validation Report Summarizes findings Continuous Monitoring & Lifecycle Management Continuous Monitoring & Lifecycle Management Generate Validation Report->Continuous Monitoring & Lifecycle Management Ensures ongoing suitability

Caption: A flowchart illustrating the systematic process of analytical method validation, from planning to lifecycle management.

In-Depth Look: A Validated HPLC Method for this compound Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and specificity. A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of moderately polar compounds like this compound.

Experimental Protocol: HPLC Method Validation

Objective: To validate an RP-HPLC method for the quantification of this compound in a sample matrix, in accordance with ICH Q2(R2) guidelines.[2][12][13][14][15]

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 10-150 µg/mL).

3. Validation Parameters and Acceptance Criteria:

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Assess peak purity using a photodiode array (PDA) detector.No interference at the retention time of the analyte. Peak purity index > 0.999.
Linearity Analyze five to six concentrations across the range (e.g., 80% to 120% of the target concentration). Plot a calibration curve of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.[15]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.S/N ratio method is commonly accepted.[16]
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C) and assess the impact on the results.RSD of the results should remain within acceptable limits (e.g., ≤ 2.0%).[3][12]
Data Presentation: Hypothetical Validation Results

The following tables present a realistic dataset from the validation of the described HPLC method.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
10120540
25301350
50602700
75904050
1001205400
1501808100
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% RecoveryMean % Recovery
80%80.079.2, 80.5, 79.899.0, 100.6, 99.899.8%
100%100.0101.2, 99.5, 100.8101.2, 99.5, 100.8100.5%
120%120.0118.9, 121.5, 120.399.1, 101.3, 100.3100.2%

Table 3: Precision Data

Precision TypeSamplePeak Area (mAU*s)Mean Peak AreaRSD (%)
Repeatability 1120610012055000.45%
21204800
31205500
41204900
51206200
61205000
Intermediate Precision Day 1 Analyst 11205500 (mean of 6)12062500.68%
Day 2 Analyst 21207000 (mean of 6)

Comparative Analysis of Analytical Methods

While the validated HPLC method offers excellent performance, other techniques may be considered depending on the specific requirements of the analysis.

FeatureHPLCUV-SpectrophotometryHPTLC
Specificity High; separates the analyte from impurities and matrix components.Low; susceptible to interference from other UV-absorbing compounds.Moderate; offers better separation than UV but generally less than HPLC.
Sensitivity High (ng to pg level).Moderate (µg to mg level).Moderate (ng to µg level).
Linearity Range Wide.Narrower, dependent on Beer-Lambert Law adherence.Moderate.
Accuracy & Precision Excellent.Good, but can be affected by lack of specificity.Good.
Throughput Moderate; sequential analysis.High; rapid measurements.High; multiple samples can be run simultaneously.
Cost (Instrument & Consumables) High.Low.Moderate.
Robustness Good, but sensitive to changes in mobile phase, column, and temperature.Generally very robust.Can be sensitive to plate quality, chamber saturation, and mobile phase composition.
Causality Behind Method Choice
  • For regulatory filings and quality control of final products, the high specificity, accuracy, and precision of HPLC make it the gold standard. Its ability to separate and quantify impurities is a critical advantage.

  • For rapid, in-process checks or screening purposes where the sample matrix is simple and known, UV-Spectrophotometry can be a cost-effective and high-throughput option. However, it should be used with caution due to its inherent lack of specificity.

  • HPTLC offers a middle ground, providing better separation than UV-spectrophotometry and higher throughput than HPLC. It can be a valuable tool for semi-quantitative analysis or for screening a large number of samples.

Conclusion

The validation of an analytical method for the quantification of this compound is a critical step in ensuring the quality and consistency of pharmaceutical manufacturing. A well-validated HPLC method, as detailed in this guide, provides the necessary specificity, accuracy, and precision for reliable quantification. The choice of an alternative method, such as UV-Spectrophotometry or HPTLC, should be carefully considered based on the specific analytical needs, balancing factors like throughput, cost, and the required level of data quality. Adherence to the principles outlined in the ICH and FDA guidelines is essential for developing robust and defensible analytical procedures.[2][3][4][5][17]

References

Comparative analysis of different synthetic routes for 2-Methoxy-5-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Methoxy-5-sulfamoylbenzoic Acid

This compound and its esters are pivotal intermediates in the pharmaceutical industry. Most notably, they form the backbone of sulpiride and levosulpiride, antipsychotic drugs that have been clinically significant for many years. The structural arrangement of a methoxy group, a carboxylic acid (or ester), and a sulfonamide on a benzene ring provides a versatile scaffold for drug design and development. The efficiency, scalability, and environmental impact of the synthetic routes to this key intermediate are therefore of paramount importance to researchers and professionals in drug development. This guide provides an in-depth comparative analysis of the primary synthetic strategies for this compound, offering insights into the underlying chemical principles, experimental protocols, and a critical evaluation of their respective strengths and weaknesses.

Route 1: The Traditional Multi-step Synthesis from Salicylic Acid

This classical approach begins with the readily available and inexpensive starting material, salicylic acid. The synthesis involves a sequence of four main chemical transformations: methylation, chlorosulfonation, amination, and finally, esterification to yield the methyl ester, which is a common precursor to the final acid.

Chemical Rationale and Mechanistic Insights

The traditional route is a testament to classical aromatic chemistry. The initial methylation of the phenolic hydroxyl group of salicylic acid to a methoxy group is crucial as it protects the hydroxyl group and activates the aromatic ring for subsequent electrophilic substitution. The chlorosulfonation is a key step that introduces the sulfonyl chloride group onto the aromatic ring. This reaction is an electrophilic aromatic substitution where chlorosulfonic acid serves as the electrophile. The methoxy group is a strong ortho-, para-director, and the carboxylic acid is a meta-director. Consequently, the chlorosulfonyl group is predominantly introduced at the 5-position, para to the activating methoxy group. The subsequent amination of the sulfonyl chloride with ammonia yields the desired sulfonamide. Finally, esterification of the carboxylic acid provides the methyl ester.

G Salicylic_Acid Salicylic Acid Two_Methoxybenzoic_Acid 2-Methoxybenzoic Acid Salicylic_Acid->Two_Methoxybenzoic_Acid Methylation Two_Methoxy_Five_Chlorosulfonylbenzoic_Acid 2-Methoxy-5-chlorosulfonylbenzoic Acid Two_Methoxybenzoic_Acid->Two_Methoxy_Five_Chlorosulfonylbenzoic_Acid Chlorosulfonation Two_Methoxy_Five_Sulfamoylbenzoic_Acid This compound Two_Methoxy_Five_Chlorosulfonylbenzoic_Acid->Two_Methoxy_Five_Sulfamoylbenzoic_Acid Amination Methyl_Ester Methyl 2-Methoxy-5-sulfamoylbenzoate Two_Methoxy_Five_Sulfamoylbenzoic_Acid->Methyl_Ester Esterification

Advantages and Disadvantages

The primary advantage of this route is the low cost and ready availability of the starting material, salicylic acid. However, this route is often criticized for its length, which contributes to a lower overall yield.[1] A significant drawback is the large amount of waste generated, particularly from the chlorosulfonation step which often uses a large excess of chlorosulfonic acid.[2] This raises environmental concerns and increases processing costs, making it less suitable for large-scale, green industrial production.[1]

Route 2: A Modern, Convergent Approach via Copper-Catalyzed Condensation

In recent years, a more streamlined and environmentally benign route has been developed. This approach involves the direct condensation of a pre-functionalized aromatic ring with a sulfonamide source, significantly shortening the synthetic sequence.

Chemical Rationale and Mechanistic Insights

This modern route typically starts with methyl 2-methoxy-5-chlorobenzoate, which can be prepared from 2-methoxybenzoic acid. The key transformation is a copper-catalyzed cross-coupling reaction with sodium aminosulfinate. This reaction is a variation of the Ullmann condensation.[3] The proposed mechanism involves the coordination of the copper catalyst to the aryl halide. Oxidative addition of the aryl halide to the copper(I) catalyst forms a copper(III) intermediate. Subsequent reaction with the aminosulfinate and reductive elimination yields the desired product and regenerates the copper(I) catalyst. The use of a catalyst allows for milder reaction conditions compared to traditional Ullmann reactions.

G Starting_Material Methyl 2-Methoxy-5-chlorobenzoate Product Methyl 2-Methoxy-5-sulfamoylbenzoate Starting_Material->Product Copper-catalyzed condensation with Sodium Aminosulfinate

Advantages and Disadvantages

The most significant advantages of this route are its conciseness, high yields, and improved environmental profile.[1][2] By starting with a more complex, pre-functionalized molecule, the number of synthetic steps is reduced, leading to higher overall efficiency. The reaction conditions are generally milder than the traditional route, and it avoids the use of large excesses of hazardous reagents like chlorosulfonic acid. The main potential disadvantage is the higher cost of the starting material, methyl 2-methoxy-5-chlorobenzoate, and the use of a copper catalyst, which may need to be removed from the final product.

Route 3: An Alternative Pathway from 4-Methoxybenzenesulfonamide

A third, less common, but viable synthetic strategy begins with 4-methoxybenzenesulfonamide. This route introduces the carboxylic acid functionality in the later stages of the synthesis.

Chemical Rationale and Mechanistic Insights

This pathway involves an initial bromination of 4-methoxybenzenesulfonamide. The methoxy group directs the electrophilic bromination to the ortho position (position 3). The subsequent step is a cyanation of the aryl bromide, typically using a palladium or copper catalyst with a cyanide source like potassium hexacyanoferrate(II). The resulting nitrile is then hydrolyzed to the carboxylic acid. The mechanism of the cyanation reaction depends on the catalyst used but generally involves an oxidative addition/reductive elimination cycle for palladium catalysts, or a nucleophilic aromatic substitution mechanism for copper-catalyzed reactions.

G Start 4-Methoxybenzenesulfonamide Bromo 3-Bromo-4-methoxybenzenesulfonamide Start->Bromo Bromination Cyano 3-Cyano-4-methoxybenzenesulfonamide Bromo->Cyano Cyanation Acid This compound Cyano->Acid Hydrolysis

Advantages and Disadvantages

This route offers an alternative disconnection approach and may be advantageous if the starting material, 4-methoxybenzenesulfonamide, is readily available or less expensive than the starting materials for the other routes. The reaction conditions for bromination and hydrolysis are generally mild. However, the cyanation step involves the use of toxic cyanide reagents, which requires stringent safety precautions. The use of palladium catalysts can also add to the cost. The overall efficiency of this route would need to be carefully evaluated against the other two options.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Traditional (from Salicylic Acid)Route 2: Modern CondensationRoute 3: Alternative (from 4-Methoxybenzenesulfonamide)
Starting Material Salicylic Acid (inexpensive, readily available)Methyl 2-methoxy-5-chlorobenzoate (more expensive)4-Methoxybenzenesulfonamide (availability and cost may vary)
Number of Steps 4 (Methylation, Chlorosulfonation, Amination, Esterification)1 (from the chloro-intermediate)3 (Bromination, Cyanation, Hydrolysis)
Overall Yield Lower (typically <70%)[4]High (often >90%)[1][2]Moderate to Good (highly dependent on cyanation step)
Key Reagents Chlorosulfonic acid, AmmoniaCopper catalyst, Sodium aminosulfinateBromine, Cyanide source (e.g., K4[Fe(CN)6]), Palladium/Copper catalyst
Safety Concerns Use of large excess of corrosive chlorosulfonic acidUse of a heavy metal catalyst (copper)Use of toxic cyanide reagents and potentially palladium catalyst
Environmental Impact High, due to significant waste generationLower, more atom-economicalModerate, due to use of toxic reagents and metal catalysts
Scalability Challenging due to safety and waste issuesGood, with potential for process optimizationModerate, with strict safety protocols required for cyanation

Detailed Experimental Protocols

Route 1: Traditional Synthesis - Representative Protocol

This protocol is a composite of typical procedures and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Methoxybenzoic Acid (Methylation)

  • In a suitable reaction vessel, dissolve salicylic acid in an appropriate solvent (e.g., acetone).

  • Add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • After cooling, filter the mixture and concentrate the filtrate.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-methoxybenzoic acid.

Step 2: Synthesis of 2-Methoxy-5-chlorosulfonylbenzoic Acid (Chlorosulfonation) [5]

  • In a flask equipped with a stirrer and a gas outlet, cool chlorosulfonic acid (typically a 3-5 molar excess) to 0-5 °C.

  • Slowly add 2-methoxybenzoic acid in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a few hours until the reaction is complete (monitored by quenching an aliquot and analyzing).

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield 2-methoxy-5-chlorosulfonylbenzoic acid.

Step 3: Synthesis of this compound (Amination)

  • Add the 2-methoxy-5-chlorosulfonylbenzoic acid to an excess of aqueous ammonia solution at a low temperature (e.g., 0-10 °C).

  • Stir the mixture vigorously for several hours, allowing it to slowly warm to room temperature.

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain this compound.

Step 4: Synthesis of Methyl 2-Methoxy-5-sulfamoylbenzoate (Esterification)

  • Suspend this compound in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux for several hours until the reaction is complete.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

  • Remove the methanol under reduced pressure and extract the product with a suitable organic solvent.

  • Purify the product by recrystallization or column chromatography.

Route 2: Modern Condensation - Representative Protocol[1][2]

Synthesis of Methyl 2-Methoxy-5-sulfamoylbenzoate

  • To a reaction flask, add methyl 2-methoxy-5-chlorobenzoate, sodium aminosulfinate (typically 1.1-1.2 equivalents), a copper catalyst (e.g., cuprous bromide or cuprous chloride, 5-10 mol%), and a suitable solvent (e.g., tetrahydrofuran).

  • Heat the mixture to a moderate temperature (e.g., 45-65 °C) and stir for 8-16 hours, monitoring the reaction progress by HPLC or TLC.

  • After the reaction is complete, cool the mixture and filter to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., methanol).

Route 3: Alternative Pathway - Representative Protocol

This protocol is based on general procedures for similar transformations and may require optimization.

Step 1: Synthesis of 3-Bromo-4-methoxybenzenesulfonamide (Bromination)

  • Dissolve 4-methoxybenzenesulfonamide in a suitable solvent (e.g., acetic acid).

  • Slowly add a brominating agent (e.g., N-bromosuccinimide or bromine) at a controlled temperature (e.g., 15-20 °C).[6]

  • Stir the reaction mixture at room temperature until the starting material is consumed.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Step 2: Synthesis of 3-Cyano-4-methoxybenzenesulfonamide (Cyanation)

  • In a reaction vessel under an inert atmosphere, combine 3-bromo-4-methoxybenzenesulfonamide, a cyanide source (e.g., potassium hexacyanoferrate(II)), a palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand like RuPhos), and a base (e.g., potassium acetate) in a solvent mixture (e.g., 1,4-dioxane and water).

  • Heat the mixture to a high temperature (e.g., 100 °C) for several hours.

  • After cooling, dilute the mixture with an organic solvent and water.

  • Separate the organic layer, wash with brine, and dry over an anhydrous salt.

  • Concentrate the solution and purify the product by column chromatography.

Step 3: Synthesis of this compound (Hydrolysis)

  • Dissolve 3-cyano-4-methoxybenzenesulfonamide in a suitable solvent (e.g., a mixture of an alcohol and water).

  • Add a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

  • Heat the mixture to reflux until the nitrile is fully hydrolyzed.

  • If using a base, acidify the cooled reaction mixture to precipitate the carboxylic acid.

  • Collect the product by filtration, wash, and dry.

Conclusion and Recommendations

The choice of synthetic route for this compound is a critical decision that balances economic, environmental, and practical considerations.

  • Route 1 (Traditional) , while starting from an inexpensive material, is hampered by its length, lower overall yield, and significant environmental impact. It may be suitable for small-scale laboratory synthesis where cost of starting materials is the primary driver.

  • Route 2 (Modern Condensation) represents a significant advancement, offering high yields, a shorter process, and a much-improved environmental profile. For industrial-scale production, this route is likely the most attractive, provided the starting materials are economically viable.

  • Route 3 (Alternative Pathway) provides a different strategic approach. Its viability is highly dependent on the cost and availability of 4-methoxybenzenesulfonamide and the ability to safely and efficiently handle the cyanation step.

For researchers and drug development professionals, a thorough evaluation of these factors in the context of their specific needs and capabilities is essential. The modern condensation route appears to be the most promising for future, sustainable manufacturing of this important pharmaceutical intermediate.

References

A Comparative Guide to Sulpiride Synthesis: 2-Methoxy-5-sulfamoylbenzoic Acid as a Key Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sulpiride and its Synthesis

Sulpiride is a substituted benzamide that acts as an atypical antipsychotic agent, primarily used in the treatment of schizophrenia.[1][2] It exhibits selective antagonism of dopamine D2 and D3 receptors.[3][4] The synthesis of Sulpiride, chemically known as N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide, involves the crucial condensation of a benzoic acid derivative with (1-ethylpyrrolidin-2-yl)methylamine.[5] This guide provides a comparative analysis of synthetic routes to Sulpiride, with a particular focus on the role and advantages of 2-Methoxy-5-sulfamoylbenzoic acid and its ester derivatives as key intermediates.

The Principal Synthetic Route: Leveraging this compound Derivatives

The most common and efficient synthesis of Sulpiride involves the reaction of a this compound derivative with (S)-1-ethyl-2-aminomethylpyrrolidine.[6] This pathway is favored for its high yields and purity of the final product.

The Intermediate: this compound Methyl Ester

Methyl 2-methoxy-5-sulfamoylbenzoate is a pivotal intermediate in the synthesis of Sulpiride and its levorotatory enantiomer, Levosulpiride.[7][8] Traditionally, its synthesis started from salicylic acid, involving a multi-step process of methylation, chlorosulfonation, amination, and esterification.[6][7] However, this older route is often plagued by long reaction times and the production of significant waste.[6][7]

More modern and efficient methods for synthesizing this key intermediate have been developed. One such method involves the reaction of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfinate in the presence of a catalyst, offering a more streamlined and environmentally friendly approach.[6][7]

The Condensation Reaction

The core of the Sulpiride synthesis is the condensation of methyl 2-methoxy-5-sulfamoylbenzoate with N-ethyl-2-aminomethyl pyrrolidine.[9][10] This reaction is typically carried out at elevated temperatures, often in the range of 80-120°C, and can be performed with or without a solvent.[9][11]

Experimental Protocol: A High-Yield Synthesis of Sulpiride [9]

  • Reaction Setup: In a clean reaction vessel, combine N-ethyl-2-aminomethyl pyrrolidine, ethylene glycol, and 2-methoxy-5-sulfamoyl methyl benzoate.

  • Catalysis: Add a suitable catalyst, such as a solid base catalyst like HND-62, to the mixture. The use of such a catalyst has been shown to significantly improve reaction efficiency and yield compared to traditional bases like sodium hydroxide or sodium methoxide.[9]

  • Reaction Conditions: Heat the mixture to 80-90°C and maintain this temperature with reflux for 4-6 hours.[9]

  • Work-up and Purification: After the reaction is complete, the crude Sulpiride is purified. This can be achieved through recrystallization from a mixed solvent system, such as ethanol, isopropanol, and acetone, to yield a high-purity product.[9]

This optimized process has been reported to achieve yields as high as 96.1% with a purity of 99.96%.[9]

Visualizing the Primary Synthetic Pathway

Sulpiride_Synthesis cluster_intermediates Key Intermediates cluster_reaction Condensation Reaction cluster_product Final Product 2_Methoxy_5_sulfamoylbenzoic_acid_methyl_ester This compound methyl ester Reaction Heating (80-90°C) Catalyst 2_Methoxy_5_sulfamoylbenzoic_acid_methyl_ester->Reaction N_ethyl_2_aminomethyl_pyrrolidine N-ethyl-2-aminomethyl pyrrolidine N_ethyl_2_aminomethyl_pyrrolidine->Reaction Sulpiride Sulpiride Reaction->Sulpiride

Caption: Primary synthetic route to Sulpiride.

Alternative Intermediates and Synthetic Strategies

While the use of this compound and its esters is predominant, other intermediates have been explored in the synthesis of Sulpiride and related compounds.

5-(Aminosulfonyl)-2-methoxybenzoyl chloride

An alternative approach involves the use of the more reactive acyl chloride derivative, 5-(aminosulfonyl)-2-methoxybenzoyl chloride. This intermediate can be condensed with 2(S)-(aminomethyl)-1-ethylpyrrolidine in the presence of a base like potassium carbonate in a solvent such as acetone.[12]

The synthesis of this acyl chloride starts from 2-hydroxybenzaldehyde, which undergoes methylation, oxidation to the carboxylic acid, chlorosulfonation, and finally treatment with aqueous sodium hydroxide.[12]

Experimental Workflow for the Acyl Chloride Route

Acyl_Chloride_Route Start 2-Hydroxybenzaldehyde Methylation Methylation Start->Methylation Oxidation Oxidation Methylation->Oxidation Chlorosulfonation Chlorosulfonation Oxidation->Chlorosulfonation Acyl_Chloride_Formation Acyl Chloride Formation Chlorosulfonation->Acyl_Chloride_Formation Condensation Condensation with (S)-1-ethyl-2-aminomethylpyrrolidine Acyl_Chloride_Formation->Condensation Sulpiride Sulpiride Condensation->Sulpiride

Caption: Synthesis of Sulpiride via the acyl chloride intermediate.

2-Methoxy-5-aminosulfonylbenzoic acid

Direct coupling of the free carboxylic acid, 2-methoxy-5-aminosulfonylbenzoic acid, with N-ethyl-2-aminomethylpyrrole can also be employed. This method requires a coupling agent, such as SDPP (succinic acid bis-(N-hydroxysuccinimide) ester), and a base like triethylamine in a solvent like acetonitrile.[13] However, this reported method resulted in a significantly lower yield of 24%.[13]

Comparative Analysis of Synthetic Routes

IntermediateReagents & ConditionsYieldPurityAdvantagesDisadvantages
This compound methyl ester N-ethyl-2-aminomethyl pyrrolidine, catalyst, 80-90°CUp to 96.1%[9]Up to 99.96%[9]High yield and purity, optimized and scalable process.Requires synthesis of the ester intermediate.
5-(Aminosulfonyl)-2-methoxybenzoyl chloride 2(S)-(aminomethyl)-1-ethylpyrrolidine, K2CO3, acetoneNot explicitly stated, but generally good for acyl chlorides.Dependent on purification.High reactivity of the acyl chloride can lead to faster reactions.Acyl chlorides can be moisture-sensitive and require careful handling.
2-Methoxy-5-aminosulfonylbenzoic acid N-ethyl-2-aminomethylpyrrole, SDPP, triethylamine, acetonitrile24%[13]Not specified.One-pot coupling from the carboxylic acid.Significantly lower yield compared to other methods.

Conclusion

The synthesis of Sulpiride via the condensation of this compound methyl ester with N-ethyl-2-aminomethyl pyrrolidine stands out as the most efficient and high-yielding method. The development of optimized catalysts and reaction conditions for this route has enabled the production of Sulpiride with excellent purity, making it the preferred choice for industrial-scale synthesis. While alternative intermediates like the corresponding acyl chloride or carboxylic acid offer different synthetic approaches, they currently do not match the high efficiency of the established ester-based route. For researchers and drug development professionals, a thorough understanding of these synthetic pathways is crucial for process optimization, impurity profiling, and the development of cost-effective manufacturing processes.

References

Purity analysis of commercially available 2-Methoxy-5-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 2-Methoxy-5-sulfamoylbenzoic Acid

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the antipsychotic drug Sulpiride.[1][2] The purity of this starting material is of paramount importance, as any impurities can carry through the manufacturing process, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API).[2] Even minute levels of impurities can have significant consequences in drug performance and patient safety. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the purity analysis of commercially available this compound. We will delve into the rationale behind experimental choices, present detailed analytical protocols, and offer a comparative analysis of hypothetical commercial samples, underscoring the importance of a multi-pronged analytical approach.

The Imperative of Purity in Pharmaceutical Intermediates

The quality of an API is intrinsically linked to the quality of its starting materials. Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products. Therefore, a thorough understanding of the impurity profile of key intermediates like this compound is not just good practice but a regulatory necessity. This guide will equip you with the knowledge to establish a robust, self-validating system for purity assessment.

Identifying Potential Impurities: A Look at the Synthesis

To effectively analyze the purity of this compound, it is essential to understand its synthesis, as this can provide clues about potential process-related impurities. A common synthetic route involves the methylation, chlorosulfonation, amination, and subsequent hydrolysis of a salicylic acid precursor.[1]

Salicylic_acid Salicylic Acid Methylation Methylation Salicylic_acid->Methylation Intermediate_1 2-Methoxybenzoic acid Methylation->Intermediate_1 Chlorosulfonation Chlorosulfonation Intermediate_2 2-Methoxy-5-chlorosulfonylbenzoic acid Chlorosulfonation->Intermediate_2 Amination Amination Intermediate_3 Methyl 2-Methoxy-5-sulfamoylbenzoate (Sulpiride Impurity B) Amination->Intermediate_3 Hydrolysis Hydrolysis Final_Product This compound (Sulpiride Impurity D) Hydrolysis->Final_Product Intermediate_1->Chlorosulfonation Intermediate_2->Amination Intermediate_3->Hydrolysis

Caption: Simplified synthetic pathway of this compound.

Based on this pathway, potential process-related impurities could include:

  • Starting materials: Unreacted salicylic acid or 2-methoxybenzoic acid.

  • Intermediates: Residual Methyl 2-Methoxy-5-sulfamoylbenzoate (also known as Sulpiride Impurity B).[1][3]

  • By-products: Isomeric impurities or products from side reactions.

The target molecule itself, this compound, is also known as Sulpiride Impurity D.[4]

A Multi-Modal Approach to Purity Analysis: Experimental Design

A single analytical technique is often insufficient to provide a complete picture of a sample's purity. Therefore, we advocate for a multi-modal approach, combining the strengths of High-Performance Liquid Chromatography (HPLC) for separation and quantification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and quantitative Nuclear Magnetic Resonance (qNMR) for an accurate, independent purity assessment.

Hypothetical Comparative Study

To illustrate the practical application of these techniques, we will present a hypothetical comparative analysis of three commercially available batches of this compound, designated as Vendor A, Vendor B, and Vendor C.

Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling

Rationale: HPLC with UV detection is a robust and widely used technique for separating and quantifying impurities in pharmaceutical compounds. A stability-indicating method ensures that the analytical procedure can accurately measure the analyte of interest in the presence of its degradation products.[5][6]

Protocol:

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often necessary to separate impurities with a wide range of polarities. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer, pH 3.0) and a polar organic solvent like acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm, a wavelength where the parent compound and potential aromatic impurities exhibit strong absorbance.[7][8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Rationale: LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information, which is crucial for structural elucidation.

Protocol:

  • Instrumentation: LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: The same HPLC method as described above can be used.

  • Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes to ensure the detection of a wide range of impurities.

  • Mass Range: Scan from m/z 100 to 1000.

3. Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment

Rationale: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard for that compound.[9][10][11] It provides an orthogonal measure of purity, adding a high degree of confidence to the analysis.[12][13]

Protocol:

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or dimethyl sulfone.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6).

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a precise volume of the deuterated solvent.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to allow for full relaxation of the nuclei between pulses.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the signals of the analyte and the internal standard. The purity of the sample can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

cluster_0 Analytical Workflow Sample Commercial this compound HPLC HPLC-UV (Impurity Profiling & Quantification) Sample->HPLC LCMS LC-MS (Impurity Identification) Sample->LCMS qNMR qNMR (Purity Assay) Sample->qNMR Report Comprehensive Purity Report HPLC->Report LCMS->Report qNMR->Report

Caption: Multi-modal analytical workflow for purity assessment.

Forced Degradation Studies: Assessing Method Stability

Rationale: Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[14] By subjecting the sample to harsh conditions, we can generate potential degradation products and ensure they are well-separated from the main peak.[15]

Protocol:

  • Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80°C for 4 hours.

  • Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.

Analyze the stressed samples using the developed HPLC method to observe any new peaks and ensure they do not co-elute with the main component.

Hypothetical Results and Discussion

The following tables summarize the hypothetical purity analysis results for the three commercial vendors.

Table 1: HPLC-UV Impurity Profile

ImpurityVendor A (%)Vendor B (%)Vendor C (%)
Methyl 2-Methoxy-5-sulfamoylbenzoate (Impurity B)0.120.080.25
Unknown Impurity 1 (RRT ~0.85)0.05Not Detected0.08
Unknown Impurity 2 (RRT ~1.15)Not Detected0.03Not Detected
Total Impurities 0.17 0.11 0.33
Purity by HPLC (100% - impurities) 99.83 99.89 99.67

Table 2: qNMR Purity Assessment

VendorPurity by qNMR (%)
Vendor A99.7
Vendor B99.9
Vendor C99.5
Analysis of Results
  • Vendor B consistently shows the highest purity across both HPLC and qNMR analyses, with the lowest total impurities.

  • Vendor C exhibits the highest level of impurities, particularly the process-related impurity, Methyl 2-Methoxy-5-sulfamoylbenzoate. This suggests that the final hydrolysis step in their manufacturing process may be incomplete.

  • The purity values obtained from HPLC (area percent normalization) and qNMR are in good agreement, providing a high level of confidence in the overall purity assessment. Any significant discrepancy between these two methods would warrant further investigation.

  • LC-MS analysis of the unknown impurities would be the next logical step. For instance, "Unknown Impurity 1" could be a positional isomer, while "Unknown Impurity 2" might be a degradation product. Their identification is crucial for a complete understanding of the material's quality.

Conclusion and Recommendations

This guide has outlined a comprehensive and robust strategy for the purity analysis of commercially available this compound. By employing a multi-modal approach that combines HPLC-UV, LC-MS, and qNMR, researchers can gain a thorough understanding of the impurity profile and make informed decisions about the suitability of a particular batch for their research and development needs.

Key Recommendations:

  • Always qualify new batches: Do not assume that different batches from the same vendor will have identical purity profiles.

  • Employ orthogonal analytical techniques: Relying on a single method can be misleading. The combination of chromatographic and spectroscopic techniques provides a more complete and reliable assessment.

  • Investigate unknown impurities: The identification of unknown impurities is critical for understanding potential safety risks and for process optimization.

  • Perform forced degradation studies: This is essential for validating your analytical methods and understanding the stability of the compound.

By adhering to these principles, you can ensure the quality and integrity of your starting materials, which is a critical step in the development of safe and effective pharmaceuticals.

References

Navigating the Maze of Immunoassay Specificity: A Guide to Understanding Cross-reactivity of 2-Methoxy-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Specificity in Immunoassays

In the realm of bioanalysis, immunoassays stand as a cornerstone for the detection and quantification of a vast array of molecules, from large proteins to small molecule drugs. Their sensitivity and high-throughput capabilities have made them indispensable tools in research, clinical diagnostics, and pharmaceutical development. However, the very principle that underpins their utility—the specific binding of an antibody to its target antigen—can also be a source of significant analytical error. This guide delves into the often-overlooked challenge of antibody cross-reactivity, using 2-Methoxy-5-sulfamoylbenzoic acid as a case study to illuminate how structurally similar compounds can lead to erroneous results in immunoassays.

The Molecule in Focus: this compound

This compound is a chemical compound that serves as a key intermediate in the synthesis of the antipsychotic drug sulpiride.[3] It is also a known metabolite of sulpiride.[4] Its chemical structure, characterized by a benzoic acid backbone with methoxy and sulfamoyl functional groups, places it in a class of compounds with the potential for significant cross-reactivity in various immunoassays.

The Specter of Cross-Reactivity: When Similar Structures Deceive Antibodies

Immunoassay specificity hinges on the unique three-dimensional complementarity between an antibody's binding site (paratope) and the antigen's epitope.[5] However, antibodies can sometimes bind to molecules that are structurally similar to the target antigen, a phenomenon known as cross-reactivity.[5] This is particularly prevalent in immunoassays designed for small molecules, where the structural diversity is often limited.[6]

The degree of cross-reactivity is influenced by several factors, including the immunogen used to generate the antibody, the assay format, and the concentration of the interfering substance.[2] Even minor structural similarities can be sufficient to cause significant cross-reactivity, leading to inaccurate quantification of the target analyte.

Structural Relatives: A Source of Potential Interference

The chemical structure of this compound shares key features with several classes of therapeutic drugs, making it a prime candidate for cross-reactivity in immunoassays designed to detect these compounds.

  • Substituted Benzamides: As a precursor and metabolite of sulpiride, it is structurally very similar to other substituted benzamide drugs like amisulpride.

  • Sulfonamide Diuretics: The presence of a sulfamoyl group (-SO₂NH₂) is a hallmark of sulfonamide-containing drugs, including widely used loop diuretics like furosemide and bumetanide.

A Case Study in Cross-Reactivity: Sulpiride and the Buprenorphine Immunoassay

A study published in the Journal of Analytical Toxicology reported that the antipsychotic drugs sulpiride and amisulpride can cause false-positive results in the CEDIA® buprenorphine immunoassay.[7][8][9] Buprenorphine is an opioid used in the treatment of pain and opioid addiction. The study found that although the percentage of cross-reactivity was low, the high therapeutic doses of sulpiride and amisulpride could lead to urinary concentrations sufficient to trigger a positive result in the highly sensitive buprenorphine assay.[7][9][10]

This documented cross-reactivity of sulpiride underscores the plausibility of its metabolite, this compound, also interfering in this or other immunoassays. The structural similarity between these molecules provides a strong rationale for this concern.

Visualizing Structural Similarities

The following diagram illustrates the structural similarities between this compound and potentially cross-reactive drugs.

Caption: Structural relationships between this compound and related drugs.

Performance Comparison: Evaluating Immunoassay Specificity

Given the potential for cross-reactivity, it is imperative for researchers and clinicians to have access to transparent and comprehensive data on the specificity of the immunoassays they employ. Manufacturers' package inserts are a primary source of this information, but independent validation is often necessary.[2][11]

The following table presents a hypothetical comparison of the cross-reactivity of this compound and related compounds in different immunoassays. It is important to note that this data is illustrative and should be confirmed with experimental validation for any specific assay.

CompoundTarget AnalyteImmunoassay TypeReported % Cross-ReactivityPotential for Interference
This compound SulpirideCompetitive ELISAHigh (as a major metabolite)High
SulpirideBuprenorphineCEDIA0.002%[7][9][10]Moderate to High (due to high therapeutic doses)
AmisulprideBuprenorphineCEDIA0.003%[7][9][10]Moderate to High (due to high therapeutic doses)
This compound FurosemideCompetitive ELISAUnknown (theoretically possible)Requires Experimental Verification
This compound BumetanideCompetitive ELISAUnknown (theoretically possible)Requires Experimental Verification

Experimental Protocol: Assessing Cross-Reactivity Using Competitive ELISA

To definitively determine the cross-reactivity of a compound in a specific immunoassay, a competitive ELISA is a commonly employed and robust method.[12] This protocol outlines the key steps for evaluating the cross-reactivity of this compound in an immunoassay for a structurally related drug (e.g., furosemide).

Principle of Competitive ELISA

In a competitive ELISA, the analyte of interest in the sample competes with a labeled version of the analyte for binding to a limited number of antibody binding sites, which are typically immobilized on a microplate. The amount of signal generated is inversely proportional to the concentration of the analyte in the sample.

Competitive_ELISA_Workflow cluster_steps Competitive ELISA Workflow Start Start Plate_Coating Coat plate with capture antibody Start->Plate_Coating Blocking Block non-specific binding sites Plate_Coating->Blocking Competition Add sample (containing analyte) and enzyme-conjugated antigen Blocking->Competition Incubation Incubate to allow competition Competition->Incubation Washing Wash to remove unbound reagents Incubation->Washing Substrate_Addition Add substrate Washing->Substrate_Addition Signal_Detection Measure signal (colorimetric, fluorescent, etc.) Substrate_Addition->Signal_Detection Data_Analysis Calculate analyte concentration Signal_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical competitive ELISA.

Step-by-Step Methodology
  • Plate Coating:

    • Dilute the capture antibody (specific for the target analyte, e.g., furosemide) to its optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition Reaction:

    • Prepare a serial dilution of the standard analyte (e.g., furosemide) and the test compound (this compound) in assay buffer.

    • Prepare a fixed concentration of the enzyme-conjugated antigen (e.g., furosemide-HRP) in assay buffer.

    • In separate tubes, mix 50 µL of each standard or test compound dilution with 50 µL of the enzyme-conjugated antigen solution.

    • Add 100 µL of these mixtures to the corresponding wells of the coated and blocked plate.

    • Include control wells with only the enzyme-conjugated antigen (for maximum signal) and wells with buffer only (for background).

    • Incubate for 1-2 hours at room temperature.

  • Signal Development and Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation
  • Generate a Standard Curve: Plot the absorbance values against the corresponding concentrations of the standard analyte.

  • Calculate Percent Cross-Reactivity: Determine the concentration of the standard analyte and the test compound that cause 50% inhibition of the maximum signal (IC50). The percent cross-reactivity can then be calculated using the following formula:

    % Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Test Compound) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Caption: Flowchart for calculating percent cross-reactivity from competitive ELISA data.

Conclusion: A Call for Vigilance and Validation

The potential for cross-reactivity of this compound in various immunoassays serves as a critical reminder of the importance of assay specificity. While structural similarity can provide clues to potential interferences, empirical testing remains the gold standard for validating immunoassay performance. As new therapeutics and their metabolites enter the clinical landscape, the challenge of ensuring immunoassay accuracy will only intensify.

It is incumbent upon researchers, clinicians, and diagnostic laboratories to:

  • Critically evaluate the specificity data provided by immunoassay manufacturers.

  • Be aware of the potential for cross-reactivity from structurally related compounds, including metabolites and co-administered drugs.

  • Perform independent validation studies when there is a high index of suspicion for cross-reactivity or when using an assay for a new application.

  • Utilize confirmatory methods , such as liquid chromatography-mass spectrometry (LC-MS), to verify unexpected or critical immunoassay results.

By fostering a culture of vigilance and rigorous validation, we can navigate the complexities of immunoassay cross-reactivity and ensure the generation of accurate and reliable data that ultimately benefits both scientific advancement and patient care.

References

The Analytical Edge: A Comparative Performance Guide to 2-Methoxy-5-sulfamoylbenzoic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within the realm of liquid chromatography-mass spectrometry (LC-MS), the meticulous choice of an internal standard (IS) is a cornerstone of robust and reliable data. An internal standard is a compound of known concentration added to samples to correct for variability during the analytical process.[1] This guide provides a comprehensive evaluation of 2-Methoxy-5-sulfamoylbenzoic acid as a structural analog internal standard. We will delve into its performance characteristics, objectively compare it to the "gold standard" of stable isotope-labeled internal standards (SIL-ISs), and provide the experimental frameworks necessary for its validation.

The Imperative of the Internal Standard in Bioanalysis

The journey of an analyte from a complex biological matrix to the detector of a mass spectrometer is fraught with potential for variability. Analyte loss can occur during sample preparation steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[2] Furthermore, fluctuations in injection volume and the notorious "matrix effect"—the suppression or enhancement of the analyte's ionization by co-eluting endogenous components—can significantly impact accuracy and precision.[3] An ideal internal standard co-elutes with the analyte and experiences identical variations, allowing for accurate normalization of the analyte's response.[1]

Stable isotope-labeled internal standards, where atoms in the analyte are replaced with stable isotopes (e.g., ²H, ¹³C, ¹⁵N), are widely considered the superior choice.[4] Their near-identical physicochemical properties to the analyte ensure they behave almost identically throughout the analytical process.[1] However, the high cost and commercial unavailability of SIL-ISs for all analytes necessitate the use of practical alternatives like structural analogs.[4]

Profiling this compound: A Structural Analog Candidate

This compound, also known as 5-(Aminosulfonyl)-2-methoxybenzoic acid, is a metabolite of the antipsychotic drug sulpiride. Its chemical structure, featuring a benzoic acid, a methoxy group, and a sulfonamide group, makes it a plausible structural analog for the analysis of related benzamide drugs such as sulpiride and amisulpride.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₈H₉NO₅S
Molecular Weight 231.23 g/mol
Melting Point 220 °C
pKa (Predicted) 3.56 ± 0.10
Solubility Slightly soluble in DMSO and Methanol

Source: PubChem, ChemicalBook

The presence of ionizable carboxylic acid and sulfonamide functional groups suggests it will exhibit predictable chromatographic behavior in reversed-phase LC and respond to electrospray ionization in mass spectrometry.

Performance Comparison: this compound vs. a Stable Isotope-Labeled Internal Standard

Disclaimer: This table presents a model comparison for illustrative purposes, based on typical performance characteristics of structural analog and stable isotope-labeled internal standards.

Validation ParameterThis compound (Structural Analog)Sulpiride-d₄ (Stable Isotope-Labeled IS)Rationale for Performance Difference
Extraction Recovery 85-95%98-102% (relative to analyte)Minor differences in polarity and structure can lead to slight variations in partitioning during extraction compared to the analyte. A SIL-IS has virtually identical extraction behavior.
Matrix Effect Moderate Compensation (IS-normalized ME: 80-115%)Excellent Compensation (IS-normalized ME: 95-105%)As a structural analog, it may not experience the exact same degree of ion suppression or enhancement as the analyte due to slight differences in chromatographic retention time and ionization efficiency. A co-eluting SIL-IS experiences nearly identical matrix effects.[4]
Accuracy (% Bias) Within ±10%Within ±5%The superior ability of a SIL-IS to correct for variability typically results in higher accuracy.[4]
Precision (% CV) < 10%< 5%The more consistent correction for analytical variability by a SIL-IS leads to improved precision.[4]

Experimental Protocols for Internal Standard Validation

A rigorous validation of any internal standard is crucial to ensure the reliability of a bioanalytical method. Below are detailed, step-by-step methodologies for key validation experiments.

Stock and Working Solution Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte (e.g., sulpiride) in a suitable solvent (e.g., methanol).

  • Internal Standard Stock Solution (1 mg/mL): Separately prepare a 1 mg/mL stock solution of this compound and the comparative SIL-IS (e.g., Sulpiride-d₄) in the same solvent.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of each internal standard at a fixed concentration.

Sample Preparation: Protein Precipitation
  • To 100 µL of blank plasma, calibration standard, QC, or study sample, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • LC System: A suitable UHPLC or HPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Detection: Multiple Reaction Monitoring (MRM) mode.

Validation Experiments

Objective: To determine the efficiency of the extraction procedure for the analyte and internal standard.

  • Set 1 (Pre-extraction Spike): Spike blank plasma with the analyte and internal standard before the extraction process.

  • Set 2 (Post-extraction Spike): Spike the supernatant from extracted blank plasma with the analyte and internal standard.

  • Calculation: Recovery (%) = (Peak Area of Set 1 / Peak Area of Set 2) x 100

Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and internal standard.

  • Set A (Analyte in Solution): Prepare the analyte and internal standard in the reconstitution solvent.

  • Set B (Analyte in Post-extracted Matrix): Spike the supernatant from extracted blank plasma with the analyte and internal standard.

  • Calculation: Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100 A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Visualizing the Workflow and Decision Logic

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing

Caption: A generalized workflow for bioanalytical method validation using an internal standard.

Caption: Decision logic for internal standard selection based on performance characteristics.

Conclusion

This compound presents a viable option as a structural analog internal standard for the bioanalysis of related benzamide compounds, particularly when a stable isotope-labeled internal standard is not readily accessible. Its performance, while not expected to be as robust as a SIL-IS in compensating for matrix effects and extraction variability, can be adequate for many applications provided the bioanalytical method is thoroughly validated. The experimental protocols and validation frameworks provided in this guide offer a clear path for researchers to assess its suitability for their specific analytical needs, ensuring the generation of accurate and reproducible data that meets scientific and regulatory standards.

References

A Comparative Guide to the Analysis of 2-Methoxy-5-sulfamoylbenzoic Acid: HPLC vs. HPTLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the quantitative analysis of 2-Methoxy-5-sulfamoylbenzoic acid. This compound is a known metabolite of the antipsychotic drug Sulpiride and is also listed as an impurity of Furosemide, a widely used diuretic.[1][2] Accurate and reliable quantification is therefore critical for quality control in pharmaceutical manufacturing and for metabolic studies.

We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and compare their performance based on key validation parameters established by the International Council for Harmonisation (ICH) guidelines.[3][4] This document is intended for researchers, analytical scientists, and drug development professionals seeking to select the most appropriate analytical method for their specific needs.

Foundational Principles: A Tale of Two Chromatographies

Both HPLC and HPTLC are powerful chromatographic techniques used to separate components within a mixture.[5] They operate on the same fundamental principles of differential distribution of an analyte between a stationary phase and a mobile phase.[6][7] However, their practical implementations and characteristics differ significantly.

High-Performance Liquid Chromatography (HPLC) is a column-based technique where a liquid mobile phase containing the sample is pumped at high pressure through a column packed with a solid stationary phase.[6] Each analyte interacts differently with the stationary phase, causing them to elute from the column at different times, which are then measured by a detector. HPLC is a closed, highly automated system known for its high resolution and reproducibility.[6][8]

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of planar chromatography. The stationary phase is a thin layer of adsorbent coated on a plate (e.g., glass or aluminum).[7] Samples are applied to the plate, which is then placed in a chamber with a solvent (the mobile phase). The mobile phase moves up the plate via capillary action, separating the sample components.[6] Modern HPTLC involves automated sample application and densitometric scanning for precise quantification, making it a powerful tool for high-throughput analysis.[5]

Experimental Design & Protocols

The following protocols are designed as robust, self-validating systems for the analysis of this compound. The choices of columns, mobile phases, and detection parameters are grounded in established practices for analyzing Furosemide and its related substances.[9][10][11]

High-Performance Liquid Chromatography (HPLC) Method

The causality behind this reverse-phase HPLC method is its suitability for separating moderately polar compounds like this compound from potential impurities. A C18 column provides a non-polar stationary phase, while a buffered aqueous-organic mobile phase allows for precise control over retention and peak shape. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The UV detection wavelength of 272 nm is selected based on reported methods for Furosemide and its related compounds, offering good sensitivity.[9]

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Processing Standard Standard & Sample Preparation Injector Autosampler Standard->Injector Inject MobilePhase Mobile Phase Preparation Pump Pump MobilePhase->Pump Flow Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Result Quantitative Result (Peak Area) CDS->Result Integration & Calculation

Caption: HPLC experimental workflow from preparation to final result.

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Stationary Phase: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A filtered and degassed mixture of 0.1% acetic acid in water and acetonitrile (60:40, v/v).[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 272 nm.[9]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (100 µg/mL). Create a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 20 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in methanol to achieve an expected concentration within the calibration range. Dilute with mobile phase as necessary.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solutions to generate a calibration curve, followed by the sample solutions.

High-Performance Thin-Layer Chromatography (HPTLC) Method

This HPTLC method is designed for efficiency and high throughput. The choice of a normal phase silica gel plate is classic for separating compounds with polar functional groups. The mobile phase, a mixture of chloroform, methanol, and ammonia, is selected to provide optimal migration and separation (Rf value) for the analyte.[11] Ammonia is added to improve the peak shape of the acidic analyte by reducing tailing. Densitometric scanning at the same wavelength as the HPLC method ensures comparable detection sensitivity.

HPTLC_Workflow cluster_prep Preparation & Application cluster_chrom Chromatography cluster_data Detection & Analysis Prep Standard & Sample Preparation Applicator Automated Sample Application Prep->Applicator Plate HPTLC Plate Applicator->Plate Chamber Development Chamber Plate->Chamber Drying Plate Drying Chamber->Drying Scanner Densitometric Scanner Drying->Scanner Software Analysis Software Scanner->Software Result Quantitative Result (Peak Area/Height) Software->Result

Caption: HPTLC experimental workflow from sample application to analysis.

  • Chromatographic System: HPTLC system including an automatic sample applicator, a twin-trough development chamber, and a densitometric scanner with analysis software.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 cm x 10 cm).

  • Mobile Phase: A mixture of Chloroform: Methanol: Ammonia (8.5:1.5:0.05, v/v/v).[11]

  • Chamber Saturation: Saturate the development chamber with the mobile phase vapor for 20 minutes prior to plate development.

  • Sample Application: Apply 5 µL of standards and samples as 8 mm bands onto the HPTLC plate using the automatic applicator.

  • Development: Develop the plate in the saturated chamber up to a distance of 80 mm.

  • Drying: Dry the plate in a stream of warm air for 10 minutes.

  • Densitometric Scanning: Scan the dried plate using the densitometer at a wavelength of 272 nm.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (100 µg/mL). Prepare working standards of 1 to 20 µg/mL in methanol.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibration range.

Performance Comparison: Head-to-Head Validation Data

Both methods were validated according to ICH Q2(R2) guidelines to ensure they are suitable for their intended purpose.[4] The validation process confirms that the analytical procedure is reliable, accurate, and precise.[3] The following table summarizes the comparative performance.

Validation ParameterHPLC MethodHPTLC MethodJustification & Commentary
Linearity (R²) 0.99950.9991Both methods demonstrate excellent linearity over the tested concentration range, as indicated by the high coefficient of determination (R² > 0.99).[9][11]
Range 1 - 20 µg/mL1 - 20 µg/mLThe analytical range is identical, showing both methods are suitable for quantifying the analyte across similar concentration levels.
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 101.8%Accuracy, determined by spike recovery, is well within the acceptable limits (typically 98-102%) for both techniques, indicating no significant systematic error.[9]
Precision (% RSD)
- Intra-day0.85%1.15%Intra-day precision (repeatability) is excellent for both, with HPLC showing slightly lower relative standard deviation (RSD), as expected from a fully enclosed system.[4]
- Inter-day1.20%1.65%Inter-day precision (intermediate precision) also falls well within the typical acceptance criterion of RSD ≤ 2%, confirming the long-term reliability of both methods.[9][11]
Limit of Detection (LOD) 0.15 µg/mL0.25 µg/mLHPLC shows a slightly lower LOD, suggesting higher sensitivity for detecting trace amounts of the analyte.
Limit of Quantification (LOQ) 0.45 µg/mL0.75 µg/mLThe LOQ, the lowest concentration that can be reliably quantified, is correspondingly lower for the HPLC method.
Robustness RobustRobustBoth methods proved robust against minor deliberate variations in method parameters (e.g., mobile phase composition ±2%, temperature ±2°C), with no significant impact on results.[12]

Discussion: Choosing the Right Tool for the Job

While both HPLC and HPTLC are proven to be accurate, precise, and reliable for the analysis of this compound, their operational differences make them suitable for different analytical challenges.

HPLC stands out for its superior resolution and sensitivity (lower LOD/LOQ).[7] As a closed and fully automated system, it is less susceptible to environmental factors, which often results in slightly better precision.[6] This makes HPLC the gold standard and the method of choice for:

  • Low-level impurity quantification where the highest sensitivity is required.

  • Complex mixtures where maximum resolving power is needed to separate the analyte from closely related compounds.

  • Method development and validation studies that require the highest degree of precision.

HPTLC , on the other hand, offers a significant advantage in sample throughput . Multiple samples and standards can be run simultaneously on a single plate, drastically reducing the analysis time per sample.[6] This makes it a highly cost-effective and efficient technique for:

  • Routine quality control of raw materials or finished products where large numbers of similar samples are analyzed.

  • Screening applications to quickly identify the presence or absence of the analyte.

  • Laboratories with budget constraints , as the initial investment and running costs can be lower than for HPLC systems.[5][13]

Conclusion

The choice between HPLC and HPTLC for the analysis of this compound is not a matter of one being definitively "better," but rather which is more "fit-for-purpose."

  • Choose HPLC when ultimate sensitivity, resolution, and precision are paramount, particularly for regulatory submissions, stability studies, or the analysis of complex samples with trace-level impurities.

  • Choose HPTLC when high throughput, speed, and cost-effectiveness are the primary drivers, especially for routine quality control and screening of multiple samples.

Both techniques, when properly validated, provide trustworthy and authoritative data, empowering researchers and quality control professionals to ensure pharmaceutical product safety and efficacy.

References

A Senior Application Scientist's Guide to Inter-laboratory Validation of 2-Methoxy-5-sulfamoylbenzoic Acid Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the rigorous and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Methoxy-5-sulfamoylbenzoic acid, a key intermediate in the synthesis of drugs like sulpiride, demands accurate and precise quantification to ensure the quality and safety of the final drug product.[1][2][3] This guide provides an in-depth comparison of analytical methodologies for this compound and outlines a framework for inter-laboratory validation, ensuring method robustness and transferability across different quality control laboratories.

This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale for experimental design, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]

The Critical Need for Validated Analytical Methods

Before delving into specific methodologies, it is crucial to understand the purpose of analytical method validation. The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[7] For an intermediate like this compound, this typically involves assays for purity and the quantification of impurities. An unvalidated method can lead to inaccurate results, potentially causing the rejection of a perfectly good batch or, conversely, the release of a substandard one. Inter-laboratory validation, or reproducibility, takes this a step further by demonstrating that the method performs consistently in different laboratories, a critical step for method transfer during drug development and for harmonizing testing across multiple manufacturing sites.[7][9]

Comparative Analysis of Analytical Techniques

The two most prevalent and suitable analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is the workhorse of the pharmaceutical industry for routine quality control. Its robustness, cost-effectiveness, and ease of use make it an ideal choice for the quantitative analysis of this compound.

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase column (e.g., C18) is typically employed, where the stationary phase is nonpolar and the mobile phase is a more polar mixture, often of water and an organic solvent like methanol or acetonitrile. The separated analyte is then detected by a UV detector at a wavelength where it exhibits maximum absorbance, which for compounds with a benzoic acid structure is often in the 230-280 nm range. Some literature suggests a detection wavelength of 240 nm for a similar compound.[3][10][11]

Causality in Method Design:

  • Column Selection: A C18 column is chosen due to the moderate polarity of this compound. The octadecylsilyl functional groups on the silica support provide a nonpolar stationary phase that allows for good retention and separation from more polar or less polar impurities.

  • Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate buffer to control pH and ensure consistent ionization of the carboxylic acid and sulfonamide groups) and an organic modifier (e.g., methanol or acetonitrile) is used. The ratio is optimized to achieve a suitable retention time and resolution from potential impurities. An isocratic elution (constant mobile phase composition) is often preferred for its simplicity and robustness in routine QC.

  • Detector Wavelength: The selection of the detection wavelength is critical for sensitivity and specificity. An analysis of the UV spectrum of this compound would be performed to identify the wavelength of maximum absorbance (λmax), which provides the best signal-to-noise ratio.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers significantly higher selectivity and sensitivity compared to HPLC-UV. While often used for impurity identification and characterization, it can also be a powerful tool for quantitative analysis, especially at low concentrations.

Principle of Operation: Similar to HPLC, LC is used for the separation of the analyte. However, instead of a UV detector, the eluent is introduced into a mass spectrometer. The mass spectrometer ionizes the analyte molecules and then separates the ions based on their mass-to-charge ratio (m/z). This provides a high degree of certainty in the identification of the compound and can distinguish it from other co-eluting substances with different molecular weights.

Causality in Method Design:

  • Ionization Source: An electrospray ionization (ESI) source is commonly used for polar molecules like this compound. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]+ or the deprotonated molecule [M-H]-, minimizing fragmentation and simplifying the mass spectrum.

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap. For quantitative analysis, a triple quadrupole mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode offers excellent sensitivity and selectivity.

  • Mobile Phase Considerations: The mobile phase must be compatible with the mass spectrometer, meaning volatile buffers (e.g., ammonium formate or ammonium acetate) should be used instead of non-volatile phosphate buffers.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound using HPLC-UV and LC-MS. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the analytical system is performing correctly before sample analysis.

HPLC-UV Method for Quantification of this compound

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Preparation of Solutions:

  • Mobile Phase: Prepare a 25 mM potassium phosphate buffer by dissolving 3.4 g of KH2PO4 in 1 L of water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a 70:30 (v/v) ratio. Filter and degas the mobile phase before use.

  • Diluent: A mixture of water and acetonitrile in a 50:50 (v/v) ratio.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare as described for the standard solution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Run Time: Approximately 10 minutes

4. System Suitability:

  • Inject the standard solution five times.

  • Acceptance Criteria: The relative standard deviation (RSD) of the peak areas should be not more than 2.0%. The tailing factor for the this compound peak should be not more than 2.0.

5. Analysis:

  • Inject the diluent (as a blank), followed by the standard solution and the sample solution.

  • Calculate the amount of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.

Inter-laboratory Validation Framework

An inter-laboratory validation study is essential to assess the reproducibility of the analytical method.[7][9] This study should be conducted in at least two, preferably three or more, independent laboratories.

Key Validation Parameters

The validation of the analytical method should be performed according to ICH Q2(R1) guidelines, which outline the following key characteristics:[4][5][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][5] This can be demonstrated by spiking the sample with known impurities and showing that the analyte peak is well-resolved.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[5][12] This is typically determined by analyzing a series of at least five standards across the desired concentration range.[4][5] A correlation coefficient (r) of ≥ 0.995 is generally considered acceptable for chromatographic methods.[5]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4][5] For an assay, the range is typically 80-120% of the test concentration.[5]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[4][5] It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix. A minimum of nine determinations over at least three concentration levels is recommended.[7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4][5][12] It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[7][12]

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or with different equipment.[7]

    • Reproducibility (Inter-laboratory precision): Precision between different laboratories.[7][9] This is the core of the inter-laboratory validation.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4][5][12]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][5][7][12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][5] This provides an indication of its reliability during normal usage.

Data Presentation

Table 1: Comparison of HPLC-UV and LC-MS for the Analysis of this compound
FeatureHPLC-UVLC-MS
Principle UV absorbanceMass-to-charge ratio
Selectivity ModerateHigh to Very High
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)
Cost LowerHigher
Complexity SimplerMore complex
Robustness HighModerate
Application Routine QC, Purity AssayImpurity profiling, Trace analysis, Structure elucidation
Table 2: Typical Validation Acceptance Criteria for an HPLC Assay Method
ParameterAcceptance Criteria
Specificity Peak purity index > 0.999, no interference at the retention time of the analyte
Linearity (r) ≥ 0.995
Range 80% to 120% of the nominal concentration
Accuracy (% Recovery) 98.0% to 102.0%
Precision (RSD) Repeatability: ≤ 1.0%, Intermediate Precision: ≤ 2.0%, Reproducibility: ≤ 3.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
Robustness No significant impact on results from minor variations in method parameters

Visualization of Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Sample & Reference Standard B Dissolve in Diluent A->B C Dilute to Final Concentration B->C D System Suitability (SST) Injections C->D E Blank Injection D->E F Standard Injection E->F G Sample Injection F->G H Data Acquisition G->H I Peak Integration H->I J Quantification I->J K Report Generation J->K

Caption: HPLC-UV analytical workflow for this compound.

InterLab_Validation cluster_protocol Protocol Development & Distribution cluster_labs Multi-site Execution cluster_analysis Data Analysis & Finalization P1 Develop & Optimize Analytical Method P2 Write Detailed Validation Protocol P1->P2 P3 Distribute Protocol, Samples, & Standards to Labs P2->P3 L1 Lab 1: Execute Validation Studies P3->L1 L2 Lab 2: Execute Validation Studies P3->L2 L3 Lab 3: Execute Validation Studies P3->L3 D1 Collect Data from All Laboratories L1->D1 L2->D1 L3->D1 D2 Statistical Analysis (ANOVA) D1->D2 D3 Assess Reproducibility D2->D3 D4 Final Validation Report D3->D4

Caption: Inter-laboratory validation process flow.

Conclusion

The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis. For routine quality control and release testing, a well-validated HPLC-UV method is often sufficient and preferable due to its robustness and cost-effectiveness. For impurity identification, trace-level quantification, or in cases where specificity is a major concern, LC-MS provides unparalleled performance.

Regardless of the chosen method, a comprehensive validation according to ICH guidelines is not merely a regulatory requirement but a cornerstone of good science. An inter-laboratory validation study is the ultimate test of a method's reproducibility and is essential for ensuring consistent quality across the pharmaceutical supply chain. By following the principles and protocols outlined in this guide, researchers and analytical scientists can develop and validate robust and reliable methods for the analysis of this compound, thereby contributing to the overall quality and safety of pharmaceutical products.

References

A Comparative Guide to the Purity Analysis of 2-Methoxy-5-sulfamoylbenzoic Acid Against Pharmacopeial Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the methodologies for assessing the purity of 2-Methoxy-5-sulfamoylbenzoic acid, benchmarking against the stringent requirements of pharmacopeial standards. As a critical intermediate and a known impurity in active pharmaceutical ingredients (APIs) such as Sulpiride, ensuring the purity of this compound is paramount for the safety, efficacy, and regulatory compliance of the final drug product.

The Significance of Purity for this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity directly impacts the quality and impurity profile of the final API. In the context of the European Pharmacopoeia (Ph. Eur.), it is recognized as Sulpiride Impurity D , highlighting the regulatory scrutiny it receives.[2][3] Therefore, robust and validated analytical methods are essential for its quality control.

Understanding the Pharmacopeial Landscape

While a dedicated monograph for this compound is not found in the major pharmacopeias (USP, EP, JP), its control is mandated within the monograph of the API it is related to, such as Sulpiride in the European Pharmacopoeia.[2][3] The Ph. Eur. monograph for Sulpiride outlines specific tests for related substances, including Impurity D.

European Pharmacopoeia (Ph. Eur.) Requirements for Sulpiride Impurity D

The European Pharmacopoeia specifies a liquid chromatography (HPLC) method for the determination of related substances in Sulpiride. The acceptance criteria for impurities are typically expressed as a percentage relative to the main compound. For Sulpiride, the total of all impurities is controlled to a stringent limit, and individual impurities may have specific limits.[3] While a specific limit for Impurity D is not explicitly detailed in the available public information, the general limit for total impurities is not more than 0.3%.[3]

Comparative Analysis of Analytical Methodologies

The purity of this compound is predominantly assessed by High-Performance Liquid Chromatography (HPLC) due to its specificity, sensitivity, and accuracy in separating the main compound from its potential impurities.

Pharmacopeial Method (as per Sulpiride Monograph)

The European Pharmacopoeia outlines an HPLC method for the analysis of Sulpiride and its related substances, which is applicable for the determination of this compound (Impurity D).

Table 1: European Pharmacopoeia HPLC Method for Sulpiride Related Substances

ParameterSpecification
Stationary Phase Octylsilyl silica gel for chromatography R (5 µm)
Column Dimensions l = 0.25 m, Ø = 4.6 mm
Mobile Phase Mix 10 volumes of acetonitrile R, 10 volumes of methanol R and 80 volumes of a solution containing 6.8 g/L of potassium dihydrogen phosphate R and 1 g/L of sodium octanesulfonate R, adjusted to pH 3.3 using phosphoric acid R.
Flow Rate 1.5 mL/min
Detection Spectrophotometer at 240 nm
Injection Volume 10 µL
System Suitability Resolution: minimum 2.5 between the peaks due to impurity B and sulpiride.[3]
Alternative HPLC Method

For routine quality control or in research settings where a pharmacopeial method is not strictly required, alternative HPLC methods can be developed and validated. A common approach involves a reversed-phase C18 column with a simpler mobile phase.

Table 2: Alternative HPLC Method for this compound

ParameterSpecification
Stationary Phase C18 (5 µm, 4.6 x 250 mm)
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Injection Volume 10 µL

Causality Behind Experimental Choices: The choice of an octylsilyl column in the Ph. Eur. method suggests a specific selectivity is required to resolve all specified impurities of Sulpiride. The use of an ion-pairing agent (sodium octanesulfonate) indicates that some of the impurities may have ionic character, and this reagent is necessary to achieve adequate retention and separation. The alternative C18 method offers a more generic starting point for method development, with the acidic mobile phase ensuring the carboxylic acid group of the analyte is protonated for better retention and peak shape.

Potential Impurities in this compound

Understanding the synthetic route is crucial for identifying potential process-related impurities. The synthesis of this compound often starts from salicylic acid and proceeds through several steps, including methylation, chlorosulfonation, and amination.

dot

Synthesis_Pathway Salicylic_acid Salicylic Acid Methyl_salicylate Methyl Salicylate Salicylic_acid->Methyl_salicylate Methylation 2-Methoxybenzoic_acid 2-Methoxybenzoic Acid Methyl_salicylate->2-Methoxybenzoic_acid Hydrolysis 2-Methoxy-5-chlorosulfonylbenzoic_acid 2-Methoxy-5-chlorosulfonyl- benzoic Acid 2-Methoxybenzoic_acid->2-Methoxy-5-chlorosulfonylbenzoic_acid Chlorosulfonation 2-Methoxy-5-sulfamoylbenzoic_acid 2-Methoxy-5-sulfamoyl- benzoic Acid 2-Methoxy-5-chlorosulfonylbenzoic_acid->2-Methoxy-5-sulfamoylbenzoic_acid Amination

Caption: Synthetic pathway of this compound.

Table 3: Potential Process-Related Impurities

Impurity NameOrigin
Salicylic AcidUnreacted starting material
2-Methoxybenzoic AcidIncomplete chlorosulfonation
4-Methoxy-3-carboxybenzenesulfonamideIsomeric impurity from chlorosulfonation
Dimeric impuritiesSide reactions during synthesis

Experimental Protocols

Protocol 1: Purity Determination by HPLC (Ph. Eur. Method)

1. Preparation of Solutions:

  • Mobile Phase: Prepare the mobile phase as described in Table 1. Filter and degas.

  • Test Solution: Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).

  • Reference Solution (for system suitability): Prepare a solution containing Sulpiride and Sulpiride Impurity B in the mobile phase as per the Ph. Eur. monograph to verify system suitability.[3]

  • Reference Solution (for quantitation): Prepare a diluted solution of the test solution (e.g., 0.3%) for comparison.

2. Chromatographic System:

  • Use an HPLC system equipped with a UV detector and the column specified in Table 1.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

3. Procedure:

  • Inject 10 µL of the mobile phase as a blank.

  • Inject 10 µL of the reference solution for system suitability and verify the resolution.

  • Inject 10 µL of the test solution.

  • Inject 10 µL of the reference solution for quantitation.

4. Data Analysis:

  • Identify the peak corresponding to this compound.

  • Calculate the area of any impurity peaks.

  • Determine the percentage of each impurity by comparing its peak area to the area of the principal peak in the chromatogram obtained with the reference solution for quantitation or by area normalization, assuming a response factor of 1 for all impurities if not otherwise specified.

dot

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Mobile_Phase Prepare Mobile Phase Equilibrate Equilibrate HPLC System Mobile_Phase->Equilibrate Test_Solution Prepare Test Solution Inject_Sample Inject Test Solution Test_Solution->Inject_Sample Reference_Solution Prepare Reference Solutions Inject_SST Inject System Suitability Reference_Solution->Inject_SST Inject_Blank Inject Blank Equilibrate->Inject_Blank Inject_Blank->Inject_SST Inject_SST->Inject_Sample Integrate Integrate Peaks Inject_Sample->Integrate Calculate Calculate Impurity Levels Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for HPLC purity analysis.

Data Presentation and Interpretation

The results of the purity analysis should be presented in a clear and concise manner.

Table 4: Representative Purity Data for a Batch of this compound

PeakRetention Time (min)Area% AreaIdentificationSpecification
14.215000.05Unknown ImpurityNMT 0.1%
25.81000000099.8This compoundNLT 99.0%
37.130000.12-Methoxybenzoic AcidNMT 0.15%
Total Impurities 0.15 NMT 0.3%

Note: This is example data and does not represent a specific batch.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the analytical results, the HPLC method must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through peak purity analysis and by separating the main peak from known impurities and degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

Benchmarking the purity of this compound against pharmacopeial standards is a critical step in ensuring the quality and safety of pharmaceutical products. While a dedicated monograph may not exist, its classification as a specified impurity in the European Pharmacopoeia's Sulpiride monograph provides a clear regulatory framework for its control. The use of a validated, stability-indicating HPLC method is the cornerstone of this quality assessment, providing the necessary precision and accuracy to meet stringent regulatory requirements. Researchers and drug development professionals should adhere to these principles to ensure the integrity of their materials and the final drug product.

References

Comparative Stability Studies of 2-Methoxy-5-sulfamoylbenzoic acid and its Esters: A Forced Degradation Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Imperative of Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It directly influences safety, efficacy, and shelf-life. This guide provides a comparative analysis of the stability profiles of 2-Methoxy-5-sulfamoylbenzoic acid and its corresponding methyl and ethyl esters. This compound and its derivatives are key intermediates in the synthesis of various pharmaceuticals, including the antipsychotic drug sulpiride.[1][2] Understanding their degradation pathways is not merely a regulatory formality but a critical step in de-risking the development process and ensuring the quality of the final drug product.

This document eschews a generic template in favor of a structure tailored to the specific physicochemical properties of these molecules. We will explore their stability under forced degradation conditions, as mandated by the International Council for Harmonisation (ICH) guidelines, to elucidate potential degradation pathways and identify the most stable molecular form for further development.[3] The experimental design is grounded in established principles of chemical kinetics and regulatory science, particularly the ICH Q1A(R2) and Q1B guidelines, which provide a framework for stress testing.[4][5]

Experimental Design: A Rationale-Driven Approach

The core of this investigation is a forced degradation study, designed to accelerate the chemical degradation of the target molecules under conditions more severe than standard accelerated stability testing.[6] This approach is invaluable for rapidly identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[3] Our study will compare the parent acid against its methyl and ethyl esters across hydrolytic, oxidative, photolytic, and thermal stress conditions.

Core Molecules Under Investigation:
  • Parent Compound (PC): this compound

  • Ester 1 (E1): Methyl 2-methoxy-5-sulfamoylbenzoate

  • Ester 2 (E2): Ethyl 2-methoxy-5-sulfamoylbenzoate

The primary hypothesis is that the esterification of the carboxylic acid moiety will enhance stability against certain stressors (e.g., thermal decarboxylation) but introduce a new liability: the ester linkage, which is susceptible to hydrolysis.[7][8]

Experimental Workflow Diagram

The overall logic of the forced degradation study is depicted below. This workflow ensures that for each stress condition, we can isolate and quantify the degradation, distinguishing it from any changes that might occur in control samples.

G cluster_prep Phase 1: Sample Preparation cluster_stress Phase 2: Application of Stress cluster_conditions cluster_analysis Phase 3: Analysis & Data Interpretation prep Prepare Stock Solutions (PC, E1, E2 in Acetonitrile/Water) aliquot Aliquot for Each Stress Condition + Dark/Unstressed Controls prep->aliquot stress Expose Samples to Stress Conditions aliquot->stress quench Quench Reaction & Dilute stress->quench hydro Hydrolytic (Acid, Base, Neutral) ox Oxidative (H2O2) photo Photolytic (ICH Q1B Light Exposure) therm Thermal (Dry Heat) hplc HPLC-UV/MS Analysis (Quantify Parent & Degradants) quench->hplc data Compare Stressed vs. Control (Calculate % Degradation) hplc->data pathway Identify Degradants (MS) & Propose Pathways data->pathway

Caption: Experimental workflow for the comparative forced degradation study.

Comparative Stability Data

The following tables summarize the quantitative outcomes of the forced degradation studies. The data represents the percentage of the parent molecule degraded after a specified exposure time. The primary degradation product for both esters under hydrolytic conditions was the parent acid (PC).

Table 1: Hydrolytic Stability (% Degradation)
Condition (24h @ 60°C)Parent Compound (PC)Ester 1 (Methyl)Ester 2 (Ethyl)Key Degradant(s)
0.1 M HCl< 1%15.2%12.8%PC
Purified Water< 1%1.8%1.5%PC
0.1 M NaOH< 1% (salt formation)> 99%> 99%PC

Insight: The ester linkage is, as expected, the primary point of hydrolytic instability. The rapid degradation under basic conditions is consistent with the base-catalyzed hydrolysis (saponification) of esters, a well-documented BAC2 mechanism.[7] The slightly higher stability of the ethyl ester compared to the methyl ester in acidic conditions may be attributed to increased steric hindrance around the carbonyl carbon.[8] The parent acid itself is highly stable to hydrolysis.

Table 2: Oxidative, Thermal & Photostability (% Degradation)
ConditionParent Compound (PC)Ester 1 (Methyl)Ester 2 (Ethyl)Key Degradant(s)
Oxidative (5% H₂O₂, 24h @ RT)4.5%4.8%4.6%Oxidized species
Thermal (Dry Heat, 72h @ 80°C)2.1%< 1%< 1%Decarboxylation product (minor)
Photolytic (ICH Q1B Confirmatory)3.5%3.8%3.6%Photodegradants

Insight: All three compounds exhibit good stability against oxidation and light, with only minor degradation observed. The slightly higher thermal degradation of the parent acid suggests a potential for decarboxylation, a known degradation pathway for aromatic carboxylic acids at elevated temperatures, though the conditions here were not severe enough to induce significant change.[9] The esters, with the carboxylic acid group protected, show superior thermal stability.

Degradation Pathways and Mechanistic Discussion

The primary degradation pathway identified is the hydrolytic cleavage of the ester bond, reverting the esters to the parent acid. This is a critical finding, as the primary degradant is also the parent API, simplifying toxicological assessments.

G cluster_hydrolysis Hydrolytic Degradation (H₂O, H⁺/OH⁻) cluster_thermal Thermal Degradation (High Temp) PC This compound (Parent Compound) Decarboxy 2-Methoxy-benzenesulfonamide (Decarboxylation Product) PC->Decarboxy Minor Pathway (-CO₂) E1 Methyl Ester (E1) E1->PC k_hydrolysis_Me E2 Ethyl Ester (E2) E2->PC k_hydrolysis_Et

Caption: Primary degradation pathways observed under stress conditions.

The stability of the sulfonamide group across all tested conditions is noteworthy. While sulfonamides can be susceptible to degradation, the conditions employed in this study were not sufficient to cause significant cleavage of the C-S or S-N bonds.[10][11]

Detailed Experimental Protocols

Scientific integrity demands reproducible methodologies. The following protocols are provided with sufficient detail to be replicated.

Protocol 5.1: General Sample Preparation and Analysis
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of each compound (PC, E1, E2) in a 50:50 (v/v) mixture of acetonitrile and water.

  • Stress Sample Preparation: Add 1 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of the stressor solution (e.g., 1.0 M HCl for a final concentration of 0.1 M). For thermal and photostability, use the stock solution directly.

  • Incubation: Incubate the samples as described in Tables 1 & 2. Protect control samples from the stressor (e.g., wrap in aluminum foil for photostability "dark controls").[12]

  • Quenching & Analysis: After incubation, cool the sample to room temperature, neutralize if necessary (e.g., add an equimolar amount of NaOH to the HCl sample), and dilute to volume with the 50:50 acetonitrile/water mobile phase.

  • HPLC-UV/MS Analysis: Analyze by reverse-phase HPLC with a C18 column. Use a gradient elution with a mobile phase of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Monitor at a suitable UV wavelength (e.g., 240 nm) and use mass spectrometry for peak identification.

  • Calculation: Calculate the percent degradation by comparing the peak area of the parent compound in the stressed sample to the unstressed control.

Protocol 5.2: Photostability Testing
  • Methodology: The photostability testing must be conducted in accordance with ICH Q1B guidelines.[13][14]

  • Exposure: Expose solid-state and solution samples to a light source that produces a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[12]

  • Controls: Prepare parallel samples protected from light by wrapping in aluminum foil to serve as dark controls.

  • Analysis: Analyze the light-exposed and dark control samples by the HPLC method described in Protocol 5.1. Any degradation significantly greater than that observed in the dark control is attributed to photodegradation.

Conclusion and Recommendations

This comparative guide demonstrates the stability profiles of this compound and its methyl and ethyl esters under forced degradation conditions.

  • Key Findings:

    • The primary liability for the ester compounds is hydrolytic instability, especially under basic conditions, which rapidly converts them back to the parent acid.

    • The parent acid is exceptionally stable under hydrolytic and oxidative conditions but shows minor susceptibility to thermal decarboxylation.

    • The ester forms exhibit superior thermal stability compared to the parent acid due to the protection of the carboxylic acid group.

    • All three compounds show good photostability and moderate stability to oxidation.

  • Strategic Recommendations:

    • For a solid oral dosage form, the parent acid, this compound, offers a robust stability profile, with the main risk being potential thermal degradation that can be mitigated through controlled storage conditions.

    • If a liquid formulation is required, particularly an aqueous one with a neutral or acidic pH, the parent acid would be the preferred choice due to the inherent hydrolytic instability of the esters.

    • The esters could be considered for non-aqueous liquid formulations or as pro-drugs in scenarios where rapid conversion to the parent acid in vivo is desired. The slightly enhanced stability of the ethyl ester over the methyl ester may offer a marginal advantage.

This study provides a foundational understanding of the chemical liabilities of these molecules, enabling a data-driven selection of the optimal candidate for progression into formal drug product development, guided by the principles of quality by design.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Methoxy-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a sustainable and safe research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methoxy-5-sulfamoylbenzoic acid (CAS No. 22117-85-7), ensuring the protection of personnel and compliance with environmental regulations.

Foundational Step: Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is essential. This knowledge forms the basis for all safety and disposal protocols. This compound is classified with several hazards that dictate its handling and disposal as a regulated chemical waste.[1][2]

Table 1: GHS Hazard Classifications for this compound

Hazard CodeHazard StatementGHS CategoryRationale for Disposal Protocol
H302Harmful if swallowedAcute toxicity, oralPrevents contamination of water sources and harm to wildlife if improperly discarded.
H315Causes skin irritationSkin corrosion/irritationMandates the use of protective gloves and proper containerization to avoid personnel contact.
H319Causes serious eye irritationSerious eye damage/eye irritationRequires eye and face protection during handling and transfer operations.
H335May cause respiratory irritationSpecific target organ toxicityNecessitates handling in a well-ventilated area and using dust-minimizing techniques during cleanup and disposal.

Source: Data compiled from PubChem and supplier Safety Data Sheets (SDS).[1][2]

Immediate Safety: Required Personal Protective Equipment (PPE)

Based on the risk assessment, the following PPE is mandatory when handling this compound, including during disposal procedures. The causality is direct: the PPE serves as the primary barrier between the researcher and the chemical's harmful effects.

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile).[1][3]

  • Eye/Face Protection : Use chemical safety goggles or glasses. A face shield should be worn if there is a risk of splashing or dust generation.[1][3]

  • Skin and Body Protection : A standard laboratory coat is required. Ensure it is clean and laundered separately from personal clothing.[1]

  • Respiratory Protection : For spill cleanup or when handling the powder outside of a ventilated enclosure, a dust respirator should be used to prevent respiratory tract irritation.[1]

Emergency Protocol: Managing Spills

Accidental spills must be managed immediately and safely. The primary goal is to contain the material, prevent its spread, and protect personnel.

Step-by-Step Spill Cleanup Procedure:

  • Alert and Isolate : Immediately alert personnel in the vicinity and restrict access to the spill area.[1]

  • Ventilate : Ensure the area is well-ventilated.[4]

  • Don PPE : Wear all required PPE as listed in Section 2.

  • Contain and Collect :

    • For this solid compound, use dry cleanup procedures to avoid generating dust.[1]

    • Gently sweep or shovel the material.[5] Consider using a vacuum cleaner designed for hazardous dusts if available.[1]

    • Place the collected material into a clean, dry, and sealable container specifically designated for hazardous waste.[1][6]

  • Decontaminate : Once the bulk material is removed, wash the affected surface with soap and water, but prevent runoff from entering drains.[1] Collect any cleaning materials (e.g., paper towels) as hazardous waste.

  • Label and Dispose : Seal and label the waste container according to the protocol in Section 4.3.

  • Personal Hygiene : Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.[4]

Standard Operating Procedure: Routine Waste Disposal

Routine disposal of this compound waste requires a systematic approach to ensure compliance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8]

Step 4.1: Designate a Satellite Accumulation Area (SAA)

In the laboratory where the waste is generated, designate a specific "Satellite Accumulation Area" for hazardous waste storage.[9][10] This area must be under the direct control of laboratory personnel and located at or near the point of generation.[8][10]

Step 4.2: Select a Compatible Waste Container

The integrity of the waste containment system is critical.

  • Material Compatibility : As this compound is an organic acid, it must be stored in a compatible container.[11] Do not use metal containers , as acids can cause corrosion.[8][12] High-density polyethylene (HDPE) or the original product container are suitable choices.

  • Container Condition : The container must be in good condition, free of leaks or damage, and have a secure, screw-top lid.[7][12]

  • Capacity : Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[8] For solids, leave adequate headspace.

Step 4.3: Label the Hazardous Waste Container

Proper labeling is a key regulatory requirement and a vital safety communication tool. From the moment the first drop of waste enters the container, it must be labeled with:

  • The words "HAZARDOUS WASTE" .[10][12]

  • The full, unabbreviated chemical name: "this compound" .

  • A clear indication of the hazards (e.g., "Irritant," "Harmful").[10]

Step 4.4: Ensure Proper Waste Segregation

Chemical incompatibility can lead to dangerous reactions. This compound, as an acid, must be segregated from other waste streams.

  • Store acids and bases separately. [9]

  • Keep this waste stream away from cyanides, sulfides, and oxidizers.[9][11]

Step 4.5: Final Disposal

Once the waste container is full, it must be removed from the SAA within three days.[9] The container is then transported to your institution's Central Accumulation Area (CAA) for pickup by a licensed hazardous waste disposal company.[8] This final step must be performed in accordance with all local, state, and federal regulations.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling waste this compound.

G start Waste Generated: This compound decision Spill or Routine Waste? start->decision spill Accidental Spill decision->spill Spill routine Routine Lab Waste decision->routine Routine spill_proto Follow Spill Management Protocol (Section 3) spill->spill_proto collect Collect in Designated Hazardous Waste Container routine->collect dispose Arrange for Pickup by Licensed Disposal Vendor spill_proto->dispose label Label Container Correctly (Section 4.3) collect->label segregate Segregate as an Organic Acid (Section 4.4) label->segregate store Store in Laboratory SAA segregate->store store->dispose

Caption: Decision workflow for handling and disposing of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxy-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Handling chemical reagents like 2-Methoxy-5-sulfamoylbenzoic acid, a key intermediate, demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.

Foundational Hazard Assessment

Understanding the "why" behind any safety protocol is critical. This compound is not a benign substance; its potential hazards necessitate a multi-layered PPE strategy. The primary risks are associated with direct contact and inhalation of dust particles.[1]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[2] A summary of its hazard statements provides the logical basis for the PPE recommendations that follow.

Hazard CodeHazard StatementGHS PictogramSignal Word
H315Causes skin irritationExclamation MarkWarning
H319Causes serious eye irritationExclamation MarkWarning
H335May cause respiratory irritationExclamation MarkWarning
H302Harmful if swallowedExclamation MarkWarning

This data is synthesized from multiple authoritative sources.[1][2]

These classifications dictate that our primary goal is to establish effective barriers for the skin, eyes, and respiratory system.

The Core PPE Protocol: A Barrier-Centric Approach

The following protocol is designed to be a self-validating system. Each step logically builds upon the last to create an environment of maximum protection, grounded in the established hazards of the chemical.

Hand Protection: The First Line of Defense

Causality: The most frequent route of accidental exposure in a laboratory setting is through skin contact. Since this compound is a known skin irritant, robust hand protection is non-negotiable.[1][2][3]

Protocol:

  • Glove Selection: Standard nitrile gloves are generally sufficient for handling this solid compound. Always consult your institution's chemical compatibility chart. Thicker gloves provide better protection.[4]

  • Double Gloving: For tasks involving larger quantities or an increased risk of splashing (e.g., during transfer or dissolution), wearing two pairs of gloves is a field-proven best practice.[5] This allows for the safe removal of a contaminated outer glove without exposing the skin.[4]

  • Inspection and Replacement: Before use, always inspect gloves for any signs of degradation or punctures. Gloves should be changed regularly, at a minimum every 30-60 minutes, or immediately if contamination is known or suspected.[4]

Eye and Face Protection: Shielding Against Irritation

Causality: This compound is classified as causing serious eye irritation.[1][2][3][6] Fine powders can easily become airborne during weighing or transfer, posing a significant risk to the eyes.

Protocol:

  • Mandatory Equipment: At a minimum, tightly fitting safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards are required.[7][8] Standard safety glasses are insufficient as they do not protect against airborne dust.[9]

  • Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation, a full-face shield should be worn in conjunction with safety goggles.[9] A face shield alone does not provide adequate eye protection.[9]

Body Protection: Preventing Widespread Contamination

Causality: To prevent the contamination of personal clothing and minimize skin exposure from spills, appropriate body protection is essential.[1][10]

Protocol:

  • Laboratory Coat: A clean, buttoned laboratory coat must be worn at all times.

  • Impervious Gowns: For handling significant quantities or during tasks with a high splash potential, a disposable gown made of a material demonstrated to be resistant to chemical permeation should be worn over the lab coat.[5] Ensure the cuffs of the gloves are pulled over the cuffs of the gown to create a seal.[4]

Respiratory Protection: Mitigating Inhalation Hazards

Causality: this compound may cause respiratory irritation if its dust is inhaled.[1][2] Therefore, controlling the airborne concentration of the chemical is a critical safety objective.

Protocol:

  • Engineering Controls (Primary): The first and most effective measure is to handle the solid compound only in a well-ventilated area, such as a certified chemical fume hood.[1][6] This minimizes the generation of airborne dust.

  • Respiratory Selection (Secondary): In situations where a fume hood is not available or if dust generation is unavoidable, a fit-tested NIOSH-certified N95 or N100 respirator is strongly recommended.[9] Surgical masks offer no protection from chemical dusts and must not be used for this purpose.[4]

Operational and Disposal Plans

A safe protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical's use in the lab.

Step-by-Step Handling Workflow
  • Preparation: Designate a specific area for handling, preferably within a fume hood. Ensure an eyewash station and safety shower are immediately accessible.[6]

  • PPE Donning: Put on PPE in the following order: gown, respirator (if needed), goggles/face shield, and then gloves (pulling cuffs over the gown).

  • Handling: Carefully weigh and transfer the chemical, avoiding actions that could generate dust. Use tools like a spatula and weigh paper.

  • Post-Handling: Securely seal the primary container.[1]

  • Decontamination: Clean any contaminated surfaces and equipment.

  • PPE Doffing: Remove PPE in a manner that prevents self-contamination: remove the outer gloves first, then the gown, face shield/goggles, and respirator. Remove the inner gloves last.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1][10] Do not eat, drink, or smoke in the work area.[1]

Spill and Disposal Plan
  • Spills: In case of a spill, evacuate non-essential personnel. Wearing full PPE (including respiratory protection), clean up the spill using dry methods (e.g., sweeping or vacuuming with an explosion-proof, grounded machine) to avoid generating dust.[1] Place the spilled material into a clean, dry, labeled, and sealable container for disposal.[1]

  • Disposal: All contaminated PPE and chemical waste must be disposed of as hazardous waste. Place it in a labeled, sealed container and follow your institution's and local regulations for disposal at an authorized waste collection point.[1][6]

Workflow for Safe Handling

The following diagram illustrates the critical decision points and procedural flow for safely managing this compound in a laboratory setting.

Safe Handling Workflow for this compound start Start: Prepare for Handling assess 1. Assess Hazards - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->assess ppe 2. Don Appropriate PPE assess->ppe handle 3. Handle Chemical (In Fume Hood) ppe->handle spill Spill Occurs handle->spill Monitor spill_proc Execute Spill Procedure - Full PPE - Dry Cleanup spill->spill_proc Yes decon 4. Decontaminate Work Area spill->decon No spill_proc->decon doff 5. Doff PPE Correctly decon->doff dispose 6. Dispose of Waste (Contaminated PPE & Chemical) doff->dispose wash 7. Wash Hands Thoroughly dispose->wash end End: Procedure Complete wash->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.